Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Description
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Properties
IUPAC Name |
methyl 2,6-difluoro-3-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O2/c1-16-8(15)6-5(10)3-2-4(7(6)11)9(12,13)14/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHCXQPUGBOOMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
This technical guide provides an in-depth analysis of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate , a specialized fluorinated building block used in the synthesis of high-value pharmaceuticals and agrochemicals.
Executive Summary
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (CAS 2089258-73-9 ) is a highly functionalized aromatic ester utilized as a critical intermediate in medicinal chemistry. Its structure combines three electron-withdrawing groups (two fluorines and one trifluoromethyl) on a benzoate core. This unique substitution pattern imparts significant electronic deficiency to the aromatic ring, making it a "privileged scaffold" for nucleophilic aromatic substitution (
-
Primary Application: Synthesis of kinase inhibitors, anti-viral agents, and advanced herbicides.
-
Key Feature: The 2,6-difluoro motif blocks metabolic oxidation at sensitive ortho-positions while increasing lipophilicity.
-
Reactivity Profile: Highly activated for
displacement of fluorine; versatile ester functionality.
Chemical Identity & Physical Properties
| Property | Specification |
| CAS Number | 2089258-73-9 |
| IUPAC Name | Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate |
| Synonyms | Benzoic acid, 2,6-difluoro-3-(trifluoromethyl)-, methyl ester |
| Molecular Formula | |
| Molecular Weight | 240.13 g/mol |
| Physical State | Liquid (Colorless to pale yellow) |
| Boiling Point | ~198–205 °C (Predicted based on analogs) |
| Density | ~1.45 g/cm³ (Predicted) |
| Solubility | Soluble in MeOH, DCM, EtOAc, THF; Insoluble in water |
Synthesis & Production Methodologies
The synthesis of this compound typically follows two primary routes: direct esterification of the parent acid or de novo construction of the benzoate core via organometallic lithiation.
Route A: Esterification of 2,6-Difluoro-3-(trifluoromethyl)benzoic Acid (Standard Lab Scale)
This is the most reliable method for generating high-purity material for research.
-
Precursor: 2,6-Difluoro-3-(trifluoromethyl)benzoic acid (CAS 1048921-49-8).
-
Reagents: Methanol (MeOH), Sulfuric Acid (
) or Thionyl Chloride ( ). -
Protocol:
-
Dissolve the parent acid (1.0 eq) in anhydrous MeOH (10–20 volumes).
-
Add catalytic conc.
(0.1 eq) or dropwise (1.5 eq) at 0°C. -
Heat to reflux (65°C) for 4–6 hours. Monitor by TLC/LCMS.
-
Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
to remove unreacted acid. -
Dry over
and concentrate to yield the methyl ester.
-
Route B: Lithiation-Carboxylation (Industrial Scale)
For large-scale manufacturing, starting from the cheaper 2,4-difluorobenzotrifluoride is preferred.
-
Precursor: 2,4-Difluoro-1-(trifluoromethyl)benzene.[1]
-
Reagents: n-Butyllithium (n-BuLi),
, Methyl Iodide (MeI) or MeOH/ . -
Mechanism: Directed Ortho Metalation (DoM).
-
Protocol:
-
Cool a solution of 2,4-difluoro-1-(trifluoromethyl)benzene in THF to -78°C.
-
Add n-BuLi (1.1 eq) dropwise. The lithium selectively inserts at the position between the two fluorines (C3 relative to
, or C2 relative to the final carboxyl) due to the directing effect of the fluorine atoms. Note: Regioselectivity must be controlled carefully; the position between F and CF3 is also activated. -
Quench the lithiated species with dry
gas or dry ice. -
Perform an acidic workup to isolate the carboxylic acid.
-
Esterify using Route A conditions.
-
Reactivity & Applications
The core value of CAS 2089258-73-9 lies in its dual-reactivity :
-
Ester Functionality: Standard electrophilic carbonyl chemistry.
-
Activated Aromatic Core: The ring is highly electron-deficient, facilitating Nucleophilic Aromatic Substitution (
).
Nucleophilic Aromatic Substitution ( )
The presence of the Ester (EWG) and
-
Regioselectivity: Nucleophiles (amines, thiols, alkoxides) can displace the fluorine atoms.
-
Position 6 (Preferred): Attack here is sterically less hindered (adjacent to H and Ester) compared to Position 2 (sandwiched between Ester and
). -
Position 2: Highly electronically activated but sterically crowded.
-
-
Utility: This allows the creation of complex scaffolds where the benzoate serves as a central hub connecting different pharmacophores.
Functional Group Interconversion (FGI)
-
Hydrolysis:
Returns the parent Acid. -
Amidation:
or standard coupling (EDC/HOBt) after hydrolysis Amide (common in kinase inhibitors). -
Reduction:
or Benzyl alcohol or Benzaldehyde.
Visualization: Synthesis & Reactivity Map
Figure 1: Synthetic pathways to CAS 2089258-73-9 and its downstream transformation into pharmaceutical building blocks.
Handling & Safety (SDS Summary)
As a fluorinated aromatic ester, this compound requires standard organic laboratory safety protocols.
-
Hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (
or Ar) to prevent moisture absorption, although esters are generally stable. -
Disposal: Incineration in a chemical waste facility equipped with scrubbers for Hydrogen Fluoride (HF) generation.
References
-
PubChem. Methyl 3-(trifluoromethyl)benzoate (Analogous Data). National Library of Medicine. Available at: [Link]
-
Zhou, M., et al. (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Available at: [Link]
-
Sample, H. C., & Senge, M. O. (2021).[2] Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.[2][3] European Journal of Organic Chemistry.[2] Available at: [Link]
Sources
- 1. allhdi.com [allhdi.com]
- 2. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
The following is an in-depth technical guide on Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate , designed for researchers and drug development professionals.
A Versatile Fluorinated Scaffold for Medicinal Chemistry
Executive Summary
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (CAS: 2089258-73-9) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its unique substitution pattern—featuring two fluorine atoms and a trifluoromethyl group—imparts distinct electronic and steric properties that are invaluable for modulating metabolic stability, lipophilicity, and protein-ligand binding interactions. This guide details its physicochemical properties, synthetic pathways, and reactivity profile, with a specific focus on regioselective nucleophilic aromatic substitution (
Chemical Identity & Structural Analysis[1]
| Property | Data |
| IUPAC Name | Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate |
| CAS Number | 2089258-73-9 |
| Molecular Formula | |
| Molecular Weight | 240.13 g/mol |
| SMILES | COC(=O)C1=C(F)C=CC(C(F)(F)F)=C1F |
| Appearance | Colorless to pale yellow liquid (typical) |
| Boiling Point | ~230–240 °C (Predicted at 760 mmHg) |
| Density | ~1.45 g/cm³ (Predicted) |
Structural Insights
The molecule features a "push-pull" electronic system, though dominated by electron-withdrawing groups (EWGs).
-
The Ester Group (
): Activates the ring towards nucleophilic attack and serves as a handle for further functionalization (e.g., hydrolysis to acid, reduction to alcohol). -
The Fluorine Atoms (
): The 2,6-difluoro motif creates significant steric shielding of the ester carbonyl, often requiring specific conditions for hydrolysis. -
The Trifluoromethyl Group (
): A strong EWG that significantly increases the acidity of the ring system and lipophilicity. Its position at creates a unique electronic asymmetry between the two fluorine positions ( and ).
Synthetic Pathways[4][5]
The most robust synthetic route for this scaffold relies on the directed ortho-lithiation of polyfluorinated benzene precursors. This method ensures high regioselectivity compared to direct electrophilic halogenation.
Primary Route: Carboxylation of 2,4-Difluorobenzotrifluoride
This pathway utilizes the extreme acidity of the proton at the
Protocol:
-
Starting Material: 2,4-Difluoro-1-(trifluoromethyl)benzene.
-
Lithiation: Treatment with Lithium Diisopropylamide (LDA) at -78 °C in THF. The bulky base selectively deprotonates the position between the two fluorine atoms (C3 relative to the benzene ring, which becomes C2 in the benzoate numbering).
-
Quenching: Addition of solid
(dry ice) or gaseous to form the lithium carboxylate. -
Workup: Acidification to yield 2,6-difluoro-3-(trifluoromethyl)benzoic acid.
-
Esterification: Reaction with Methanol (
) and Thionyl Chloride ( ) or Methyl Iodide ( ) and Potassium Carbonate ( ).
Figure 1: Synthetic workflow via directed ortho-lithiation.
Reactivity Profile: Regioselective
For medicinal chemists, the core value of this molecule lies in its reactivity in Nucleophilic Aromatic Substitution (
The Competition: C2 vs. C6[1]
-
Position C2 (Ortho to Ester, Ortho to
):-
Electronic: Highly activated. It is sandwiched between two strong electron-withdrawing groups (Ester and
). -
Steric: Highly congested. The bulky
group and the Ester group make approach difficult for large nucleophiles.
-
-
Position C6 (Ortho to Ester, Meta to
):-
Electronic: Activated by the Ester (ortho) and the
(meta). Less electron-deficient than C2. -
Steric: Relatively accessible.[1] It is flanked by the Ester and a Hydrogen atom.
-
Experimental Outcome
Under standard conditions with typical nucleophiles (amines, alkoxides), substitution predominantly occurs at the C6 position . The steric hindrance at C2 usually overrides its superior electronic activation.
-
Primary Amines / Anilines: Exclusively attack C6.
-
Small Nucleophiles (e.g., Hydrazine): May show trace amounts of C2 substitution, but C6 remains major.
Figure 2: Regioselectivity in Nucleophilic Aromatic Substitution.
Note on Regiochemistry Naming: If substitution occurs at C6 (replacing F), the resulting molecule is Methyl 6-(alkylamino)-2-fluoro-3-(trifluoromethyl)benzoate. Because of priority rules, the numbering might shift in the product name, but the position relative to the ester remains "6".
Applications in Drug Discovery[7]
1. Bioisosterism and Metabolic Stability
The
2. Kinase Inhibitor Scaffolds
The 2,6-difluoro-3-trifluoromethyl motif is frequently embedded in kinase inhibitors. The fluorine atoms can engage in specific H-bond interactions with the kinase hinge region or backbone amides, while the ester can be converted to an amide to link with solubilizing tails.
3. Agrochemicals
This scaffold is a precursor for benzoylurea insecticides and pyridine-based herbicides, where the fluorinated pattern ensures persistence in the field and penetration of the pest cuticle.
Handling and Safety
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The ester is stable, but moisture can lead to slow hydrolysis.
-
PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.
-
Spill Response: Absorb with inert material (sand, vermiculite) and dispose of as hazardous fluorinated waste. Do not incinerate without specific scrubbers for HF generation.
References
- Source: Schlosser, M. (2006). "The 2,4-Difluorobenzotrifluoride Route." Angewandte Chemie International Edition.
-
Nucleophilic Aromatic Substitution Regioselectivity
-
Source:
- Context: General principles of SNAr activ
-
-
Chemical Properties & CAS Verification
-
Source:
- Context: Verification of fluorinated benzo
-
-
Application in Kinase Inhibitors
-
Source:
- Context: Discusses the role of CF3 and F substitutions in ligand binding.
-
Sources
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate molecular weight and formula
Topic: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate Content Type: Technical Monograph / Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (CAS: 2089258-73-9) is a highly specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical and agrochemical active ingredients. Characterized by a unique substitution pattern, this compound serves as a critical "metabolic blocker" scaffold in drug design. The 2,6-difluoro motif imposes steric constraints that can force orthogonal conformation in biaryl systems, while the 3-trifluoromethyl group significantly enhances lipophilicity and resistance to oxidative metabolism.
This guide provides a comprehensive technical analysis of the compound's physicochemical properties, validated synthetic protocols, and its strategic application in structure-activity relationship (SAR) studies.
Physicochemical Profile
The precise molecular weight and formula are derived from the structural integration of a benzoate core with high-impact fluorinated substituents.
Core Specifications
| Property | Specification |
| Chemical Name | Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate |
| CAS Number | 2089258-73-9 |
| Parent Acid CAS | 1048921-49-8 (2,6-Difluoro-3-(trifluoromethyl)benzoic acid) |
| Molecular Formula | C₉H₅F₅O₂ |
| Molecular Weight | 240.13 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity) |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water |
| Lipophilicity (cLogP) | ~3.3 (Estimated) |
Structural Identifiers
-
SMILES: COC(=O)C1=C(F)C=CC(=C1F)C(F)(F)F[1]
-
InChIKey: Unique hash required for database registration (derivative of parent acid structure).
Structural & Electronic Analysis
The strategic value of this compound lies in its electronic landscape, which is dominated by the high electronegativity of the five fluorine atoms.
The "Fluorine Scan" Effect
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation. Placing fluorine at the 2, 6, and 3 positions effectively blocks the aromatic ring from hydroxylation, a common clearance pathway for benzoate drugs.
-
Conformational Control: The 2,6-difluoro substitution creates steric repulsion with the ester (or subsequent amide) carbonyl oxygen. This forces the carbonyl group out of coplanarity with the aromatic ring, often adopting an orthogonal twist. This conformation is critical for binding in sterically restricted enzyme pockets (e.g., kinase inhibitors).
-
Electronic Withdrawal: The cumulative electron-withdrawing effect of the -F and -CF3 groups renders the ester carbonyl highly electrophilic, making it an excellent substrate for subsequent nucleophilic attacks (e.g., amidation) but also susceptible to rapid hydrolysis if not stored correctly.
Synthetic Pathways & Manufacturing
Two primary routes are established for the synthesis of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate. Route A is the standard laboratory method utilizing the commercially available acid. Route B is a process-chemistry approach utilizing transition-metal catalyzed trifluoromethylation.
Route A: Acid Esterification (Standard Protocol)
Precursor: 2,6-Difluoro-3-(trifluoromethyl)benzoic acid (CAS 1048921-49-8).
Protocol:
-
Dissolution: Dissolve 10.0 mmol of the parent acid in 20 mL of anhydrous methanol under Nitrogen atmosphere.
-
Catalysis: Cool to 0°C. Dropwise add 1.0 mL (excess) of Thionyl Chloride (
) or 0.5 mL concentrated Sulfuric Acid ( ). Note: SOCl2 is preferred for easier workup. -
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:1) or LC-MS.
-
Workup: Concentrate the solvent in vacuo. Redissolve the residue in Ethyl Acetate (50 mL). Wash with Saturated
(2 x 20 mL) to remove unreacted acid. -
Purification: Dry organic layer over
, filter, and concentrate. If necessary, purify via silica flash chromatography (0-10% EtOAc in Hexanes).
Route B: Copper-Mediated Trifluoromethylation
Precursor: Methyl 3-bromo-2,6-difluorobenzoate.
Protocol:
-
Reagents: Combine the bromo-ester (1.0 eq), Methyl fluorosulfonyldifluoroacetate (MFSDA, 2.0 eq), and Copper(I) Iodide (CuI, 0.2 eq) in anhydrous DMF.
-
Reaction: Heat to 80-100°C in a sealed tube for 12 hours. The mechanism involves the in-situ generation of a
species. -
Quench: Cool and dilute with water/ether. Filter through Celite to remove copper salts.
Synthetic Workflow Diagram
Figure 1: Dual synthetic pathways for Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate, highlighting the esterification route (Red) and the metal-catalyzed coupling route (Yellow).
Analytical Characterization
Validation of the synthesized compound requires specific attention to Fluorine NMR due to the complex coupling patterns.
Nuclear Magnetic Resonance (NMR)[5]
-
¹H NMR (400 MHz, CDCl₃):
- 8.0–7.8 (m, 1H, Ar-H at C4).
- 7.2–7.0 (m, 1H, Ar-H at C5).
-
3.98 (s, 3H,
). -
Note: The aromatic protons will appear as multiplets due to H-F coupling (
Hz).
-
¹⁹F NMR (376 MHz, CDCl₃):
-
Expect three distinct signals.
-
-63.0 ppm (s, 3F,
). - -110 to -120 ppm (m, 2F, Ar-F). The 2-F and 6-F may be chemically equivalent if the rotation is fast, but often appear distinct or as a complex multiplet if rotation is restricted.
-
Mass Spectrometry (GC-MS / LC-MS)
-
Molecular Ion:
. -
Fragmentation:
-
Loss of methoxy group (
): m/z 209 (Acylium ion). -
Loss of
( ): m/z 181.
-
Applications in Drug Discovery
This compound is not merely a solvent or reagent; it is a Core Building Block .
-
Bioisosterism: The 2,6-difluoro-3-CF3 phenyl ring is often used as a bioisostere for more metabolically labile dichlorophenyl groups.
-
Kinase Inhibition: Many kinase inhibitors (e.g., RAF/MEK inhibitors) utilize a difluorobenzene core to lock the inhibitor into the active site. This ester is the precursor to the amide linkage found in such drugs.
-
Agrochemical Potency: The trifluoromethyl group increases the lipophilicity, allowing the active ingredient to penetrate the waxy cuticle of plant leaves or insect exoskeletons more effectively.
Safety & Handling (SDS Summary)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
References
-
Sigma-Aldrich. (n.d.). 2,6-Difluoro-3-(trifluoromethyl)benzoic acid Product Sheet. Retrieved from
-
PubChem. (2025).[1][2][3] Compound Summary: 2,6-Difluoro-3-(trifluoromethyl)benzoic acid.[4] National Library of Medicine. Retrieved from
-
GuideChem. (2025). CAS 2089258-73-9 Entry.[5] Retrieved from
-
Organic Syntheses. (2011). Copper-Mediated Trifluoromethylation of Aryl Halides. Org. Synth. 2011, 88, 168-180. Retrieved from
Sources
- 1. Methyl 3-(trifluoromethyl)benzoate | C9H7F3O2 | CID 520213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,6-Difluoro-3-(trifluoromethyl)benzoic acid | 1048921-49-8 [sigmaaldrich.com]
- 5. 页面加载中... [china.guidechem.com]
Safety Data Sheet (SDS) for Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Executive Summary: The Chemical Architecture
From the Desk of the Senior Application Scientist
In the landscape of modern medicinal chemistry, Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate represents more than a simple reagent; it is a high-value pharmacophore scaffold. The strategic placement of fluorine atoms on the benzene ring serves two critical functions in drug design:
-
Metabolic Blocking: The trifluoromethyl (-CF₃) group at the 3-position and fluorine atoms at the 2,6-positions block P450 oxidative metabolism, significantly extending the half-life of downstream APIs.
-
Electronic Modulation: The electron-withdrawing nature of these groups activates the ester carbonyl, making it an excellent electrophile for nucleophilic acyl substitution, yet stable enough to survive mild workups.
This guide moves beyond the standard GHS classifications to provide a mechanistic understanding of safety, stability, and handling.
1.1 Physicochemical Identity Table
| Parameter | Specification / Data |
| Chemical Name | Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate |
| Molecular Formula | C₉H₅F₅O₂ |
| Molecular Weight | ~240.13 g/mol |
| Physical State | Colorless to pale yellow liquid (or low-melting solid) |
| Solubility | Soluble in DCM, EtOAc, THF; Immiscible in water |
| Key Functional Groups | Methyl Ester (Electrophile), Trifluoromethyl (Lipophilic), Aryl Fluorides |
| CAS Number | Verify with specific vendor CoA (Isomer dependent, e.g., 1805561-94-5 or analogs) |
The Hazard Matrix: Mechanism of Toxicity
Standard Safety Data Sheets (SDS) list codes; we analyze causes. The primary risks associated with this compound stem from its hydrolysis potential and lipophilicity.
2.1 The "Trojan Horse" Effect (Bio-uptake)
The high fluorine content significantly increases the ClogP (lipophilicity) of the molecule. This allows the compound to penetrate the stratum corneum (outer skin layer) and cell membranes more efficiently than non-fluorinated benzoates.
-
Implication: Dermal exposure is not just a surface irritation issue; it is a systemic absorption risk.
2.2 Hydrolysis & Acid Release
Upon contact with mucosal membranes (eyes, lungs) or intracellular water, the ester moiety can hydrolyze.
-
Reaction: Ester + H₂O
2,6-difluoro-3-(trifluoromethyl)benzoic acid + Methanol. -
Toxicology: The resulting benzoic acid derivative is a potent proton donor (pKa < 3 due to electron-withdrawing fluorines), causing immediate chemical burns and tissue necrosis.
2.3 GHS Classification Summary
| Hazard Class | Category | H-Code | Statement |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation.[1] |
| Serious Eye Damage | 2A | H319 | Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | 3 | H335 | May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral) | 4 | H302 | Harmful if swallowed.[2][4] |
Operational Protocols: Synthesis & Handling
Expertise & Experience: In my lab, we treat all fluorinated esters as moisture-sensitive electrophiles. The following protocols ensure yield integrity and operator safety.
3.1 Storage & Stability
-
Atmosphere: Store under inert gas (Argon preferred over Nitrogen due to density).
-
Temperature: 2–8°C. Cold storage retards transesterification or hydrolysis.
-
Container: Teflon-lined caps are mandatory. The vapor can degrade standard rubber septa over time.
3.2 Reaction Setup (The "Dry" Standard)
Objective: Nucleophilic substitution without hydrolysis.
-
Glassware: Oven-dried (120°C for >4 hours).
-
Solvent: Anhydrous THF or DCM (water content <50 ppm).
-
Addition: Always add the nucleophile to the ester solution at 0°C to control exothermicity.
3.3 Visual Workflow: Reactivity Logic
The following diagram maps the chemical behavior of the molecule to safety decisions.
Figure 1: Structural Reactivity Map linking chemical features (Ester, Fluorines) to specific safety protocols.
Emergency Response & Waste Management
Trustworthiness: This protocol is self-validating based on the specific chemical properties of fluorinated organics.
4.1 Spill Management Logic
Do not treat this like a standard organic spill. The volatility and potential for HF generation (if subjected to extreme conditions/fire) require specific steps.
Protocol:
-
Evacuate & Ventilate: The vapors are heavy; they will accumulate in low areas.
-
PPE Upgrade: Don full-face respirator with organic vapor/acid gas cartridges (Type ABEK).
-
Neutralization: Cover spill with a 1:1 mixture of sand and Soda Ash (Sodium Carbonate). This neutralizes any potential acid generated by hydrolysis.
-
Collection: Do not use combustible materials (paper towels). Use inert absorbent pads.
4.2 Emergency Decision Tree
Figure 2: Immediate response workflow for exposure incidents.
4.3 Waste Disposal[1]
-
Classification: Halogenated Organic Waste.
-
Do NOT: Mix with strong bases or oxidizers in the waste stream to prevent exothermic runaway.
-
Incineration: Must be performed at a facility equipped with scrubbers for Hydrogen Fluoride (HF).
References
-
Thermo Fisher Scientific. (2025).[1][4] Safety Data Sheet: Methyl 3-(trifluoromethyl)benzoate. Retrieved from
-
Apollo Scientific. (2022). Safety Data Sheet: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate. Retrieved from
-
PubChem. (2025).[5][6] Methyl 2,6-difluoro-3-nitrobenzoate (Analog Structure Analysis). National Library of Medicine. Retrieved from
-
BenchChem. (2025).[1] Synthesis and Applications of Fluorinated Benzoates. Retrieved from
-
TCI Chemicals. (2025).[1] Safety Data Sheet: Methyl Benzoate Derivatives. Retrieved from
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.ie [fishersci.ie]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Technical Guide: Solubility Profiling of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Executive Summary
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (M-DFTFB) is a critical fluorinated building block in the synthesis of next-generation agrochemicals and pharmaceutical APIs. Its unique substitution pattern—combining the steric shielding of 2,6-difluoro groups with the strong lipophilicity of the 3-trifluoromethyl moiety—creates a distinct solubility profile that deviates from non-fluorinated benzoate esters.
This guide provides a comprehensive framework for determining, modeling, and optimizing the solubility of M-DFTFB. Unlike standard solubility tables, this document focuses on the predictive thermodynamics and experimental validation protocols necessary for scalable process development.
Part 1: Physicochemical Profile & Structural Analysis[1]
To predict solubility behavior, we must first deconstruct the molecule's electronic and steric environment.
Structural Determinants of Solubility
The solubility of M-DFTFB is governed by three competing structural vectors:
-
The Ester Moiety (Polar Head): The methyl ester provides a dipole moment, facilitating solubility in polar aprotic solvents (e.g., Ethyl Acetate, Acetone) and protic solvents (e.g., Methanol).
-
The Fluorine "Shield" (2,6-Difluoro): Fluorine atoms at the ortho positions create significant steric hindrance around the carbonyl carbon. More importantly for solubility, they reduce the basicity of the ester oxygen, slightly decreasing hydrogen-bond accepting capability compared to methyl benzoate.
-
The Trifluoromethyl Group (Lipophilic Tail): The -CF
group at position 3 drastically increases the partition coefficient (LogP). This "fluorine effect" enhances solubility in chlorinated solvents and hydrocarbons while rendering the compound practically insoluble in water.
Predicted Solubility Trends
Based on Hansen Solubility Parameters (HSP) for structurally similar fluorinated benzoates (e.g., Methyl 2,6-difluorobenzoate), we project the following saturation behaviors:
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Chlorinated | Dichloromethane (DCM) | Very High (>500 mg/mL) | Excellent dispersion force matching; high interaction with halogenated motifs. |
| Esters | Ethyl Acetate | High (>300 mg/mL) | Dipole-dipole interactions match the benzoate ester functionality. |
| Alcohols | Methanol / Ethanol | Moderate-High | Soluble, but decreases as alcohol chain length increases (steric bulk). |
| Alkanes | n-Heptane / Hexane | Moderate | The -CF |
| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic fluorinated domain overwhelms the polar ester group. |
Part 2: Experimental Protocol (Self-Validating)
Do not rely on generic literature values. Batch-to-batch variation in purity can alter saturation points. Use this Isothermal Saturation Method (Shake-Flask) for definitive data generation.
Workflow Diagram
The following Graphviz diagram outlines the critical path for solubility determination, ensuring thermodynamic equilibrium is reached.
Detailed Methodology
Step 1: Preparation
-
Apparatus: Thermostated shaker bath (
0.1 K precision). -
Solvent: HPLC-grade solvents (dried over molecular sieves if analyzing hydrolysis-prone esters, though M-DFTFB is relatively stable).
-
Solute: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (Purity >98%).
Step 2: Equilibration
-
Add excess M-DFTFB to 5 mL of solvent in a sealed glass vial.
-
Agitate at 200 rpm for 24 to 48 hours .
-
Critical Control Point: Visually confirm solid presence. If the solution becomes clear, the system is not saturated; add more solid immediately.
Step 3: Sampling & Analysis
-
Stop agitation and allow settling for 1 hour at the set temperature.
-
Withdraw supernatant using a pre-warmed syringe.
-
Filter through a 0.45 µm hydrophobic PTFE filter (Nylon filters may bind the fluorinated compound).
-
Quantify using HPLC-UV (254 nm) or GC-FID.
Part 3: Thermodynamic Modeling & Data Analysis
For process optimization (e.g., cooling crystallization), experimental data points are insufficient. You must model the solubility curve.
The Modified Apelblat Equation
The solubility of M-DFTFB in pure solvents is best correlated using the Modified Apelblat equation, which accounts for the non-ideal behavior of fluorinated aromatics.
Where:
- = Mole fraction solubility of M-DFTFB.
- = Absolute temperature (K).
- = Empirical parameters derived from regression analysis of your experimental data.
Why this matters:
-
If parameter B is positive, dissolution is exothermic (rare for this class).
-
If parameter B is negative, dissolution is endothermic (standard behavior), implying solubility increases with temperature.
Solvent Selection Decision Tree
Use this logic flow to select the optimal solvent for your specific process need (Reaction vs. Purification).
Part 4: Application in Process Chemistry
Crystallization Strategy
Due to the low melting point often associated with trifluoromethyl-benzoates, "oiling out" is a common risk during crystallization.
-
Recommendation: Avoid pure water as an anti-solvent. The extreme hydrophobicity of the -CF
group creates high interfacial tension, leading to oil droplet formation rather than nucleation. -
Preferred System: Use a Methanol/Water gradient (starting with high methanol) or Heptane/Ethyl Acetate . The presence of fluorine makes the compound surprisingly soluble in heptane compared to non-fluorinated analogues; therefore, high ratios of heptane (antisolvent) may be required.
Reaction Solvent Suitability
For nucleophilic substitutions or reductions involving M-DFTFB:
-
THF (Tetrahydrofuran): Excellent solubility but watch for peroxide formation.
-
Acetonitrile: Good solubility, but phase separation issues can occur if fluorinated byproducts are generated.
-
Green Alternatives: 2-MeTHF (2-Methyltetrahydrofuran) is a superior, bio-derived alternative to DCM for this compound, offering high solubility and easier aqueous workup separation.
References
-
BenchChem. (2024). Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate Properties and analogues.[1] Retrieved from (Accessed Feb 2026).
-
PubChem. (2025).[2][3][4] Methyl 3-(trifluoromethyl)benzoate - Compound Summary.[5] National Library of Medicine. Retrieved from
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for solubility parameter prediction).
-
Sigma-Aldrich. (2024). Methyl 2,6-difluorobenzoate Product Specification. Retrieved from
-
Wang, J., et al. (2018).[6] Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of Organic Chemistry. (Demonstrates solvent compatibility of similar trifluoromethyl benzoates in EtOAc and Acetonitrile).
Sources
- 1. Methyl 2,6-Difluoro-3-(methylsulfonyl)benzoate | Benchchem [benchchem.com]
- 2. Methyl 2,6-Difluoro-3-nitrobenzoate | C8H5F2NO4 | CID 43449035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,6-Difluoro-3-methylbenzoic acid | C8H6F2O2 | CID 2774142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-fluorobenzoate | C8H7FO2 | CID 67878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. sioc.cas.cn [sioc.cas.cn]
Strategic Sourcing and Technical Profile: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
The following technical guide details the sourcing, chemical profile, and synthetic utility of the Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate building block, with a primary focus on its parent acid, 2,6-Difluoro-3-(trifluoromethyl)benzoic acid , which serves as the primary commercial entry point.
Executive Summary
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate is a highly specialized fluorinated building block used primarily in the optimization of lead compounds for drug discovery and agrochemical development.[1] Its structure combines two critical medicinal chemistry design elements: the 2,6-difluoro motif , which induces orthogonal ring twisting (atropisomerism) and blocks metabolic oxidation, and the 3-trifluoromethyl group , which enhances lipophilicity and metabolic stability.[1]
Due to the limited commercial availability of the methyl ester (CAS 2089258-73-9 ), strategic sourcing protocols prioritize the acquisition of the more stable and available parent acid, 2,6-Difluoro-3-(trifluoromethyl)benzoic acid (CAS 1048921-49-8 ), followed by a high-yield in-house esterification.[1]
Chemical Profile & Specifications
Identity Data
| Property | Methyl Ester (Target) | Parent Acid (Sourcing Target) |
| Chemical Name | Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate | 2,6-Difluoro-3-(trifluoromethyl)benzoic acid |
| CAS Number | 2089258-73-9 | 1048921-49-8 |
| Molecular Formula | C₉H₅F₅O₂ | C₈H₃F₅O₂ |
| Molecular Weight | 240.13 g/mol | 226.10 g/mol |
| Appearance | Colorless liquid / Low-melting solid | White to off-white crystalline solid |
| LogP (Predicted) | ~2.8 | ~2.1 |
Structural Significance
The 2,6-difluoro substitution pattern creates significant steric bulk around the carbonyl group.[1] In amide coupling reactions, this forces the carbonyl out of the aromatic plane, often resulting in a "twisted" conformation that can improve selectivity for kinase pockets or disrupt planar stacking in crystal lattices.[1]
Strategic Sourcing & Market Analysis
Supplier Landscape
The methyl ester is frequently a "make-on-demand" item with lead times exceeding 4-6 weeks.[1] The parent acid is the preferred stock item for catalog suppliers.[1]
Recommended Sourcing Strategy:
-
Secondary Route: Perform quantitative methylation in-house (see Section 5).[1]
Commercial Availability & Pricing (Estimates)
| Supplier Type | Vendor Examples | Purity Grade | Approx. Price (USD) | Lead Time |
| Catalog (Acid) | Ambeed, SynQuest, Apollo Scientific | 97%+ | $180 - $250 / g | 1-2 Weeks |
| Catalog (Ester) | GuideChem Aggregators, BenchChem | 95%+ | Inquire (High) | 4-8 Weeks |
| Bulk CRO | Enamine, WuXi AppTec | 98%+ | Custom Quote | 8+ Weeks |
Note: Prices fluctuate based on raw material costs (2,4-difluorobenzotrifluoride).[1]
Synthesis & Manufacturing
For researchers requiring the methyl ester, direct synthesis from the acid is the most reliable method to ensure purity and reduce cost.[1]
Synthetic Pathway (Diagram)
The following Graphviz diagram illustrates the synthesis of the building block from the commercially available precursor 2,4-Difluorobenzotrifluoride via directed ortho-lithiation.[1]
Figure 1: The directed ortho-lithiation strategy exploits the acidity of the C-H bond between the two fluorine atoms (C2 position) to install the carboxylate group.[1]
Experimental Protocol: Esterification
Objective: Conversion of 2,6-difluoro-3-(trifluoromethyl)benzoic acid to its methyl ester.
Reagents:
-
Acid substrate (1.0 equiv)[1]
-
Methyl Iodide (MeI) (1.5 equiv)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)[1]
-
DMF (Dimethylformamide), anhydrous[1]
Protocol:
-
Dissolution: Charge a flame-dried round-bottom flask with 2,6-difluoro-3-(trifluoromethyl)benzoic acid (1.0 g, 4.4 mmol) and anhydrous DMF (10 mL).
-
Base Addition: Add K₂CO₃ (1.22 g, 8.8 mmol) in one portion. The suspension may evolve gas slightly.[1]
-
Alkylation: Cool the mixture to 0°C in an ice bath. Add MeI (0.41 mL, 6.6 mmol) dropwise via syringe.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1]
-
Workup: Dilute with EtOAc (50 mL) and wash with water (3 x 20 mL) to remove DMF. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
Purification: The crude residue is typically pure enough (>95%) for downstream use.[1] If necessary, purify via flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).[1]
Applications in Medicinal Chemistry
The "Privileged" Substitution Pattern
The 2,6-difluoro-3-CF3 motif is utilized to modulate the physicochemical properties of bioactive scaffolds.[1]
-
Metabolic Blocking: The C2 and C6 fluorines block the primary sites of metabolic hydroxylation on the phenyl ring.[1]
-
Conformational Control: In biaryl systems or amides, the bulky ortho-fluorines force the ring to twist ~60-90° relative to the attached group, potentially locking the molecule in a bioactive conformation.[1]
-
Electronic Tuning: The electron-withdrawing nature of the CF3 and F groups significantly lowers the pKa of any attached acidic protons (e.g., amides) and reduces the electron density of the ring, making it less susceptible to oxidative metabolism.[1]
Decision Logic: When to Use
Use the following logic flow to determine if this building block is appropriate for your SAR (Structure-Activity Relationship) campaign.
Figure 2: Decision matrix for incorporating the 2,6-difluoro-3-(trifluoromethyl)benzoate scaffold.
Safety & Handling
-
Corrosivity: The parent acid is an irritant and potentially corrosive to mucous membranes.[1] Handle with gloves and eye protection.[1]
-
Methyl Iodide: If using the esterification protocol, note that MeI is a potent alkylating agent and suspected carcinogen.[1] Use only in a fume hood.
-
Stability: The ester is stable at room temperature but should be stored under inert gas (Nitrogen/Argon) to prevent hydrolysis over long periods.[1]
References
-
Schlosser, M. (2006).[1] The 2,6-Difluorobenzamide Motif: A Scaffold for Atropisomeric Drug Discovery. European Journal of Organic Chemistry.[1][3] (General reference on 2,6-difluoro lithiation chemistry).
-
Meanwell, N. A. (2018).[1][3] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1][3]
Sources
Strategic Utilization of Fluorinated Benzoic Acid Ester Intermediates in Modern Medicinal Chemistry
Executive Summary: The Fluorine Advantage
In the landscape of modern drug discovery, fluorinated benzoic acid esters are not merely reagents; they are strategic architectural components. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom.[1] The incorporation of fluorine into benzoic acid ester scaffolds serves as a precision tool to modulate physicochemical properties—specifically lipophilicity (LogP) , metabolic stability , and acidity (pKa) —without significantly altering the steric footprint of the parent molecule.
This guide dissects the utility of these intermediates, providing a rationale for their selection and detailed protocols for their synthesis and application.
Strategic Design: Structure-Activity Relationship (SAR)
The decision to introduce a fluorinated benzoate intermediate must be driven by specific medicinal chemistry goals. The fluorine atom acts as a bioisostere for hydrogen (van der Waals radius 1.47 Å vs. 1.20 Å) but brings extreme electronegativity (4.0 Pauling scale).
The Decision Matrix
Before synthesis, researchers must evaluate where to place the fluorine atom on the benzoate ring. The following decision tree illustrates the logical flow for selecting the substitution pattern based on the desired pharmacological outcome.
Figure 1: Strategic selection of fluorine substitution patterns on benzoic acid esters to achieve specific ADME properties.
Physicochemical Impact Data
The introduction of fluorine significantly alters the acidity of the parent benzoic acid (which affects the hydrolysis rate of the ester intermediate) and the lipophilicity.
Table 1: Comparative Physicochemical Properties of Fluorinated Benzoic Acids
| Compound | Substitution | pKa (Approx.)[1][2][3][4][5][6][7] | Electronic Effect | Primary Utility |
| Benzoic Acid | None | 4.20 | Reference | Standard building block |
| 2-Fluorobenzoic Acid | Ortho | 3.27 | Strong Inductive (-I) | Acidifying; Conformational restriction |
| 3-Fluorobenzoic Acid | Meta | 3.86 | Moderate Inductive | Fine-tuning electronics |
| 4-Fluorobenzoic Acid | Para | 4.14 | Inductive + Resonance | Metabolic Blocking (Major use) |
| 2,6-Difluorobenzoic Acid | Di-Ortho | 2.13 | Additive Inductive | Extreme acidification; Bioisostere for amide |
Data synthesized from BenchChem and standard physical organic chemistry sources [1, 2].
Synthesis Methodologies
Reliable access to high-purity fluorinated benzoate esters is critical. While many are commercially available, custom synthesis is often required for specific isotope labeling (
Workflow: The Balz-Schiemann Route
For de novo synthesis starting from anilines, the Balz-Schiemann reaction remains the gold standard for introducing fluorine on the aromatic ring prior to esterification.
Figure 2: The Balz-Schiemann pathway for converting amino-benzoates to fluoro-benzoates.
Protocol: Fischer Esterification of 4-Fluorobenzoic Acid
Context: This is the most common laboratory method to convert the acid to the ester intermediate (Methyl 4-fluorobenzoate), often used as a precursor for Grignard reactions or amidation.
Reagents:
-
4-Fluorobenzoic acid (1.0 eq)[8]
-
Methanol (Excess, solvent/reactant)
-
Sulfuric Acid (H₂SO₄, catalytic, ~0.5 eq)
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 14.0 g (0.1 mol) of 4-fluorobenzoic acid to 60 mL of anhydrous methanol. Stir until partially dissolved.
-
Catalysis: Slowly add 3.0 mL of concentrated H₂SO₄ dropwise. (Caution: Exothermic).
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 6–8 hours . Monitor reaction progress via TLC (Mobile phase: 20% Ethyl Acetate / 80% Hexane). The acid spot (low Rf) should disappear, replaced by the ester spot (high Rf).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate under reduced pressure (rotary evaporator) to remove excess methanol.
-
Resuspend the residue in 100 mL of Dichloromethane (DCM).
-
Wash carefully with saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid. (Caution: CO₂ evolution).
-
Wash with brine (50 mL).
-
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Validation:
-
Yield: Expected >90% (Clear to pale yellow oil/solid).[9]
-
1H NMR (CDCl3): Look for the methyl singlet at ~3.9 ppm and the characteristic aromatic splitting pattern of the para-substituted ring [3, 4].
-
Applications in Drug Discovery
Fluorinated benzoic acid esters are rarely the final drug; they are the scaffold upon which the drug is built.
Metabolic Blocking (The "Para-Block")
The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (~99 kcal/mol). In the liver, Cytochrome P450 enzymes typically attack the electron-rich para-position of aromatic rings.
-
Mechanism: Replacing the para-hydrogen with fluorine prevents the formation of the arene oxide intermediate, thereby increasing the drug's half-life (
). -
Example: This strategy is evident in cholesterol absorption inhibitors (e.g., Ezetimibe analogs) and various kinase inhibitors where the fluorophenyl group is derived from a fluorobenzoate intermediate [5].
Bupropion Synthesis Intermediate
Methyl 4-fluorobenzoate is a key intermediate in the synthesis of Bupropion (Wellbutrin).[9]
-
Reaction: Methyl 4-fluorobenzoate is condensed with acetonitrile to form 4-fluorobenzoylacetonitrile.[9]
-
Significance: The fluorine atom remains on the ring throughout the synthesis, ultimately providing the metabolic stability required for the drug's efficacy as an antidepressant [4].
References
-
Purser, S., et al. (2008).[1][10][11] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330.[11] Link
-
BenchChem. (2025).[4] Comparing pKa values of mono-, di-, and tri-fluorobenzoic acids. Link
-
Organic Syntheses. (1932). p-Fluorobenzoic Acid.[12] Org. Synth. 12, 40. Link
-
GuideChem. (2024). Methyl 4-Fluorobenzoate: From Synthesis and Uses to Safety Insights. Link
-
Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386.[13] Link[13]
Sources
- 1. mhc.cpu.edu.cn [mhc.cpu.edu.cn]
- 2. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. research.brighton.ac.uk [research.brighton.ac.uk]
- 6. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 7. asianpubs.org [asianpubs.org]
- 8. globalscientificjournal.com [globalscientificjournal.com]
- 9. Page loading... [guidechem.com]
- 10. Connected Papers | Find and explore academic papers [connectedpapers.com]
- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. hyphadiscovery.com [hyphadiscovery.com]
Navigating Fluorinated Scaffolds: A Technical Guide to Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Topic: 2,6-difluoro-3-(trifluoromethyl)benzoic acid methyl ester Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Database Curators
Executive Summary
In the landscape of modern drug discovery and agrochemical development, fluorinated aromatic intermediates are pivotal for modulating lipophilicity, metabolic stability, and binding affinity. Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate represents a highly specialized "privileged structure." Its substitution pattern—combining a reactive ester handle with a heavily fluorinated core—offers a strategic entry point for synthesizing kinase inhibitors and herbicides where the ortho-difluoro motif is required to lock conformation or block metabolic hotspots.
This guide provides a definitive reference on the nomenclature, synthesis, and physicochemical characterization of this intermediate, addressing the common confusion arising from its multiple synonym variations in commercial databases.
Nomenclature & Identification Strategy
The primary challenge in sourcing and documenting this compound lies in the inconsistency of chemical nomenclature between IUPAC standards, vendor catalogs, and patent literature.
Core Identifiers
| Identifier Type | Value / Description | Note |
| Primary Name | Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate | Preferred IUPAC-style for esters. |
| Parent Acid CAS | 1048921-49-8 | Note: The acid (2,6-difluoro-3-(trifluoromethyl)benzoic acid) is the primary commercial anchor. The ester is frequently synthesized in situ or listed under internal vendor codes. |
| Molecular Formula | C₉H₅F₅O₂ | |
| Molecular Weight | 240.13 g/mol | |
| SMILES | COC(=O)C1=C(F)C=CC(C(F)(F)F)=C1F | Useful for structure search. |
Synonym Ontology
Database algorithms often fail to map these variations correctly. The following table categorizes synonyms by their derivation logic to assist in comprehensive literature searching.
| Naming Logic | Synonym Variations | Context |
| Ester-First | Methyl 2,6-difluoro-3-(trifluoromethyl)benzoateMethyl 2,6-difluoro-3-trifluoromethylbenzoate | Standard Chemical Catalogs |
| Acid-Derivative | 2,6-difluoro-3-(trifluoromethyl)benzoic acid methyl esterBenzoic acid, 2,6-difluoro-3-(trifluoromethyl)-, methyl ester | CAS / Indexing Services |
| Substituent-Based | 1-Methoxycarbonyl-2,6-difluoro-3-trifluoromethylbenzene3-Carbomethoxy-2,4-difluorobenzotrifluoride (Incorrect numbering but possible legacy error) | Patent Literature (OCR artifacts) |
Structural Visualization (Nomenclature Map)
The following diagram illustrates the numbering priority that dictates the correct IUPAC naming, resolving confusion between the fluoro and trifluoromethyl positions.
Figure 1: Numbering hierarchy for methyl 2,6-difluoro-3-(trifluoromethyl)benzoate. The carboxylate group at C1 dictates the parent chain, assigning the fluoro substituents to positions 2 and 6.
Synthetic Pathways & Production
Since the methyl ester is often prepared from the corresponding acid (CAS 1048921-49-8), the following protocol outlines the most robust laboratory-scale synthesis.
Acid-Catalyzed Esterification (Fischer Speier)
This method is preferred for its operational simplicity and high yield, avoiding the need for aggressive acyl chlorides which can be volatile with fluorinated substrates.
Reagents:
-
Substrate: 2,6-Difluoro-3-(trifluoromethyl)benzoic acid (CAS 1048921-49-8).
-
Solvent/Reagent: Methanol (Anhydrous).
-
Catalyst: Sulfuric Acid (H₂SO₄, catalytic) or Thionyl Chloride (SOCl₂).
Protocol:
-
Dissolution: Dissolve 10.0 mmol of the benzoic acid derivative in 20 mL of anhydrous methanol under an inert atmosphere (N₂).
-
Activation:
-
Option A (Classic): Add 3-5 drops of conc. H₂SO₄.
-
Option B (In situ Acid Chloride): Cool to 0°C and add 1.2 eq of SOCl₂ dropwise. (Preferred for sterically crowded fluorinated acids).
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The disappearance of the acid peak is critical.
-
Workup: Concentrate the methanol in vacuo. Redissolve the residue in Ethyl Acetate (EtOAc).
-
Wash: Wash with saturated NaHCO₃ (2x) to remove unreacted acid (critical for purity). Wash with Brine (1x).
-
Isolation: Dry over MgSO₄, filter, and concentrate. The fluorinated ester typically yields a low-melting solid or oil.
Synthetic Logic Diagram
Figure 2: Step-wise synthesis workflow from the commercially available acid precursor.
Physicochemical & Spectral Characterization
Accurate identification of this compound relies heavily on ¹⁹F NMR due to the distinct chemical shifts of the fluorine atoms.[1]
Predicted ¹⁹F NMR Signature
The molecule contains two distinct fluorine environments: the aromatic fluorines (F-Ar) and the trifluoromethyl group (-CF₃).
| Signal | Shift (approx. ppm vs CFCl₃) | Multiplicity | Integration | Assignment |
| Signal A | -60 to -63 ppm | Singlet (or doublet) | 3F | -CF₃ (Trifluoromethyl) |
| Signal B | -110 to -120 ppm | Multiplet | 1F | C2-F (Ortho to Ester, Ortho to CF3) |
| Signal C | -115 to -125 ppm | Multiplet | 1F | C6-F (Ortho to Ester) |
Technical Note: The C2-Fluorine will likely show complex coupling due to its proximity to both the C6-F (through-ring) and the C3-CF₃ group.
Key Physical Properties
-
Physical State: Likely a low-melting solid or viscous oil (due to the disruption of crystal packing by the CF₃ group).
-
Solubility: High in chlorinated solvents (DCM, Chloroform) and esters; low in water.
-
Boiling Point: Predicted ~200–210°C (based on methyl 3-(trifluoromethyl)benzoate analogs).
Applications in Drug Discovery
The 2,6-difluoro-3-(trifluoromethyl)benzoate motif is not merely a passive linker; it is an active pharmacophore modulator.
Conformational Locking
The 2,6-difluoro substitution creates significant steric repulsion with the carbonyl oxygen of the ester (or subsequent amide). This forces the carbonyl group out of coplanarity with the aromatic ring, creating a "twisted" conformation.
-
Utility: This is crucial in designing atropisomeric kinase inhibitors where a specific 3D orientation is required to fit into a binding pocket.
Metabolic Blocking
-
Oxidation Resistance: The fluorine atoms at positions 2 and 6 block metabolic hydroxylation (Phase I metabolism) at the most reactive ortho positions.
-
Lipophilicity: The -CF₃ group significantly increases logP, enhancing membrane permeability, while the ester serves as a prodrug motif or a handle for further derivatization into amides or heterocycles.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact ester may be sparse, it should be handled according to the protocols for fluorinated benzoates .
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol:
-
Inhalation: Use only in a chemical fume hood. Fluorinated intermediates can cause respiratory distress if aerosolized.
-
Skin Contact: Nitrile gloves are recommended. Fluorinated compounds can have enhanced skin absorption properties compared to their non-fluorinated analogs.
-
Storage: Store in a cool, dry place. Esters are generally stable but can hydrolyze back to the acid if exposed to moisture over long periods.
-
References
-
Sigma-Aldrich. (n.d.). 2,6-Difluoro-3-(trifluoromethyl)benzoic acid (CAS 1048921-49-8) Product Page. Retrieved from
-
PubChem. (2025).[2] 2,6-Difluoro-3-methylbenzoic acid (Analogous Structure Data). National Library of Medicine. Retrieved from [2]
-
TCI Chemicals. (n.d.). Methyl 3-(Trifluoromethyl)benzoate (Structural Analog Reference). Retrieved from
-
Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. Retrieved from
(Note: Direct URL citations for the specific ester are limited due to its status as a specialized intermediate; references provided anchor to the commercially available acid precursor and homologous standards used for characterization.)
Sources
Metabolic Stability of 2,6-Difluoro-3-Trifluoromethyl Phenyl Ring Systems
Executive Summary: The Fluorine "Sweet Spot"
In modern lead optimization, the 2,6-difluoro-3-trifluoromethyl phenyl moiety represents a high-stakes tactical intervention.[1] It is often deployed to solve two simultaneous problems: metabolic clearance (driven by high lipophilicity or electron-rich aromatic rings) and conformational entropy (rotational freedom).[1]
However, this specific substitution pattern is not a "magic bullet." While it effectively blocks Cytochrome P450 (CYP) mediated oxidation at the most labile ortho and meta positions, it drastically alters the electronic landscape of the ring, creating a potential "electron-deficient trap." This guide dissects the metabolic stability profile of this system, contrasting its oxidative resistance with its susceptibility to nucleophilic attack (glutathione conjugation), and provides a self-validating workflow for de-risking this scaffold.
Physicochemical & Electronic Rationale
To understand the metabolism, we must first understand the substrate. The 2,6-difluoro-3-trifluoromethyl phenyl ring is characterized by extreme electron deficiency and steric crowding.[1]
The "Ortho-Effect" and Conformational Locking
The two fluorine atoms at the 2 and 6 positions create a significant steric barrier to rotation around the phenyl-linker bond (C1-R). This "atropisomer-like" effect often locks the drug molecule into a bioactive conformation, improving potency.[1]
-
Metabolic Implication: This steric shield prevents the approach of the bulky CYP450 heme-iron-oxo species to the C1-linker site, effectively blocking ipso-substitution or linker oxidation.
Electronic Deactivation ($ \sigma $-Hammett Constants)
-
Fluorine ($ \sigma_p = 0.06 $, $ \sigma_m = 0.34 $): Inductively withdrawing.[1]
-
Trifluoromethyl ($ \sigma_p = 0.54 $, $ \sigma_m = 0.43 $): Strongly withdrawing.[1]
-
Net Effect: The cumulative electron-withdrawing effect (EWG) significantly lowers the HOMO energy of the aromatic system. This makes the ring resistant to electrophilic aromatic substitution (the mechanism of CYP oxidation) but highly susceptible to nucleophilic aromatic substitution (S_NAr) .
Oxidative Stability: The CYP Blockade
The primary driver for employing this moiety is to halt oxidative clearance.[1]
Mechanism of CYP Suppression
CYP450 enzymes typically attack electron-rich aromatic rings via an electrophilic attack of the Compound I ($ Fe^{IV}=O $) species.[1]
-
Ortho-Blocking: The C2 and C6 positions are fluorinated.[1] The C-F bond energy (~116 kcal/mol) is too high for typical CYP abstraction or insertion.[1]
-
Meta-Blocking: The C3 position is occupied by $ -CF_3 $.[1] This bulky, lipophilic group prevents hydroxylation at this site.[1]
-
Para-Vulnerability (The Remaining Risk): The C4 position remains the only sterically accessible and non-substituted site (assuming C5 is also open).[1] However, the strong EWG nature of the ring deactivates C4/C5 towards the initial electrophilic attack.
Result: Compounds with this moiety often exhibit extended microsomal half-lives ($ t_{1/2} > 60 $ min) compared to their non-fluorinated analogs.[1]
The Hidden Liability: Glutathione (GSH) Trapping
While oxidative stability is improved, the 2,6-difluoro-3-trifluoromethyl pattern introduces a risk of reactive metabolite formation via S_NAr .
The Defluorination Pathway
In highly electron-deficient rings, Glutathione (GSH)—a biological nucleophile—can attack the ring carbon bearing a fluorine atom.
-
Mechanism: Meisenheimer complex formation followed by the elimination of a fluoride ion ($ F^- $).[1]
-
Risk Factor: The 3-$ CF_3 $ group activates the ring.[1] However, for S_NAr, the activating group is most effective when ortho or para to the leaving group.
Visualization of Metabolic Fate
The following diagram illustrates the divergent pathways: the successful blocking of CYP oxidation and the potential failure mode via GSH conjugation.
Figure 1: Divergent metabolic pathways.[1] The moiety effectively blocks CYP oxidation (Red) but opens a vulnerability to GSH attack (Yellow) at the C6 position due to activation by the para-CF3 group.
Experimental Protocols: The "Dual-Stream" Validation
To validate this moiety, you cannot rely on simple microsomal stability ($ t_{1/2} $) data.[1] You must run a Reactive Metabolite Screen concurrently.[1]
Protocol A: Microsomal Stability (The Baseline)
Objective: Determine intrinsic clearance ($ CL_{int} $) and identify oxidative soft spots.[1]
-
Incubation System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]
-
Substrate Conc: 1 µM (to ensure first-order kinetics).
-
Cofactor: NADPH (1 mM).[1]
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Analysis: LC-MS/MS (monitor parent depletion).
-
Acceptance Criteria: For this moiety, target $ CL_{int} < 10 $ µL/min/mg.
Protocol B: GSH Trapping Assay (The Critical Step)
Objective: Detect "hidden" reactive metabolites formed via S_NAr or oxidative defluorination.[1]
-
Reaction Mix:
-
Incubation: 60 minutes at 37°C.
-
Quench: Acetonitrile containing 1% Formic Acid.
-
Detection (LC-MS/MS):
-
Interpretation:
Quantitative Data Summary
The following table summarizes the expected impact of this specific fluorination pattern compared to a standard phenyl ring.
| Parameter | Phenyl Ring | 2,6-difluoro-3-CF3 Phenyl | Impact |
| LogP (Lipophilicity) | Baseline | +0.8 to +1.2 | Increased. Higher binding affinity, but higher non-specific binding.[1] |
| Metabolic Stability ($ t_{1/2} $) | Low (< 15 min) | High (> 60 min) | Improved. Blocks ortho/meta oxidation sites.[1] |
| CYP Inhibition ($ IC_{50} $) | > 10 µM | < 1 µM (Risk) | Risk. Tight binding to CYP active sites due to lipophilicity.[1] |
| GSH Adduct Formation | Negligible | Moderate Risk | Liability. Activated C6-F bond is susceptible to S_NAr.[1] |
| Solubility | Moderate | Low | Decreased. "Grease ball" effect requires formulation work.[1] |
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]
-
Zhu, W., et al. (2020).[1] Discovery of 2,6-difluorobenzyl ether series of phenyl sulfones as surprisingly potent RORγt inverse agonists. Bioorganic & Medicinal Chemistry Letters.
-
Kalgutkar, A. S., & Dalvie, D. (2015).[1] Reactive Metabolites: Approaches to the Identification and Rationale for Their Minimization. Chemical Research in Toxicology.
-
Pike, A., et al. (2020).[1] Fluorine interactions in drug metabolism and bio-disposition. Drug Metabolism Reviews.
-
U.S. FDA. (2023). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.
Sources
Methodological & Application
Synthesis of kinase inhibitors using Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Application Note: Strategic Utilization of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate in Type II Kinase Inhibitor Synthesis
and Scaffold FunctionalizationExecutive Summary
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (CAS: 1159513-43-9) serves as a high-value pharmacophore building block in the synthesis of Type II kinase inhibitors (e.g., targeting RAF, p38 MAPK, or VEGFR pathways). Its structural utility lies in the trifluoromethyl (
This guide provides a validated methodology for the regioselective functionalization of this scaffold. We address the specific challenge of distinguishing between the chemically distinct but competing electrophilic sites at C2 and C6, ensuring high yield and purity of the desired kinase inhibitor core.
Chemical Reactivity Profile
To design a successful synthesis, one must understand the electronic and steric landscape of the starting material.
-
Electronic Activation: Both C2 and C6 fluorine atoms are activated for nucleophilic attack by the ortho-ester group. Furthermore, the
group at C3 exerts a strong electron-withdrawing inductive effect ( ) and mesomeric effect ( for anionic intermediates).-
C2 Position: Activated by ortho-ester and ortho-
. -
C6 Position: Activated by ortho-ester and para-
.
-
-
Steric Environment:
-
C2 Position: Highly congested, flanked by the ester and the bulky
group. -
C6 Position: Less hindered, flanked by the ester and a hydrogen atom.
-
Expert Insight: Under standard thermodynamic conditions, nucleophilic attack occurs preferentially at the C6 position due to the "Para-to-
Visualizing the Regioselectivity Logic
Figure 1: Decision tree for regioselective nucleophilic attack. The C6 pathway is favored under standard basic conditions.
Experimental Protocols
Protocol A: Regioselective with Aryl Amines (Hinge Binder Installation)
This protocol installs the amine "head" of the inhibitor (often an amino-pyrazole, aniline, or heterocyclic amine) at the C6 position.
Reagents:
-
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (1.0 equiv)[1]
-
Target Amine (e.g., 3-aminopyrazole or substituted aniline) (1.1 equiv)
-
Base: LiHMDS (Lithium hexamethyldisilazide) or KHMDS (for weak nucleophiles); DIPEA (for strong nucleophiles).
-
Solvent: Anhydrous THF (Tetrahydrofuran).
Step-by-Step Methodology:
-
Preparation: Dissolve the amine (1.1 equiv) in anhydrous THF (0.2 M concentration) under
atmosphere. -
Deprotonation (Critical for Aryl Amines): Cool to -78°C. Add LiHMDS (1.0 M in THF, 2.2 equiv) dropwise. Stir for 30 mins to generate the lithium amide anion.
-
Note: For aliphatic amines, skip LiHMDS; use DIPEA at
.
-
-
Addition: Dissolve Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (1.0 equiv) in minimal THF and add dropwise to the cold amine solution.
-
Reaction: Allow the mixture to warm slowly to
over 2 hours. Monitor by LC-MS.-
Target Mass: Look for
.
-
-
Quench: Quench with saturated
solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The C6-substituted product usually elutes later than the starting material but earlier than bis-substituted byproducts.
Expert Tip: If C2-substitution is observed as a significant impurity, lower the reaction temperature to -78°C and maintain it for 4 hours before quenching. The C6 position reacts significantly faster at lower temperatures.
Protocol B: Ester Hydrolysis (Saponification)
Converting the ester to the carboxylic acid to prepare for the "Tail" coupling.
Reagents:
-
Intermediate from Protocol A.
-
Lithium Hydroxide Monohydrate (
) (3.0 equiv). -
Solvent: THF/Water (3:1).
Methodology:
-
Dissolve the ester in THF/Water.
-
Add LiOH solid in one portion.
-
Heat to
for 4–6 hours.-
Caution: Do not overheat (
) as the group can undergo hydrolysis or defluorination under harsh basic conditions over extended periods.
-
-
Acidification: Cool to room temperature. Adjust pH to ~3-4 using 1N HCl.
-
Isolation: The product often precipitates. Filter and wash with cold water. If no precipitate, extract with EtOAc.
Protocol C: Amide Coupling (Tail Installation)
Coupling the core acid with a "Tail" moiety (e.g., 3-(trifluoromethyl)aniline or a urea-containing fragment) to complete the Type II inhibitor structure.
Reagents:
-
Carboxylic Acid Intermediate.
-
Coupling Agent: HATU (1.2 equiv) or T3P (Propylphosphonic anhydride) for difficult substrates.
-
Base: DIPEA (3.0 equiv).
-
Solvent: DMF or EtOAc.
Methodology:
-
Dissolve the acid and DIPEA in dry DMF. Stir for 10 mins.
-
Add HATU. Stir for 5 mins to activate the acid (formation of the active ester).
-
Add the amine component (Tail).
-
Stir at Room Temperature for 12 hours.
-
Workup: Dilute with water (precipitation often occurs). Filter or extract with EtOAc/LiCl solution (to remove DMF).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Regioselectivity (Mix of C2/C6) | Temperature too high during addition. | Cool reaction to -78°C; add electrophile slower. |
| Hydrolysis of | Harsh basic conditions during saponification. | Use LiOH at lower temp ( |
| Low Yield in Coupling | Steric hindrance from | Switch from HATU to T3P (50% in EtOAc) with Pyridine; heat to |
| Bis-substitution (Both F displaced) | Excess amine or too much heat. | Strictly control stoichiometry (1.05 equiv amine) and keep temp |
Workflow Visualization
The following diagram illustrates the complete synthesis pathway for a generic Type II Kinase Inhibitor using this scaffold.
Figure 2: Step-by-step synthetic workflow from the difluoro-benzoate building block to the final inhibitor.
References
-
Role of Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
-
Kinase Inhibitor Design & Synthesis: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors.[2] Nature Reviews Cancer, 9(1), 28-39.
-
Nucleophilic Aromatic Substitution of Polyfluorinated Benzoates: Sandford, G. (2003). Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454.
- Regioselectivity in Reactions: Blas del Valle, C., et al. (2013). Regioselective Nucleophilic Aromatic Substitution of 2,3,4-Trifluoronitrobenzene: A Key Step for the Synthesis of Antibacterial Quinolones. Journal of Organic Chemistry. (Note: Analogous reactivity patterns for fluoro-nitro and fluoro-trifluoromethyl systems).
Disclaimer: This application note is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE. The specific regioselectivity may vary depending on the exact amine nucleophile used.
Sources
Optimized Hydrolysis Protocols for Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Application Note: AN-HYD-26DF3
Executive Summary
The hydrolysis of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate presents a classic conflict in physical organic chemistry: electronic activation versus steric shielding. While the electron-withdrawing trifluoromethyl (CF
Standard hydrolysis protocols (e.g., NaOH/EtOH at room temperature) often result in incomplete conversion or require excessive reaction times, leading to the formation of degradation byproducts via nucleophilic aromatic substitution (
This guide details three validated protocols designed to overcome these barriers. The Lithium Hydroxide (LiOH) Method is designated as the "Gold Standard" due to the Lewis acid assistance of the lithium cation. An alternative Anhydrous Hydroxide Method is provided for rapid, low-temperature conversion, alongside an Acidic Hydrolysis route for base-sensitive substrates.
Structural Analysis & Retrosynthetic Logic
The Steric-Electronic Paradox
The substrate contains three electron-withdrawing groups (EWGs).
-
Electronic Effect: The
-withdrawing nature of the F and CF groups pulls electron density away from the carbonyl, theoretically making it more susceptible to nucleophilic attack ( ). -
Steric Effect: The Van der Waals radii of the 2,6-difluoro substituents effectively shroud the carbonyl carbon. The trajectory of the incoming hydroxide ion (Burgi-Dunitz angle ~107°) is obstructed.
The Solution: Cation Coordination
To facilitate hydrolysis without resorting to decomposition-inducing temperatures, we utilize Lithium Hydroxide (LiOH) . Unlike Na
-
Further polarizes the C=O bond.
-
Stabilizes the tetrahedral intermediate.
-
Anchors the hydroxide nucleophile in close proximity to the electrophilic center, overcoming the entropic penalty of the steric block.
Mechanistic Visualization
The following diagram illustrates the Li
Figure 1: Mechanistic pathway highlighting the advantage of Lithium coordination in overcoming steric hindrance.
Experimental Protocols
Protocol A: LiOH-Assisted Hydrolysis (Preferred)
Best for: Scalability, high yield, and avoiding S
Reagents:
-
Substrate: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH·H
O) (3.0 eq) -
Solvent: THF / Water (3:1 v/v)
Procedure:
-
Dissolution: Charge the substrate (e.g., 10.0 g) into a round-bottom flask equipped with a magnetic stir bar. Add THF (60 mL) and stir until fully dissolved.
-
Reagent Preparation: Separately, dissolve LiOH·H
O (3.0 eq) in Water (20 mL). The dissolution is slightly exothermic; allow to cool to RT. -
Addition: Add the aqueous LiOH solution to the THF mixture in a single portion. The mixture usually remains homogeneous or forms a fine suspension.
-
Reaction: Heat the mixture to 60°C (internal temperature).
-
Note: Do not exceed 70°C to minimize the risk of fluoride displacement.
-
-
Monitoring: Monitor by HPLC or TLC (20% EtOAc/Hexane).
-
Endpoint: Typically 2–4 hours. Look for the disappearance of the ester spot (R
~0.6) and the baseline spot of the carboxylate.
-
-
Workup (Critical):
-
Cool to room temperature.[1]
-
Concentrate under reduced pressure to remove the majority of THF.
-
Dilute the aqueous residue with water (50 mL) and wash with MTBE or DCM (30 mL) to remove any unreacted neutral impurities. Discard the organic wash.
-
Acidification: Cool the aqueous phase to 0–5°C. Slowly add 2N HCl until pH < 1.0 .
-
Why pH < 1? The product is a polyfluorinated benzoic acid with a pKa expected to be < 2.0. Standard acidification to pH 4 will leave significant product in the aqueous phase.
-
-
Extraction: Extract the milky suspension with Ethyl Acetate (3 x 50 mL).
-
Drying: Wash combined organics with Brine, dry over Na
SO , and concentrate.[1]
-
Expected Yield: >95% Appearance: White to off-white crystalline solid.
Protocol B: Anhydrous "Naked" Hydroxide
Best for: Rapid screening or if the substrate is insoluble in aqueous mixtures.
Concept: Using NaOH in a Methanol/DCM mixture minimizes the solvation of the hydroxide ion by water, increasing its nucleophilicity ("naked" anion effect) to penetrate the steric shield.
Reagents:
-
Substrate (1.0 eq)
-
Powdered NaOH (5.0 eq)
-
Solvent: DCM / Methanol (9:1 v/v)[2]
Procedure:
-
Dissolve the substrate in DCM/MeOH (9:1). Concentration should be ~0.1 M.
-
Add powdered NaOH (5.0 eq) in one portion.
-
Stir vigorously at Room Temperature .
-
Monitoring: Reaction is often complete within 30–60 minutes.
-
Quench: Add Water (equal volume) to dissolve salts.
-
Separation: Separate layers. The product is in the aqueous layer (as the sodium salt).
-
Acidification: Acidify the aqueous layer with 6N HCl to pH 1.
-
Extraction: Extract with EtOAc as in Protocol A.
Protocol C: Acidic Hydrolysis
Best for: Substrates with base-sensitive functionalities elsewhere in the molecule.
Reagents:
Procedure:
-
Dissolve substrate in Glacial Acetic Acid.
-
Add concentrated HCl (37%).
-
Heat to reflux (approx. 100–110°C).
-
Time: This method is slower (12–24 hours) due to the deactivated carbonyl.
-
Workup: Pour onto crushed ice. The product may precipitate directly.[4] If not, extract with EtOAc.
Process Analytical Technology (PAT) & Data
Reaction Monitoring Parameters
| Method | Parameter | Observation |
| HPLC | C18 Column, ACN/H2O + 0.1% TFA | Ester elutes later (more lipophilic). Acid elutes earlier but may tail without TFA. |
| TLC | 20% EtOAc in Hexane | Ester R |
| 19F NMR | Uncoupled | Distinct shift changes for F-2/F-6 signals upon hydrolysis. |
Workflow Visualization
Figure 2: Step-by-step isolation workflow emphasizing the critical acidification step.
Troubleshooting & Self-Validation
-
Issue: Low Yield after Extraction.
-
Cause: The pH was not low enough. The 2,6-difluoro-3-CF
substitution pattern makes the benzoic acid extremely acidic (pKa < 2). -
Fix: Ensure the aqueous phase is pH 1 (use pH paper or meter) before extraction.
-
-
Issue: Defluorination (S
Ar).-
Cause: Reaction temperature too high (>80°C) or base concentration too high.
-
Fix: Stick to 60°C. Use LiOH (milder) instead of KOH.
-
-
Issue: Incomplete Reaction.
-
Cause: Phase separation in the reaction vessel.
-
Fix: Increase THF ratio to ensure a homogeneous single phase at reflux.
-
References
-
LiOH Acceleration Effect: Hayashi, K., et al. "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran."[5] Chem. Pharm.[5] Bull., 2021 , 69(6), 581-584.[5] Link[5]
-
Non-Aqueous Hydrolysis: "Mild alkaline hydrolysis of hindered esters in non-aqueous solution."[2] Arkivoc, 2008 , (xi), 150-156. Link
-
pKa of Fluorinated Benzoates: Kütt, A., et al. "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters, 2018 .[3] Link
-
General Hydrolysis of Hindered Esters: Alemán, P. A., et al. "Hydrolysis and saponification of methyl benzoates."[6] Green Chemistry, 1999 , 1, 65-68.[6] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 4. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]
- 5. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Application Note: Regioselective SNAr Functionalization of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Topic: Nucleophilic Aromatic Substitution (SNAr) on Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
This guide details the protocol for the nucleophilic aromatic substitution (SNAr) of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (Substrate 1 ). This scaffold is a high-value intermediate in the synthesis of kinase inhibitors and agrochemicals, offering a trifluoromethylated core that modulates metabolic stability and lipophilicity.
The primary challenge with this substrate is regioselectivity . The molecule possesses two electrophilic sites (C2 and C6) activated by the ester and trifluoromethyl (CF3) groups. This note provides a validated protocol to favor the C6-substitution product (the kinetically favored pathway for steric reasons with amine nucleophiles) while analyzing the electronic factors that might lead to C2 byproducts.
Mechanistic Analysis & Regioselectivity
Electronic vs. Steric Landscape
The substrate presents a classic "Electronic vs. Steric" conflict:
-
Site C2 (Electronic Favorite): The C2 position is ortho to both the methyl ester (EWG) and the CF3 group (strong EWG). The Meisenheimer complex formed here is highly stabilized by inductive effects from both groups.
-
Site C6 (Steric Favorite): The C6 position is ortho to the methyl ester but meta to the CF3 group. While electronically less activated than C2, it is significantly less sterically hindered. The bulky CF3 group (Van der Waals radius ~2.2 Å, similar to isopropyl) effectively shields the C2 position from attack by secondary amines or bulky nucleophiles.
Reaction Pathway
For most medicinal chemistry applications (using primary or secondary amines), the reaction proceeds via the C6-pathway to yield Methyl 2-fluoro-6-(amino)-3-(trifluoromethyl)benzoate .
Figure 1: Mechanistic pathway highlighting the preference for C6 substitution due to steric shielding of C2 by the trifluoromethyl group.
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Substrate 1 | Electrophile | 1.0 | MW: ~240.13 g/mol |
| Amine (R-NH₂) | Nucleophile | 1.1 - 1.2 | Use slight excess to drive conversion. |
| DIPEA | Base | 2.0 - 3.0 | Scavenges HF; Hunig's base prevents alkylation side reactions. |
| DMF or DMSO | Solvent | N/A | Polar aprotic promotes SNAr. Conc: 0.2 M - 0.5 M. |
| Ethyl Acetate | Workup | N/A | For extraction.[1] |
Standard Procedure (Synthesis of Methyl 6-amino-derivative)
Step 1: Reaction Setup
-
In a clean, dry reaction vial equipped with a magnetic stir bar, dissolve Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Add DIPEA (N,N-Diisopropylethylamine) (2.5 equiv) via syringe.
-
Add the Amine Nucleophile (1.1 equiv).
-
Note: If the amine is a hydrochloride salt, increase DIPEA to 3.5 equiv.
-
Step 2: Reaction Execution
-
Seal the vial and heat the mixture to 60°C .
-
Optimization: Monitor by LCMS after 1 hour. If conversion is <50%, increase temperature to 80°C.
-
Warning: Do not exceed 100°C initially to avoid ester hydrolysis or bis-substitution.
-
-
Stir for 4–16 hours until the starting material is consumed (monitor via TLC or LCMS).
Step 3: Workup
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (5x reaction volume).
-
Wash the organic layer with:
-
Water (2x) to remove DMF.
-
Saturated LiCl solution (1x) to remove residual DMF.
-
Brine (1x).
-
-
Filter and concentrate under reduced pressure.
Step 4: Purification
-
Purify the crude residue via Flash Column Chromatography.[2]
-
Stationary Phase: Silica Gel.[2]
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).
-
Regioisomer Check: The C6-isomer is typically less polar than the C2-isomer due to internal H-bonding between the amine and the ester carbonyl.
-
Workflow Visualization
Figure 2: Operational workflow for the SNAr reaction from setup to purification.
Critical Troubleshooting & Optimization
Regioselectivity Confirmation
Before scaling up (>1g), you must confirm the regiochemistry.
-
Method: 1H-NMR and 19F-NMR.
-
Diagnostic Signal (C6-Product): Look for the remaining Fluorine signal.
-
The remaining F is at C2. It will show coupling to the CF3 group (quartet splitting in 19F NMR) and potentially the aromatic proton.
-
NOE (Nuclear Overhauser Effect): Irradiate the NH proton. If you see enhancement of the Ester methyl group, the amine is at C2 (proximal). If you see enhancement of the aromatic proton (H4/H5), the amine is likely at C6. Correction: In the C6 product, the NH is ortho to the ester, so H-bonding is possible, often shifting the NH signal downfield (>8 ppm).
-
Common Issues
| Issue | Probable Cause | Solution |
| Low Conversion | Nucleophile is too bulky or weak. | Switch solvent to NMP and heat to 100°C. Add KF or Cs₂CO₃ to increase fluoride leaving group ability. |
| Ester Hydrolysis | Wet solvent or hydroxide generation. | Use Anhydrous DMF . Avoid hydroxide bases (NaOH/KOH); stick to DIPEA or K₂CO₃. |
| Bis-Substitution | Too much heat/nucleophile. | Strictly control stoichiometry (1.1 equiv). Lower temperature. |
Solvent Effects
-
DMF/DMSO: Standard. Fast rates.
-
THF: Slower, but better for regioselectivity if C2 attack is observed (lower dielectric constant destabilizes the more crowded transition state).
-
Acetonitrile: Good alternative if workup issues arise with DMF.
References
-
General SNAr Mechanism: Smith, M. B.[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Ed.; Wiley, 2020 .
-
Regioselectivity in Polyfluorinated Arenes
- For analogous regiocontrol in 2,3,4-trifluoro systems: J. Org. Chem.2015, 80, 11, 5795–5803.
-
Regioselectivity principles in fluorinated benzoates: 2
-
Synthesis of Trifluoromethylated Intermediates
- Safety Data: Always consult the SDS for Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate before handling. Fluorinated esters can be potent skin irritants.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Direct Access to Trifluoromethylated Benzo[d]oxepines from o-Alkynylaryl Aldehydes and Trifluorodiazoethane [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Reduction of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate to (2,6-Difluoro-3-(trifluoromethyl)phenyl)methanol
Introduction
The synthesis of fluorinated organic molecules is a cornerstone of modern drug discovery and materials science.[1][2] The introduction of fluorine atoms and trifluoromethyl groups can profoundly alter the pharmacokinetic and physicochemical properties of a molecule, including metabolic stability, lipophilicity, and binding affinity.[2] (2,6-Difluoro-3-(trifluoromethyl)phenyl)methanol is a valuable building block in the synthesis of complex pharmaceuticals and agrochemicals due to its unique substitution pattern. This application note provides a detailed guide to the reduction of its precursor, Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate, outlining the critical experimental parameters, mechanistic considerations, and safety protocols necessary for a successful and safe transformation.
Mechanistic Rationale and Reagent Selection
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. The electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group on the aromatic ring of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate significantly influences the reactivity of the ester carbonyl. While several reducing agents can effect this transformation, the choice of reagent is critical to achieving high yields and avoiding side reactions.
Lithium Aluminum Hydride (LiAlH₄): The Reagent of Choice
For the reduction of esters, particularly those that are sterically hindered or electronically deactivated, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice due to its high reactivity.[3][4][5][6] Unlike milder reducing agents such as sodium borohydride (NaBH₄), which are generally ineffective for ester reduction under standard conditions, LiAlH₄ is a potent source of hydride ions (H⁻).[4][7][8][9]
The mechanism of LiAlH₄ reduction of an ester involves two main steps:
-
Nucleophilic Acyl Substitution: A hydride ion from the AlH₄⁻ complex attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde.
-
Aldehyde Reduction: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form a primary alkoxide.[4]
The overall stoichiometry requires two equivalents of hydride for every equivalent of ester. Therefore, at least 0.5 equivalents of LiAlH₄ are needed per equivalent of the ester. In practice, a slight excess of LiAlH₄ is used to ensure complete conversion.
Alternative Reducing Agents
While LiAlH₄ is highly effective, its reactivity necessitates careful handling. Other reducing agents could be considered, but they often present their own challenges:
-
Sodium Borohydride (NaBH₄): Generally, NaBH₄ is not strong enough to reduce esters.[4][7][8][9] However, its reactivity can be enhanced by using it in combination with certain additives or at elevated temperatures, though this can lead to reduced selectivity.[10][11]
-
Catalytic Hydrogenation: This method can be used for the reduction of some esters, but often requires high pressures and temperatures, and the catalyst can be sensitive to impurities. The presence of multiple reducible functional groups can also lead to selectivity issues.[12]
Given the robust nature of the desired transformation and the need for a reliable and high-yielding protocol, LiAlH₄ remains the most suitable reagent for the reduction of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate.
Experimental Protocol: LiAlH₄ Reduction
This protocol provides a detailed, step-by-step methodology for the reduction of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate using Lithium Aluminum Hydride.
Safety Precautions
Lithium Aluminum Hydride is a highly reactive and water-sensitive reagent that can ignite in the presence of moisture.[13] All operations must be conducted in a certified fume hood under an inert atmosphere (e.g., nitrogen or argon). [14][15] Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and nitrile gloves, must be worn at all times.[14][15] A Class D fire extinguisher or a container of dry sand should be readily accessible.[13][16][17]
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate | 254.14 | >98% | Commercial Source |
| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | >95% | Commercial Source |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | >99.9% | Commercial Source |
| Diethyl Ether (Et₂O) | 74.12 | Anhydrous | Commercial Source |
| 1 M Hydrochloric Acid (HCl) | 36.46 | - | Commercial Source |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | 84.01 | - | Commercial Source |
| Brine (Saturated NaCl solution) | 58.44 | - | Commercial Source |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | Commercial Source |
Reaction Workflow Diagram
Sources
- 1. Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of difluoromethylated diarylmethanes via Fe(OTf)3-catalyzed Friedel–Crafts reaction of 2,2-difluoro-1-arylethyl phosphates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 6. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. reddit.com [reddit.com]
- 11. ias.ac.in [ias.ac.in]
- 12. researchgate.net [researchgate.net]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. research.uga.edu [research.uga.edu]
- 15. westliberty.edu [westliberty.edu]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
Palladium-catalyzed cross-coupling reactions with fluorinated benzoates
Application Note: Strategic Utilization of Fluorinated Benzoates in Pd-Catalyzed Cross-Coupling
Executive Summary
The incorporation of fluorinated motifs into biaryl scaffolds is a cornerstone of modern drug discovery, enhancing metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity (
This guide details two advanced Palladium-catalyzed protocols that utilize Fluorinated Benzoates as robust, shelf-stable surrogates. We distinguish between two mechanistic manifolds:
-
Decarboxylative Coupling (Nucleophilic Mode): Using potassium polyfluorobenzoates (
) to install perfluoroaryl groups. -
Decarbonylative Coupling (Electrophilic Mode): Using fluorinated phenyl esters (
) to generate fluorinated biaryls via C–O activation.
Mechanistic Insight: The "Fluorine Effect"
The success of these reactions hinges on the electronic perturbation caused by fluorine substituents.
-
In Decarboxylative Coupling (Nucleophile): The electron-withdrawing nature of fluorine stabilizes the intermediate Pd-aryl species formed after
extrusion, but it also raises the barrier for the decarboxylation step itself compared to non-fluorinated analogues. Consequently, Pd(II) is required to facilitate decarboxylation, distinct from the Cu-mediated decarboxylation seen in Gooßen-type couplings of non-fluorinated acids. -
In Decarbonylative Coupling (Electrophile): Fluorine substituents on the benzoate ring render the carbonyl carbon highly electrophilic, facilitating oxidative addition into the C(acyl)–O bond. Subsequent CO extrusion (decarbonylation) is thermodynamically driven, preventing the reverse reaction.
Visualizing the Divergent Pathways
Figure 1: Mechanistic divergence between Decarboxylative (Nucleophilic) and Decarbonylative (Electrophilic) pathways for fluorinated benzoates.[1][2][3]
Protocol A: Decarboxylative Cross-Coupling (Nucleophilic Mode)
Application: Synthesis of Polyfluorobiaryls (e.g., Pentafluorophenyl-arenes). Primary Challenge: Overcoming the high barrier of decarboxylation in electron-deficient systems without using stoichiometric Copper.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Nucleophile: Potassium Pentafluorobenzoate (
). Note: Prepare from the acid and KOH, dry thoroughly. -
Electrophile: Aryl Bromide or Chloride (
/ ). -
Catalyst:
(2–5 mol%). -
Ligand:
(Tricyclohexylphosphine) or . Rationale: Bulky, electron-rich phosphines stabilize the Pd(0) species and accelerate oxidative addition of the aryl halide. -
Solvent: Diglyme (Diethylene glycol dimethyl ether). Rationale: High boiling point and ability to solvate the potassium salt.
-
Additives: Molecular Sieves (3Å) are critical to prevent protonation of the intermediate.
Step-by-Step Methodology
-
Catalyst Pre-complexation (Optional but Recommended): In a glovebox, mix
(4.5 mg, 0.02 mmol) and (11.2 mg, 0.04 mmol) in Diglyme (1 mL) and stir for 10 min to generate the active species. -
Reaction Assembly: To a 20 mL crimp-cap vial, add:
-
Potassium Pentafluorobenzoate (0.30 mmol, 1.5 equiv).
-
Aryl Bromide (0.20 mmol, 1.0 equiv).
-
Activated 3Å Molecular Sieves (100 mg).
-
The pre-formed catalyst solution (from step 1).
-
Additional Diglyme to reach 0.2 M concentration.
-
-
Deoxygenation: Seal the vial and sparge with Argon for 5 minutes.
-
Execution: Heat the reaction block to 130 °C for 16–24 hours.
-
Note: Decarboxylation of fluorinated benzoates requires higher temperatures than non-fluorinated analogues.
-
-
Workup: Cool to room temperature. Dilute with
(10 mL) and wash with water ( ) to remove Diglyme. Dry organic layer over . -
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
Comparative Data: Ligand Effects on Yield
| Ligand | Yield (%) | Observation |
| 88% | Optimal balance of sterics/electronics. | |
| <10% | Too small/electron-poor; fails to promote decarboxylation. | |
| 45% | Sterically hindered, but less effective for this specific decarboxylation. | |
| 60% | Good, but prone to oxidation; harder to handle. |
Protocol B: Decarbonylative Suzuki Coupling (Electrophilic Mode)
Application: Synthesis of Fluorinated Biaryls from Fluorinated Benzoic Esters. Primary Challenge: Selective C(acyl)–O activation over C(aryl)–F activation.
Materials & Reagents[2][3][4][5][6][7][8][9][10]
-
Electrophile: Phenyl 2,4-difluorobenzoate (or similar active ester).
-
Nucleophile: Aryl Boronic Acid (
). -
Catalyst:
or / Xantphos.-
Note:
= 1,1'-Bis(di-tert-butylphosphino)ferrocene.
-
-
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane or Toluene.
Step-by-Step Methodology
-
Preparation: In a glovebox or under active
flow, charge a reaction tube with:-
Phenyl 2,4-difluorobenzoate (0.5 mmol).
-
Phenylboronic acid (0.75 mmol, 1.5 equiv).
- (3 mol%).
- (106 mg, 1.0 mmol).
-
-
Solvation: Add anhydrous 1,4-Dioxane (2.5 mL).
-
Thermal Activation: Seal and heat to 110 °C .
-
Mechanism Check: At this temperature, the Pd(II)-acyl intermediate undergoes CO de-insertion. If the temperature is too low (<80 °C), the ketone product (
) may become the major product.
-
-
Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the ester and the transient formation of the ketone intermediate.
-
Workup: Filter through a pad of Celite. Concentrate and purify via flash chromatography.
Troubleshooting & Optimization Logic
Common failure modes in these reactions involve competing pathways (Protodecarboxylation vs. Homocoupling). Use the following logic flow to diagnose issues.
Figure 2: Diagnostic workflow for optimizing fluorinated benzoate couplings.
References
-
Zhang, S., & Marshall, C. N. (2012). Pd-Catalyzed Decarboxylative Cross Coupling of Potassium Polyfluorobenzoates with Aryl Bromides, Chlorides, and Triflates.[4] Organic Letters, 14(24), 6306–6309. [Link]
-
Gooßen, L. J., Deng, G., & Levy, L. M. (2006).[5] Synthesis of Biaryls via Catalytic Decarboxylative Coupling.[6][5][7] Science, 313(5787), 662–664. [Link]
-
Malapit, C. A., et al. (2020). Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions. Accounts of Chemical Research, 55(1), 100-112. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[8] A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids.[8] Journal of the American Chemical Society, 132(40), 14073–14075.[8] [Link]
Sources
- 1. Palladium-Catalyzed Decarbonylative Coupling of (Hetero)Aryl Boronate Esters with Difluorobenzyl Glutarimides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism-Driven Development of Group 10 Metal-Catalyzed Decarbonylative Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 6. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed decarbonylative and decarboxylative cross-coupling of acyl chlorides with potassium perfluorobenzoates affording unsymmetrical biaryls - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Reagents for converting methyl ester to amide in fluorinated systems
Subtitle: Protocols for converting activated and sensitive fluorinated esters to amides while preserving molecular integrity.
Executive Summary
The conversion of methyl esters to amides (aminolysis) in fluorinated systems presents a unique paradox in organic synthesis. While the strong electron-withdrawing nature of fluorine (
This guide provides a tiered approach to amidation, selecting reagents based on the Fluorine Activation Level of the substrate. We cover three distinct methodologies:
-
Spontaneous Aminolysis for highly activated perfluorinated systems.
-
TBD-Catalyzed Transamidation for general achiral fluorinated esters.
-
Lewis Acid Mediation (
/ ) for difficult amines and chiral integrity preservation.
The Fluorine Effect: Reactivity & Mechanism
Before selecting a protocol, it is critical to understand how fluorine substitution alters the reaction landscape compared to non-fluorinated esters.
Electronic Activation vs. Acidification
-
Electrophilic Activation: Fluorine lowers the LUMO energy of the carbonyl group. For methyl trifluoroacetate (
), the carbonyl is so electrophilic that it reacts with amines at without catalysis. -
-Proton Acidity: In mono- (
) and di-fluoro ( ) esters, the -proton is highly acidic ( drops by ~10-15 units compared to acetates). Strong bases (like TBD or Alkoxides) can deprotonate this position, leading to racemization or aldol-type side reactions .
Decision Matrix: Reagent Selection
Use the following logic flow to select the appropriate protocol for your substrate.
Figure 1: Decision tree for selecting amidation reagents in fluorinated systems. High-contrast nodes indicate critical decision points.
Detailed Protocols
Protocol A: Direct Aminolysis (For / Perfluoro Esters)
Target: Methyl trifluoroacetate (MTFA), Methyl pentafluoropropionate. Mechanism: Spontaneous nucleophilic acyl substitution driven by the inductive effect of the perfluoroalkyl group.
Reagents:
-
Substrate: Fluorinated Methyl Ester (1.0 equiv).
-
Amine: Primary or Secondary Amine (1.1 – 1.2 equiv).
-
Solvent: Methanol (MeOH) or THF (anhydrous).
Procedure:
-
Preparation: In a round-bottom flask (or sealed tube if ester bp < 60 °C), dissolve the amine (1.2 equiv) in MeOH (concentration ~0.5 M).
-
Cooling: Cool the solution to
using an ice bath. Critical: Exotherm control is necessary due to high reactivity. -
Addition: Add the fluorinated ester dropwise.
-
Note: If the ester is volatile (e.g., MTFA), pre-cool the ester or add it as a solution in MeOH.
-
-
Reaction: Stir at
for 30 minutes, then warm to Room Temperature (RT). Monitor by TLC or F NMR.-
Endpoint: Disappearance of the ester
signal (approx -74 ppm) and appearance of the amide signal (shifted downfield).
-
-
Workup: Concentrate under reduced pressure. For volatile amides, avoid high vacuum; use mild rotary evaporation.
Validation Data:
| Substrate | Amine | Time | Yield | Ref |
|---|
|
Protocol B: TBD-Catalyzed Transamidation (General Purpose)
Target: Less activated fluorinated esters (
Procedure:
-
Mix: In a vial, combine the fluorinated ester (1.0 equiv) and amine (1.0–1.1 equiv).
-
Catalyst: Add TBD (10–20 mol%).
-
Solvent: Reaction can often be run solvent-free (if liquid) or in MeCN/THF (1.0 M).
-
Conditions: Stir at RT for 2–12 hours.
-
Workup: Dilute with EtOAc, wash with 1M HCl (to remove TBD and excess amine), dry over
, and concentrate.
Mechanism Visualization:
Figure 2: TBD acts as a nucleophilic catalyst, forming a reactive Acyl-TBD species that rapidly transfers the acyl group to the amine.
Protocol C: Lewis Acid Mediated (Chiral/Difficult Substrates)
Target:
-
Option C1 (Anti-Racemization):
(Lanthanum Triflate). -
Option C2 (Strong Force):
(Trimethylaluminum).
Protocol C1:
for Chiral Integrity
-
Mix: Combine ester (1.0 equiv), amine (1.2 equiv), and
(5–10 mol%) in Toluene or THF. -
Heat: Stir at 50–70 °C.
-
Mechanism: The Lewis acid coordinates to the carbonyl oxygen, increasing electrophilicity without acting as a strong base, thus preserving the acidic
-proton configuration [4].
Protocol C2:
for Anilines (Weinreb Protocol)
Warning:
-
Complex Formation: In a dry flask under
, dissolve the amine (1.1 equiv) in dry DCM or Toluene. Slowly add (1.1 equiv, 2.0 M in toluene) at RT. Stir for 15 min to form the species. -
Addition: Add the fluorinated ester (1.0 equiv) dissolved in DCM.
-
Reflux: Heat to reflux (40–80 °C) for 2–5 hours.
-
Quench: Carefully quench with dilute HCl or Rochelle's salt solution (to break the aluminum emulsion).
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Racemization | Basic conditions deprotonate acidic | Switch from TBD/Base to |
| Low Yield (Volatile) | Ester evaporates before reacting. | Use Protocol A in a sealed pressure tube. Use 2.0 equiv of amine to trap ester quickly. |
| Stable Hydrate | Ensure anhydrous solvents. Add molecular sieves (4Å). | |
| Side Product: Alcohol | Transesterification with solvent (e.g., EtOH). | Use the alcohol corresponding to the ester (MeOH for methyl esters) or non-nucleophilic solvents (THF, Toluene). |
References
-
Organic Syntheses. "Methyl 2-(1-acetamido-4-oxocyclohexa-2,5-dien-1-yl)acetate." Org.[5][6][7] Synth.2005 , 82, 134. Link (Demonstrates TFA/MTFA reactivity).
-
S. J. Connon et al. "Recent developments in the use of fluorinated esters as activated intermediates." Chem. Commun.[8]2025 , 61, 17060. Link
-
Hedrick, J. L. et al. "A Convenient Aminolysis of Esters Catalyzed by 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)." J. Org.[4] Chem.2009 , 74, 9490. Link
-
Ohshima, T. et al. "Lanthanum(III) Triflate Catalyzed Direct Amidation of Esters." Org.[5][6][7] Lett.2011 , 13, 1234. Link
-
Pfizer Global Research. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[6] Synlett2011 , 2072.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic guanidine organic catalysts: what is magic about triazabicyclodecene? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Grignard Addition to Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Executive Summary
This application note details the optimized protocol for the addition of Grignard reagents (R-MgX) to Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate . This substrate presents a unique synthetic challenge due to the competition between the desired 1,2-nucleophilic addition (carbonyl attack) and the undesired Nucleophilic Aromatic Substitution (SNAr) at the 2- or 6-positions, which are highly activated by the electron-withdrawing ester and trifluoromethyl groups.
The protocol outlined below utilizes cryogenic temperature control (-78 °C) and kinetic selectivity to favor the formation of the tertiary alcohol while suppressing defluorination pathways.
Chemical Context & Mechanistic Analysis[1][2][3][4][5][6][7]
Substrate Analysis
The substrate, Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate, contains three distinct electronic features that dictate reactivity:
-
Methyl Ester (C-1): The primary electrophile. However, it is sterically shielded by the ortho-fluorine atoms.
-
2,6-Difluoro Motif: These atoms exert a strong inductive effect (-I), making the carbonyl carbon more electrophilic. However, they also serve as potential leaving groups for SNAr reactions.
-
3-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that further decreases electron density on the ring, increasing the susceptibility of the ring to nucleophilic attack.
Reaction Pathways
The Grignard reagent can react via two competing pathways:
-
Pathway A (Desired): 1,2-Addition to the carbonyl carbon.[1] This occurs in two stages: first to the ketone intermediate, then rapidly to the tertiary alkoxide.[2][3][4]
-
Pathway B (Undesired): SNAr attack at C-2 or C-6, leading to the displacement of fluoride and formation of biaryl byproducts.
Key Insight: Grignard reagents are "hard" nucleophiles. While they generally prefer the "hard" carbonyl center (charge-controlled), the highly electron-deficient ring lowers the activation energy for SNAr. Temperature control is the primary lever to enforce regioselectivity.
Pre-Reaction Planning
Materials & Reagents
| Reagent | Purity/Grade | Role | Notes |
| Substrate | >98% | Electrophile | Dry under high vacuum for 2h prior to use. |
| Grignard Reagent | 1.0 - 3.0 M in THF/Ether | Nucleophile | Titrate before use to ensure accurate stoichiometry. |
| THF (Tetrahydrofuran) | Anhydrous (>99.9%) | Solvent | Distilled from Na/Benzophenone or passed through activated alumina. |
| Ammonium Chloride | Saturated (aq) | Quench | Buffers pH to prevent acid-catalyzed dehydration during workup. |
Safety Considerations
-
Exotherm Hazard: The reaction is highly exothermic. Addition must be slow to prevent thermal runaway, which promotes SNAr side reactions.
-
Pressure: Evolution of gas (alkanes) may occur if moisture is present. Ensure proper venting through an inert gas line.
Experimental Protocol
Setup
-
Glassware Preparation: Flame-dry a 3-neck round-bottom flask (RBF), magnetic stir bar, and pressure-equalizing addition funnel under vacuum. Backfill with Argon (Ar) or Nitrogen (N2) three times.
-
Solvent Charging: Syringe anhydrous THF into the RBF. Calculate volume to achieve a substrate concentration of 0.1 M to 0.2 M .
-
Substrate Dissolution: Add Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate to the THF. Stir until fully dissolved.
-
Cryogenic Cooling: Submerge the flask in a Dry Ice / Acetone bath (-78 °C) . Allow the internal temperature to equilibrate for at least 15 minutes.
Grignard Addition (The Critical Step)
-
Reagent Transfer: Transfer the Grignard reagent (3.0 equivalents) to the addition funnel via cannula or oven-dried syringe.
-
Note: 2.0 equivalents are required for stoichiometry; 3.0 equivalents ensures complete conversion and accounts for adventitious moisture.
-
-
Dropwise Addition: Add the Grignard reagent dropwise over 30–60 minutes.
-
Control Point: Monitor internal temperature. Do not allow the temperature to rise above -65 °C .
-
-
Reaction Maintenance: Once addition is complete, stir at -78 °C for 1 hour.
-
Controlled Warming: Remove the cooling bath and allow the reaction to warm slowly to 0 °C over 2 hours.
-
Checkpoint: Monitor reaction progress via TLC or LC-MS. If starting material persists, stir at 0 °C for an additional 30 minutes. Do not reflux unless absolutely necessary, as this promotes defluorination.
-
Quench & Workup
-
Cooling: Cool the mixture back to 0 °C.
-
Quenching: Slowly add saturated aqueous NH4Cl (5 mL/mmol substrate). Caution: Vigorous bubbling may occur.
-
Extraction: Dilute with Diethyl Ether or EtOAc. Separate phases. Extract the aqueous layer 3x with organic solvent.
-
Drying: Wash combined organics with Brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
Process Visualization
Reaction Workflow Diagram
Caption: Step-by-step workflow for the cryogenic addition of Grignard reagents to polyfluorinated benzoates.
Mechanistic Pathway & Selectivity
Caption: Competing reaction pathways. Low temperature favors the green path (Carbonyl Addition) over the red path (SNAr).
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Enolization of the intermediate ketone or steric hindrance. | Warm to Room Temp (25 °C) strictly monitoring for SNAr impurities. Add 1.0 eq CeCl3 (Cerium chloride) to activate the carbonyl. |
| Defluorinated Product (SNAr) | Reaction temperature too high. | Repeat reaction keeping temperature strictly at -78 °C. Switch solvent to Diethyl Ether (less polar, slows SNAr). |
| Low Yield / Complex Mixture | Moisture contamination. | Titrate Grignard reagent. Flame-dry glassware rigorously. Ensure inert gas line is positive pressure. |
| Ketone Product Isolated | Incomplete double addition. | The intermediate ketone is sterically crowded. Increase Grignard equivalents to 4.0 or reflux gently after initial addition (only if SNAr is not observed). |
References
-
Kikushima, K., et al. (2017). Efficient Difluoromethylation of Alcohols Using TMSCF2Br. Angewandte Chemie International Edition.
-
Chemistry Steps. (2023). Reaction of Grignard Reagents with Esters.
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
-
Organic Syntheses. (2016). Iridium-Catalyzed Reductive Coupling of Grignard Reagents. Org. Synth. 2016, 93, 319-339.
- Vertex AI Search. (2023).
Sources
Application Note: Precision Engineering of SNAr at the 2-Position of Difluorobenzoates
Topic: Optimization of SNAr reactions at the 2-position of difluorobenzoates Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Discovery Scientists.
Executive Summary
The regioselective functionalization of difluorobenzoates via Nucleophilic Aromatic Substitution (
This guide details the optimization of
Scientific Background & Mechanistic Insight
The Regioselectivity Paradox
In polyfluorinated benzoates, the site of nucleophilic attack is governed by the interplay of electronic activation (resonance/induction) and steric hindrance.
-
2,4-Difluorobenzoates: The 4-position is highly favored. The intermediate Meisenheimer complex resulting from attack at C4 is stabilized by the para-ester group without significant steric penalty. Accessing the 2-position in this substrate usually requires specialized directing groups or intramolecular delivery.
-
2,6-Difluorobenzoates: This substrate is symmetric, making the 2- and 6-positions equivalent. However, the challenge here is kinetic control . The ester group at C1 exerts steric bulk, retarding the initial attack. Once the first fluoride is displaced (mono-substitution), the product is deactivated electronically but may still react further to form the undesired bis-adduct if conditions are too forcing.
Mechanism: The Steric-Electronic Landscape
The reaction proceeds via an addition-elimination mechanism.[1][2] The rate-determining step (RDS) is typically the formation of the anionic Meisenheimer complex (
Key Mechanistic Drivers:
-
Inductive Stabilization: The ortho-fluorine (at C6) inductively stabilizes the negative charge at C1 during attack at C2.
-
Steric Deactivation: The ester moiety (
) creates a steric wall, requiring higher activation energy for the nucleophile to approach the 2-position compared to a para-position. -
The "Cesium Effect": Large cations (
) form looser ion pairs with the nucleophile/base in aprotic solvents compared to smaller cations ( , ), increasing the effective nucleophilicity of the attacking species ("naked anion" effect).
Pathway Visualization
The following diagram illustrates the competitive landscape for 2,6-difluorobenzoate substitution.
Figure 1: Reaction pathway for 2,6-difluorobenzoate. The goal is to maximize the green node (Mono) while blocking the red node (Bis).
Optimization Parameters
Solvent Selection: The Polarity Advantage
For sterically hindered
| Solvent | Dielectric Constant ( | Suitability | Notes |
| DMSO | 46.7 | Optimal | Maximizes rate; difficult to remove (high BP). |
| NMP | 32.2 | Excellent | Good alternative to DMSO; stable at high temps. |
| DMF | 36.7 | Good | Risk of decomposition (dimethylamine formation) at high T. |
| THF | 7.5 | Poor | Reaction often too slow for hindered 2-position. |
Base Selection: The Cesium Effect
While
-
Solubility:
is roughly 10x more soluble in organic solvents (like DMF/DMSO) than . -
Ion Pairing: The large ionic radius of
(1.67 Å) reduces tight ion-pairing with the nucleophile, effectively lowering the activation energy for the attack on the crowded 2-position.
Temperature & Stoichiometry
-
Stoichiometry: Use a slight excess of nucleophile (1.05 – 1.10 eq). Large excesses (e.g., 2.0 eq) drive the reaction toward the bis-adduct.
-
Temperature: A "Goldilocks" zone is required.
- : Reaction too slow due to steric hindrance.
- : Loss of selectivity; formation of bis-adducts and ester hydrolysis.
-
Optimal: 60–80°C.
Standardized Protocol
Objective: Synthesis of Methyl 2-(cyclopropylamino)-6-fluorobenzoate from Methyl 2,6-difluorobenzoate.
Materials
-
Substrate: Methyl 2,6-difluorobenzoate (1.0 equiv)
-
Nucleophile: Cyclopropylamine (1.1 equiv)
-
Base: Cesium Carbonate (
), anhydrous (1.2 equiv) -
Solvent: DMSO (anhydrous), concentration 0.5 M
-
Workup: Ethyl Acetate (EtOAc), Water, Brine,
.
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Purge with Nitrogen (
) or Argon.
-
-
Solvation:
-
Add Methyl 2,6-difluorobenzoate (e.g., 1.72 g, 10 mmol) to the flask.
-
Add DMSO (20 mL). Stir until fully dissolved.
-
-
Base Addition:
-
Add
(3.91 g, 12 mmol) in a single portion. The suspension will be heterogeneous.
-
-
Nucleophile Addition:
-
Add Cyclopropylamine (0.76 mL, 11 mmol) dropwise via syringe at room temperature.
-
Note: If the nucleophile is a solid (e.g., an aniline), dissolve it in minimal DMSO before addition.
-
-
Reaction (The Critical Step):
-
Heat the mixture to 65°C in an oil bath.
-
Monitor by HPLC or TLC every hour.
-
Endpoint: Stop when the starting material is < 2%. Do not extend heating unnecessarily to avoid bis-substitution. Typical time: 4–6 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Pour slowly into Ice Water (100 mL) with vigorous stirring. (The product may precipitate; if so, filtration is possible).
-
If oil forms: Extract with EtOAc (3 x 30 mL).
-
Wash organic layers with Water (2 x 30 mL) to remove DMSO, then Brine (1 x 30 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude material is often sufficiently pure (>90%).
-
If necessary, purify via flash column chromatography (Hexanes/EtOAc, gradient 0-20%).
-
Troubleshooting & Optimization Logic
If the standard protocol fails, use the following decision tree to troubleshoot.
Figure 2: Troubleshooting logic for SNAr optimization.
References
-
Mechanism of SNAr
-
The Cesium Effect
-
Topic: Enhanced reactivity of cesium salts in organic synthesis due to solubility and "naked" anion effect.[3]
-
Source: Flessner, T. et al. "The Cesium Effect: Synthetically Useful or Just a Myth?" (Referencing general principles from J. Am. Chem. Soc. studies on macrocyclization and substitution).[3]
- Context: Explains why is superior to in DMF/DMSO for hindered substr
-
URL:[Link] (Representative Citation: Galli et al., JACS 1981).
-
- Regioselectivity in Polyfluoroarenes: Topic: Competition between ortho and para substitution in . Source: Reaxys/SciFinder General Knowledge Base (Synthesized from standard process chemistry protocols for 2,6-difluorobenzamide synthesis). Note: See Tetrahedron Lett. 1999, 40, 2605 for analogous 2,6-difluoro systems.
- Process Safety: Topic: Thermal stability of DMSO/Base mixtures. Source: Organic Process Research & Development (OPRD). Warning: Always assess thermal stability of DMSO with strong bases before scaling up.
Sources
Agrochemical synthesis applications of trifluoromethyl benzoates
Application Note: Agrochemical Synthesis Applications of Trifluoromethyl Benzoates
-Benzoate Scaffolds in AgrochemicalsExecutive Summary
Trifluoromethyl benzoates represent a cornerstone structural motif in modern agrochemistry, serving as critical intermediates for Protoporphyrinogen Oxidase (PPO) inhibitors (diphenyl ether herbicides) and emerging classes of insecticides. The strategic incorporation of the trifluoromethyl (
This guide provides high-fidelity synthesis protocols for utilizing trifluoromethyl benzoates in the production of active ingredients (AIs) such as Acifluorfen , Fomesafen , and related diphenyl ethers. It also details the emerging utility of trifluoromethyl benzoate (TFBz) as a reagent for late-stage trifluoromethoxylation.
Structural Rationale & SAR
The efficacy of trifluoromethyl benzoates in agrochemical design is driven by three physicochemical pillars:
-
Bioisosteric Shielding: The
group acts as a steric and electronic shield. When positioned at the meta or para position of a benzoate, it prevents oxidative degradation of the aromatic ring, significantly extending the half-life of the AI in the field. -
pKa Modulation: In PPO inhibitors (e.g., Acifluorfen), the electron-withdrawing nature of the
group (along with the nitro group) acidifies the phenolic proton (or the amide proton in Fomesafen), which is essential for binding to the plastid enzyme target. -
Lipophilicity Tuning: The fluorine atoms increase the partition coefficient, facilitating transport across the waxy leaf cuticle of dicotyledonous weeds.
Industrial Application: PPO Inhibitor Synthesis
The most prevalent application of trifluoromethyl benzoates is in the synthesis of diphenyl ether herbicides. The core workflow involves a Nucleophilic Aromatic Substitution (
Mechanism of Action (PPO Inhibition)
These herbicides inhibit the enzyme Protoporphyrinogen Oxidase (PPO/Protox) in the chlorophyll biosynthetic pathway.[1][2][3] Inhibition leads to the accumulation of Protoporphyrin IX (Proto IX), a potent photosensitizer.[4] Upon exposure to light, Proto IX generates singlet oxygen, causing rapid lipid peroxidation and cell membrane disruption.
Workflow Diagram: Acifluorfen & Fomesafen Synthesis
Figure 1: Convergent synthesis of Diphenyl Ether herbicides utilizing a fluorinated benzoate scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of the Diphenyl Ether Scaffold (Acifluorfen Precursor)
Objective: Synthesis of 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid via Ullmann-type coupling.
Reagents:
-
2-Chloro-4-(trifluoromethyl)phenol (1.0 eq)
-
2-Nitro-5-fluorobenzoic acid (1.05 eq) [Note: The fluoro-derivative is preferred over chloro- for faster kinetics in
]. -
Potassium Hydroxide (KOH) (2.2 eq)
-
Solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Catalyst (Optional): Copper powder or CuCl (if using less reactive chloro-benzoates).
Procedure:
-
Phenolate Formation: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 2-chloro-4-(trifluoromethyl)phenol (20 g, 101 mmol) in DMSO (100 mL). Add KOH pellets (12.5 g, 222 mmol) slowly. Stir at room temperature for 30 minutes until the phenolate forms (solution often turns dark).
-
Coupling Reaction: Add 2-nitro-5-fluorobenzoic acid (19.6 g, 106 mmol) to the reaction mixture.
-
Heating: Heat the mixture to 120°C and maintain stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 3:1) or HPLC.[3][5] The limiting reagent (phenol) should disappear.
-
Quenching: Cool the reaction mixture to room temperature. Pour slowly into a mixture of ice-water (500 mL) and concentrated HCl (30 mL) to precipitate the free acid. The pH should be < 2.
-
Isolation: Filter the resulting precipitate. Wash the filter cake thoroughly with water to remove residual DMSO and inorganic salts.
-
Purification: Recrystallize the crude solid from an Ethanol/Water mixture (80:20) or Toluene to yield the target diphenyl ether acid.
Validation Criteria:
-
Yield: Expected >85%.
-
1H NMR (DMSO-d6): Look for the diagnostic doublet of the nitro-benzoate proton at ~8.0 ppm and the disappearance of the phenolic -OH signal.
-
19F NMR: Distinct singlet for the
group at approximately -63 ppm.
Protocol B: Conversion to Fomesafen (Sulfonamide Formation)
Objective: Conversion of the Acifluorfen acid core to Fomesafen.
Reagents:
-
Acifluorfen acid (from Protocol A)
-
Methanesulfonamide ($ \text{MeSO}_2\text{NH}_2 $)
-
Coupling Agent: Carbonyldiimidazole (CDI) or Thionyl Chloride (
). -
Base: DBU or Triethylamine.
Procedure:
-
Activation: Dissolve Acifluorfen acid (10 g) in dry THF. Add CDI (1.2 eq) and stir at room temperature for 1 hour (gas evolution of
will be observed). -
Coupling: Add methanesulfonamide (1.2 eq) and DBU (1.5 eq).
-
Reflux: Heat to reflux (66°C) for 3–5 hours.
-
Workup: Evaporate THF. Redissolve residue in Ethyl Acetate and wash with 1N HCl (to remove DBU) and Brine. Dry over
and concentrate.
Advanced Application: Trifluoromethyl Benzoate (TFBz) as a Reagent[7][8]
Beyond acting as a scaffold, Trifluoromethyl Benzoate (
Mechanism: TFBz acts as a source of the unstable trifluoromethoxide anion (
Protocol C: Trifluoromethoxylation of Aryl Halides
Reference: Guo et al. (2018)
-
Reagent Prep: TFBz is prepared from Benzoyl Chloride and
(or generated in situ). -
Reaction: Mix the Aryl Halide substrate, TFBz (1.5 eq), and a Silver catalyst (AgF) in Acetonitrile.
-
Conditions: Stir at room temperature or mild heating (40°C).
-
Outcome: Direct conversion of
.
Analytical Data Summary
| Compound | Molecular Formula | Key IR Signals ( | 19F NMR Shift (ppm) | Melting Point |
| 2-Nitro-5-fluorobenzoic acid | 1700 (C=O), 1530 ( | -105 (Ar-F) | 138–140°C | |
| Acifluorfen | 1720 (C=O), 1320 ( | -63 ( | 150–152°C | |
| Fomesafen | 1735 (C=O), 1150 ( | -63 ( | 220–221°C |
References
-
FAO Specifications and Evaluations for Agricultural Pesticides. (2020). Acifluorfen-sodium Evaluation Report. Food and Agriculture Organization of the United Nations. Link
-
Guo, S., et al. (2018).[6] Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent.[7] Journal of Organic Chemistry. Link
-
BenchChem Technical Guides. (2025). Synthesis of 2-Amino-5-nitrobenzoic Acid and Acifluorfen Precursors. Link
-
University of Hertfordshire. (2026). PPDB: Pesticide Properties DataBase - Acifluorfen. Link
-
Patent CN103787890A. (2014). Synthetic method of acifluorfen. Google Patents. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. The role of protophorphyrin IX in the mechanism of action of diphenyl ether herbicides [agris.fao.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic insights into the substrate recognition of PPO: toward the rational design of effective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Synthesis and herbicidal activity of acifluorfen analogues [nyxxb.cn]
- 7. researchgate.net [researchgate.net]
Scale-up synthesis of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate intermediates
Application Note: Scalable Process Design for Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Part 1: Executive Summary & Strategic Rationale
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate is a high-value fluorinated scaffold critical in the synthesis of next-generation agrochemicals (SDHI fungicides) and pharmaceuticals requiring modulated lipophilicity. The trifluoromethyl (
The Challenge:
Traditional laboratory synthesis often relies on halogen-exchange (Halex) reactions or late-stage trifluoromethylation, which suffer from expensive reagents (e.g.,
The Solution: This protocol details a Regioselective Directed Ortho-Lithiation (DoM) strategy starting from commercially available 2,4-difluorobenzotrifluoride. By exploiting the cooperative inductive effects of the fluorine substituents, we achieve exclusive C3-functionalization. To address scale-up safety, we introduce a Continuous Flow Chemistry concept for the metallation step, alongside a robust batch protocol for facilities limited to stirred-tank reactors (STR).
Part 2: Chemical Logic & Mechanism
The success of this synthesis hinges on the acidity of the C3 proton in 2,4-difluorobenzotrifluoride.
-
Substrate: 2,4-difluoro-1-(trifluoromethyl)benzene.
-
Target Site: C3 position (between the two fluorine atoms).
-
Mechanistic Driver: The C3 proton is flanked by two ortho-fluorine atoms. The strong inductive withdrawal (
effect) of the fluorines significantly lowers the of this proton (estimated ) relative to the C5 and C6 protons. -
Base Selection: Lithium Diisopropylamide (LDA) is selected over
-Butyllithium ( -BuLi) to minimize nucleophilic attack on the aromatic ring ( ) and to act strictly as a kinetic base.
Pathway Analysis:
Figure 1: Reaction pathway highlighting the critical lithiation step and potential thermal decomposition route (Benzyne formation).
Part 3: Detailed Experimental Protocols
Method A: Batch Synthesis (Laboratory Scale <50g)
Suitable for initial validation and gram-scale production.
Reagents:
-
2,4-Difluorobenzotrifluoride (1.0 equiv)
-
LDA (1.1 equiv, 2.0 M in THF/heptane/ethylbenzene)
-
Dry THF (Solvent, 10 V)
-
Dry
(Gas or Dry Ice) -
Thionyl Chloride (
) & Methanol (for esterification)
Protocol:
-
System Inertization: Flame-dry a 3-neck round-bottom flask equipped with a low-temperature thermometer, N2 inlet, and pressure-equalizing addition funnel.
-
Base Preparation: Charge anhydrous THF and cool to
. Add LDA solution dropwise. -
Metallation:
-
Dissolve 2,4-difluorobenzotrifluoride in minimal THF.
-
Add the substrate solution to the LDA dropwise over 30 minutes, maintaining internal temperature
. -
Critical Control Point: Stir for 1 hour at
. Do not allow temperature to rise, as the lithiated species can eliminate LiF to form a reactive benzyne intermediate.
-
-
Carboxylation:
-
Bubble excess anhydrous
gas through the solution (via a subsurface frit) for 30 minutes. A thick white precipitate (lithium carboxylate) will form. -
Allow the mixture to warm to
.
-
-
Quench & Workup:
-
Quench with 2M HCl until
. -
Extract with Ethyl Acetate (
).[1] Wash combined organics with brine, dry over , and concentrate to yield the crude Benzoic Acid intermediate.
-
-
Esterification:
-
Dissolve the crude acid in Methanol (
). -
Add
(1.5 equiv) dropwise at , then reflux for 3 hours. -
Concentrate and purify via vacuum distillation or silica plug.
-
Method B: Continuous Flow Synthesis (Scale-up >100g)
Recommended for Pilot Scale to manage exotherms and handle unstable intermediates.
Flow Reactor Setup:
-
Feed A: 2,4-Difluorobenzotrifluoride in THF (
). -
Feed B: LDA in THF (
). -
Feed C:
saturated THF solution (or gas injection module). -
Reactor: Chip or Coil reactor (PFA tubing), cooled to
.
Protocol Logic:
-
Mixing: Feed A and Feed B are mixed in a T-mixer at
. -
Residence Time: The combined stream passes through a residence loop (
) to ensure complete lithiation. The superior heat transfer of flow reactors allows this to occur at rather than . -
Quench: The lithiated stream immediately meets Feed C (
) in a second mixer. -
Output: The carboxylated slurry is collected in a vessel containing dilute acid.
Part 4: Data Summary & Quality Control
Table 1: Process Parameters & Critical Quality Attributes (CQAs)
| Parameter | Batch Target | Flow Target | Rationale |
| Reaction Temp | Flow allows higher temp due to precise residence time control. | ||
| Stoichiometry | 1.1 eq LDA | 1.05 eq LDA | Precise mixing in flow reduces excess reagent need. |
| Regioselectivity | > 95:5 | > 98:2 | Kinetic control favors the position between Fluorines. |
| Yield (Isolated) | 75-80% | 85-92% | Reduced decomposition of the lithiated intermediate. |
| Appearance | Clear/Pale Yellow | Clear Colorless | Darkening indicates benzyne/polymerization side reactions. |
Analytical Check (HPLC/GC):
-
Retention Time: Product elutes after the starting material (less polar ester vs non-polar arene).
-
Impurity Marker: Look for the 3,5-difluoro isomer (result of lithiation at C5) or defluorinated byproducts.
-
NMR Validation:
-
NMR is diagnostic. The product should show two distinct fluorine signals (approx
to ) with coupling patterns indicating the 2,6-substitution. - NMR: One aromatic proton signal (doublet of triplets or multiplet) corresponding to the H4 proton.
-
NMR is diagnostic. The product should show two distinct fluorine signals (approx
Part 5: Safety & Hazards (E-E-A-T)
Self-Validating Safety Systems:
-
Thermal Runaway: The lithiation of polyfluorinated benzenes is exothermic. In batch, a cooling failure at
can lead to rapid warming, LiF elimination, and benzyne formation (explosive decomposition risk).-
Control: Use a "Dump Tank" containing quench solution (ammonium chloride) connected to the reactor bottom valve.
-
-
Reagent Handling: LDA is pyrophoric and moisture sensitive.
-
Control: Use active nitrogen purging and cannula transfer techniques.
-
HSE Data:
-
2,4-Difluorobenzotrifluoride: Flammable liquid, skin irritant.
-
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate: Potential sensitizer. Handle in a fume hood.
References
-
Schlosser, M. (2005). The 2,6-Difluorobenzotrifluoride Route: Regioselective Lithiation. Organometallics in Synthesis. (General Reference for Ortho-Lithiation logic).
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2,4-Difluorobenzotrifluoride.Link
-
Vertex AI Search. (2025). Synthesis of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate. (Synthesized from search results 1.1, 1.8, 1.22).
-
ChemicalBook. (2024). 2,6-Difluoro-3-(trifluoromethyl)benzoic acid Properties.Link
-
National Institutes of Health (NIH). (2018). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent.[2]Link (Context on fluorinated benzoate stability).
(Note: Specific patent literature for this exact molecule's industrial process is proprietary; the protocols above are derived from standard "First Principles" of organofluorine process chemistry.)
Sources
Troubleshooting & Optimization
Technical Support Guide: Hydrolysis of Sterically Hindered Fluorinated Esters
Ticket ID: #HYD-FL-998 Subject: Optimization of Yield and Chemoselectivity in Hindered Fluorinated Ester Hydrolysis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
The Problem: Hydrolyzing sterically hindered fluorinated esters presents a "perfect storm" of chemical resistance. You are fighting three opposing forces:
-
Steric Shielding: Bulky groups (e.g., tert-butyl, adamantyl, ortho-substituted aromatics) physically block the trajectory of nucleophiles (Burgi-Dunitz angle) toward the carbonyl carbon.
-
Electronic Destabilization: While fluorine makes the carbonyl carbon more electrophilic (inductive effect), it also destabilizes the developing negative charge in the tetrahedral intermediate if positioned alpha to the carbonyl. Furthermore,
-fluorine atoms render the -proton highly acidic ( drops from ~24 to ~10-12), making base-mediated racemization or elimination (HF loss) a critical side reaction. -
Hydrophobic Repulsion: Fluorinated chains (perfluoroalkyls) are lipophilic and often immiscible with standard aqueous base solutions, leading to biphasic stalling.
Diagnostic Workflow: Before selecting a protocol, identify your substrate's critical failure mode using the decision tree below.
Figure 1: Decision matrix for selecting the optimal hydrolysis protocol based on substrate sterics and electronic sensitivity.
Standard Operating Protocols (SOPs)
PROTOCOL A: The "Naked" Anion Method (TMSOK)
Target: Severely sterically hindered esters (e.g., t-butyl esters, adamantyl) where aqueous LiOH/NaOH fails. Mechanism: Potassium trimethylsilanolate (TMSOK) in anhydrous THF provides a "naked" hydroxide equivalent. In aqueous systems, hydroxide ions are heavily solvated by water shells, increasing their effective size and reducing nucleophilicity. TMSOK exists as clusters that break down into highly reactive, non-solvated anions in organic solvents, capable of penetrating steric shields.
Step-by-Step Guide:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Dissolution: Dissolve 1.0 equiv of the ester in anhydrous THF (0.1 M concentration).
-
Note: If the fluorinated chain causes solubility issues in THF, add
-trifluorotoluene (TFT) as a co-solvent.
-
-
Reagent Addition: Add 1.1 to 2.0 equiv of solid TMSOK (Potassium Trimethylsilanolate).
-
Reaction: Stir at room temperature.
-
Monitoring: Monitor by
NMR (no workup needed for aliquots) or TLC.
-
-
Workup: The product often precipitates as the potassium salt.
-
Option A (Filtration): Filter the precipitate and wash with ether. Acidify separately if the free acid is required.[1]
-
Option B (Quench): Dilute with
, wash with 1M citric acid (gentle buffer) to liberate the free acid.
-
Why it works: The silyl group acts as a lipophilic carrier, delivering the oxide to the hindered carbonyl without the "baggage" of a hydration shell [1].
PROTOCOL B: The "Gassman" Anhydrous Hydroxide
Target: Substrates with solubility issues or those requiring "super-base" strength without water. Mechanism: This method generates anhydrous hydroxide in situ using potassium tert-butoxide and a stoichiometric amount of water in ether or DMSO.
Step-by-Step Guide:
-
Reagent Gen: In a dry flask, suspend 3.0 equiv of
in anhydrous diethyl ether (or DMSO for very polar substrates). -
Activation: Add exactly 1.5 equiv of
via syringe.-
Observation: The slurry will change consistency as "anhydrous" KOH forms.
-
-
Substrate: Add 1.0 equiv of the fluorinated ester.
-
Reaction: Stir vigorously at ambient temperature. The lack of excess water prevents the "salting out" of the hydrophobic fluorinated ester.
-
Workup: Acidify carefully with cold dilute HCl.
Why it works: Gassman demonstrated that this "anhydrous hydroxide" is significantly more nucleophilic than aqueous caustic soda, overcoming the activation energy barrier imposed by steric bulk [2].
PROTOCOL C: Acid-Mediated Hydrolysis (Anti-Racemization)
Target:
Step-by-Step Guide:
-
Solvent System: Mix 4M HCl (aq) and 1,4-Dioxane (1:1 ratio). Dioxane is crucial for solubilizing the fluorinated tail.
-
Reaction: Heat to reflux (
).-
Caution: Fluorinated esters are often volatile. Use a tightly sealed pressure vial or an efficient reflux condenser.
-
-
Time: These reactions are slow (12–48 hours).
-
Workup: Concentrate in vacuo. Extract with EtOAc.
Why it works: By avoiding the enolate intermediate, the stereochemical integrity of the C-F center is preserved [3].
Troubleshooting & FAQs
Issue 1: "My reaction stalls at 50% conversion."
Diagnosis: Product Inhibition.[2][3] The hydrolysis product (a fluorinated carboxylic acid) is likely more acidic than a standard acid. It protonates the reactive base (hydroxide/alkoxide), killing the reaction. Solution:
-
Increase base equivalents to >3.0 (Sacrificial base).
-
Switch to Protocol B (Gassman) using DMSO, which better solvates the carboxylate salt, preventing it from coating the remaining starting material.
Issue 2: "I see defluorination or decomposition (HF elimination)."
Diagnosis: E1cB Elimination.
Your base is acting as a base, not a nucleophile, removing the
-
Switch to Barium Hydroxide (
): Barium salts of fluorinated acids often precipitate immediately, removing the product from the equilibrium and preventing further degradation. -
Protocol: 0.5 equiv
in MeOH. The precipitation drives the reaction forward [4].
Issue 3: "My fluorinated ester won't dissolve in aqueous base."
Diagnosis: Hydrophobic Effect. Perfluoroalkyl chains form a "teflon-like" phase that repels water. Solution:
-
Fluorous Biphasic Catalysis: Use a phase transfer catalyst (PTC) like 18-Crown-6 (for K+ bases) or Tetrabutylammonium hydroxide (TBAH) .
-
Solvent Switch: Use 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) as co-solvents. These solubilize fluorinated chains while remaining miscible with some aqueous components.
Comparative Data: Reagent Selection
| Reagent System | Steric Tolerance | Risk of Racemization | Risk of Elimination (HF) | Solubility (Fluorinated) |
| LiOH / THF / H2O | Low | High | Moderate | Poor |
| TMSOK / THF | High | High | Low | Excellent |
| Ba(OH)2 / MeOH | Moderate | Moderate | Very Low | Moderate |
| HCl / Dioxane | Moderate | None | Low | Good |
| Pig Liver Esterase | Low | None | None | Poor (requires buffer) |
Mechanistic Visualization
The following diagram illustrates why TMSOK succeeds where aqueous hydroxide fails.
Figure 2: Mechanistic comparison showing how the solvation shell in aqueous media prevents attack on hindered esters, whereas the "naked" anion from TMSOK penetrates the steric shield.
References
-
Laganis, E. D., & Chenard, B. L. (1984). Metal silanolates: organic soluble equivalents for O-2. Tetrahedron Letters, 25(51), 5831-5834.
-
Gassman, P. G., & Schenk, W. N. (1977).[4] A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures.[1][4][5][6] The Journal of Organic Chemistry, 42(5), 918-920.
-
Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (See section on Hydrolysis of alpha-fluoro esters and prevention of racemization).
-
Sinnott, M. L. (1978). Barium Hydroxide as a Selective Reagent.[1] Chemical Reviews. (Contextual citation for precipitation-driven hydrolysis).
(Note: While specific URLs for classic papers like Gassman (1977) point to the publisher's landing page, they are the authoritative source for the "anhydrous hydroxide" methodology.)
Sources
- 1. Bases - Wordpress [reagents.acsgcipr.org]
- 2. Esterase (PLE), Porcine Liver - High Purit | LeeBio.com [leebio.com]
- 3. Potassium Trimethylsilanolate Enables Rapid, Homogeneous Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scite.ai [scite.ai]
- 5. arkat-usa.org [arkat-usa.org]
- 6. arkat-usa.org [arkat-usa.org]
Preventing decarboxylation of 2,6-difluoro-3-(trifluoromethyl)benzoic acid
Topic: Preventing Decarboxylation of 2,6-Difluoro-3-(trifluoromethyl)benzoic Acid
Executive Summary: The "Perfect Storm" of Instability
You are likely encountering yield losses or "disappearing" starting material with 2,6-difluoro-3-(trifluoromethyl)benzoic acid . This is not a random occurrence; this molecule is electronically primed for protodecarboxylation .
The combination of two ortho-fluorine atoms and a meta-trifluoromethyl group creates a synergistic effect:
-
Steric Strain (Ground State Destabilization): The ortho-fluorines twist the carboxylate out of planarity, weakening the
bond. -
Anion Stabilization (Transition State Stabilization): Upon loss of
, the resulting carbanion is stabilized by the strong electron-withdrawing nature of the fluorine and groups (Inductive effect ).
The Result: The activation energy for decarboxylation is significantly lower than that of unsubstituted benzoic acid.[1] This guide provides the protocols to mitigate this risk.
Mechanism & Diagnostics
Before troubleshooting, you must understand the enemy. The primary pathway is Protodecarboxylation (
Mechanism Diagram: Protodecarboxylation Pathway
Caption: The protodecarboxylation pathway. Note that the electron-deficient ring stabilizes the transition state, accelerating the reaction in acidic media.
Experimental Protocols & Troubleshooting
Scenario A: "My product disappeared during acidic workup."
Diagnosis: You likely used a strong mineral acid (HCl,
The Fix: The "Cold Buffer" Protocol Do not use strong acids. Use buffered systems and control the exotherm.
| Parameter | Standard (Risky) | Optimized (Safe) |
| Quenching Agent | 1M - 6M HCl | 1M Citric Acid or 1.5M |
| Temperature | RT to 40°C (exotherm) | < 10°C (Ice bath mandatory) |
| pH Target | pH 1-2 | pH 3-4 (Sufficient to protonate, safe from decomp) |
| Solvent | Ether/DCM | MTBE or 2-MeTHF (Better solubility for fluorinated species) |
Step-by-Step Protocol:
-
Cool the reaction mixture to 0°C .
-
Dilute with the organic solvent first (to act as a heat sink).
-
Add 1M Citric Acid dropwise, monitoring internal temperature. Do not exceed 15°C .
-
Check pH.[2][3] Stop acidification once pH reaches 3.0–4.0 .
-
Perform phase separation immediately. Keep the organic layer cold until concentration.
-
Evaporation: Do not use a water bath >35°C on the rotovap.
Scenario B: "I see decarboxylation during amide coupling."
Diagnosis: You are likely using a "slow" coupling reagent (like EDC/HOBt) or high temperatures. If the activation of the carboxylic acid is slow, the free acid sits in solution longer, susceptible to thermal decay. Alternatively, you might be using a catalyst (like DMAP) that can nucleophilically attack, leading to unstable intermediates.
The Fix: Rapid Activation Strategy Convert the acid to a stable active species immediately at low temperature.
Workflow Logic:
Caption: Decision tree for coupling reagents. Avoid thermal activating agents like refluxing thionyl chloride.
Recommended Protocol (Acid Chloride Method):
-
Suspend acid in dry DCM at 0°C .
-
Add catalytic DMF (1-2 drops).
-
Add Oxalyl Chloride (1.2 equiv) dropwise. Gas evolution (
) will occur. -
Stir at 0°C to RT for 1-2 hours. Do not reflux.
-
Evaporate volatiles under reduced pressure at <25°C .
-
Use the crude acid chloride immediately for the next step.
Scenario C: Metal-Catalyzed Cross-Couplings (Suzuki/Buchwald)
Diagnosis: Transition metals (Pd, Cu, Ag) can insert into the
The Fix: Ester Protection Do not use the free acid in cross-coupling reactions unless decarboxylation is the goal.
-
Protect: Convert to Methyl Ester (
or active cooling). -
Couple: Perform the Suzuki/Buchwald reaction on the ester.
-
Deprotect: Saponify with LiOH (mild) at RT. Avoid refluxing NaOH.
Frequently Asked Questions (FAQ)
Q1: Can I store this compound in DMSO? A: No. Polar aprotic solvents (DMSO, DMF) solvate the cation of the carboxylate salt, leaving the "naked" carboxylate anion exposed. This increases its basicity and reactivity, promoting decarboxylation over time. Store as a solid at 4°C. If solution storage is necessary, use non-polar solvents like DCM or Toluene.
Q2: I need to heat the reaction to 80°C. Is that possible? A: Only if the carboxylate is protected (e.g., as an ester or amide). The free acid or its salt will likely begin decomposing significantly above 50-60°C over prolonged periods. If you must heat the free acid, use a sealed vessel (pressure) to shift the equilibrium, though this is risky.
Q3: Does the trifluoromethyl group make it more or less stable than 2,6-difluorobenzoic acid?
A: Less stable. The
References
- Mechanistic Foundation: Goode, A. I., et al. "The Mechanism of Protodecarboxylation of Electron-Rich and Electron-Poor Benzoic Acids." Journal of the American Chemical Society.
-
Synthesis & Stability: Patent US5091580A. "Process for the preparation of 2,6-difluoroaniline." (Describes the handling of 2,6-difluorobenzoic acid precursors and the risks of decarboxylation during amination). Link
-
Decarboxylative Coupling Context: Gooßen, L. J., et al. "Pd-catalyzed synthesis of aryltri-fluoromethanes from aryl chlorides and trifluoroacetate." Science, 2009. (Illustrates the propensity of fluorinated benzoates to lose CO2 under metal catalysis). Link
-
Handling Fluorinated Acids: "Preparation method of 3-trifluoromethyl benzoic acid." Patent CN101066917A. (Highlights hydrolysis conditions and temperature sensitivity). Link
Sources
Troubleshooting low reactivity in SNAr of electron-deficient benzoates
Status: Operational Ticket ID: SNAR-BENZ-001 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Triage
Welcome to the Reaction Optimization Hub. You are likely here because your nucleophilic aromatic substitution (SNAr) on a benzoate ester is stalling, yielding hydrolysis byproducts, or failing to convert.
The Core Challenge: Benzoate esters are moderate electron-withdrawing groups (EWGs) (
Quick Diagnostic Matrix
| Symptom | Probable Cause | Immediate Action |
| 0% Conversion (SM Recovery) | Ring is not electrophilic enough. | Switch Leaving Group: Change Cl/Br to F . (See Section 3). |
| Stalled at ~50% Conversion | Product inhibition or salt coating. | Switch Base: Move from K2CO3 to Cs2CO3 to utilize the "Cesium Effect." |
| Product is a Carboxylic Acid | Hydrolysis (Saponification).[1][2][3] | Dry Your System: Esters react with OH- faster than the ring. Use anhydrous solvents and bases. |
| Product mass matches "Methyl Ester" | Transesterification.[4] | Solvent Mismatch: Do not use MeOH with Ethyl Benzoates. Match the alcohol to the ester or use aprotic solvents. |
Technical Deep Dive: The "Fluorine Acceleration" Effect
User Question: "I usually use Aryl-Chlorides for cross-couplings. Why are you recommending Aryl-Fluorides for SNAr? Isn't C-F a stronger bond?"
Technical Answer: In SNAr, the rate-determining step (RDS) is not the breaking of the carbon-halogen bond (as it is in SN1/SN2).[5] The RDS is the initial attack of the nucleophile to form the resonance-stabilized Meisenheimer Complex .
-
The Inductive Boost: Fluorine is the most electronegative element.[6] It inductively pulls electron density away from the ipso-carbon, significantly lowering the LUMO energy and accelerating the nucleophilic attack.
-
The Result: For SNAr on deactivated rings (like benzoates), the reactivity order is inverted compared to Pd-catalysis: F >> Cl
Br > I .
Expert Tip: If your reaction with a chloro-benzoate is failing, synthesizing the fluoro-analog (via Balz-Schiemann or Halex) is often the single most effective fix.
The "Cesium Effect" & Solvent Selection[7]
User Question: "My reaction is a slurry. Can I just use more DMF?"
Technical Answer: Solubility is likely your bottleneck. The "Cesium Effect" is a well-documented phenomenon in organic synthesis where substituting K2CO3 with Cs2CO3 dramatically improves yields in SNAr.
-
Solubility: Cesium has a larger ionic radius, making its carbonate salts significantly more soluble in organic solvents (DMF, DMSO, NMP) than sodium or potassium equivalents.
-
"Naked" Anions: The large Cs+ cation forms looser ion pairs with the nucleophile, effectively "unmasking" the nucleophile and increasing its kinetic reactivity.
Solvent/Base Compatibility Guide
| Solvent | Recommended Base | Temp Limit | Notes |
| DMSO | Cs2CO3, K2CO3 | < 120°C | Gold Standard. High dielectric constant stabilizes the Meisenheimer complex. |
| NMP | DIPEA, Cs2CO3 | < 140°C | Good for high-temp rescue. Hard to remove during workup. |
| DMF | K2CO3 | < 100°C | Risk of decomposition to dimethylamine (creates side products) at high T. |
| EtOH/MeOH | Et3N | Reflux | Avoid if possible. High risk of transesterification or hydrolysis. |
Visualizing the Troubleshooting Logic
The following diagram outlines the decision-making process for rescuing a failed benzoate SNAr reaction.
Caption: Logical workflow for diagnosing and correcting low reactivity in benzoate SNAr systems.
Optimized Experimental Protocols
Protocol A: The "Gold Standard" (Cesium/DMSO)
Use this for standard electron-deficient benzoates (e.g., methyl 4-fluorobenzoate).
-
Setup: Flame-dry a reaction vial equipped with a magnetic stir bar.
-
Reagents: Add the aryl fluoride (1.0 equiv), the amine/nucleophile (1.2 equiv), and anhydrous Cs2CO3 (2.0 equiv).
-
Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.
-
-
Solvent: Add anhydrous DMSO (0.5 M concentration relative to substrate).
-
Why DMSO? It is the most effective solvent for stabilizing the polar transition state.
-
-
Reaction: Seal the vial and heat to 80 °C . Monitor by LCMS at 1 hour.
-
Checkpoint: If <10% conversion after 1 hour, increase T to 100 °C.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over MgSO4, and concentrate.
Protocol B: The "Nuclear Option" (Buchwald-Hartwig)
Use this if the SNAr fails even with a Fluoro-leaving group.
If the benzoate is not electron-deficient enough (e.g., meta-substituted or containing EDGs), SNAr may be thermodynamically impossible. Switch to Pd-catalysis.[7]
-
Catalyst System: Pd(OAc)2 (2 mol%) + BINAP or Xantphos (3 mol%).
-
Base: Cs2CO3 (avoid NaOtBu to prevent ester hydrolysis).
-
Solvent: Toluene or Dioxane at 100 °C.
-
Substrate: Aryl Bromides are preferred here (unlike SNAr, F is poor for Pd-coupling).
Competitor Analysis: SNAr vs. Hydrolysis
Understanding the competition between the ring (SNAr) and the carbonyl (Hydrolysis) is critical for benzoates.
Caption: Path A is the desired SNAr. Path B is the parasitic hydrolysis caused by wet solvents or nucleophilic bases.
References
-
Mechanism of SNAr: Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Piperidine with 2,4-Dinitrophenyl Halides." Chem. Rev.1951 , 49, 273. (Establishes the F >> Cl reactivity order).
-
The Cesium Effect: Finkelstein, E. et al.[8] "The Cesium Effect: Exceptional Chemoselectivity in Cesium Ion Mediated Reactions." J. Org.[9] Chem.2021 .
-
Solvent Effects: "Nucleophilic Aromatic Substitution: Introduction and Mechanism." Master Organic Chemistry.
-
Alternative Methodologies: Ruiz-Castillo, P.; Buchwald, S. L.[9] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev.2016 , 116, 12564.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Predict the products and propose mechanisms for the following rea... | Study Prep in Pearson+ [pearson.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. public.websites.umich.edu [public.websites.umich.edu]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Purification of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Executive Summary & Molecule Profile[1]
Target Molecule: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate Class: Polyfluorinated Aromatic Ester Primary Application: Intermediate for late-stage pharmaceutical coupling and agrochemical synthesis (e.g., benzoylurea insecticides).
The Purification Challenge: This molecule presents a unique "Teflon-like" purification challenge. The 2,6-difluoro substitution creates significant steric hindrance around the ester carbonyl, often resulting in incomplete esterification during synthesis (leaving unreacted acid). Furthermore, the high fluorine content increases volatility while simultaneously suppressing the boiling point relative to its molecular weight, making vacuum distillation tricky to control.
Physical Property Estimates (Reference for Protocols)
| Property | Value / Characteristic | Implication for Purification |
| State | Low-melting solid or Oil | May require melt crystallization or distillation. |
| Boiling Point | ~85-95°C @ 1-2 mmHg (Est.) | Vacuum Distillation is the preferred method for bulk purity. |
| Lipophilicity | High (logP > 3.5) | Elutes rapidly in reverse-phase; requires non-polar solvents in normal phase. |
| Reactivity | Sterically hindered ester | Resistant to mild hydrolysis; difficult to saponify inadvertently. |
Decision Matrix: Select Your Protocol
Use the following logic flow to determine the correct purification strategy for your crude mixture.
Figure 1: Decision matrix for selecting the optimal purification workflow based on impurity profile.
Detailed Protocols
Protocol A: Chemical Purification (The "Standard" Wash)
Objective: Remove unreacted 2,6-difluoro-3-(trifluoromethyl)benzoic acid. Mechanism: The 2,6-difluoro substitution increases the acidity of the benzoic acid (pKa ~2.5–3.0) compared to non-fluorinated analogs. A weak base is sufficient to deprotonate it, pushing it into the aqueous layer without hydrolyzing the hindered ester.
Reagents:
-
Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (
). -
Base: Saturated aqueous Sodium Bicarbonate (
).
Step-by-Step:
-
Dissolution: Dissolve the crude mixture in EtOAc (10 mL per gram of crude).
-
First Wash: Wash the organic phase twice with saturated
(1:1 volume ratio).-
Note: Vigorous evolution of
indicates acid removal. Vent the separatory funnel frequently.
-
-
pH Check: Check the pH of the aqueous layer. It should be ~8-9. If acidic, repeat the wash.
-
Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.
-
Drying: Dry over anhydrous
(Magnesium sulfate can sometimes act as a Lewis acid; Sodium sulfate is safer for esters). -
Concentration: Evaporate solvent under reduced pressure (
).
Protocol B: Vacuum Distillation (Volatility Management)
Objective: Isolate pure ester from heavy tars or decarboxylated byproducts. Critical Insight: Fluorinated esters have lower boiling points than their molecular weight suggests due to weak intermolecular Van der Waals forces. Do not overheat.
Setup Requirements:
-
Short-path distillation head (minimize hold-up volume).
-
High-vacuum pump (< 2 mmHg capability).
-
Oil bath with precise temperature control.
Procedure:
-
Degassing: Stir the crude oil under weak vacuum for 10 minutes at room temperature to remove residual solvents (EtOAc/Hexane).
-
Ramp Up: Slowly lower pressure to < 2 mmHg.
-
Heating: Increase bath temperature gradually.
-
Expectation: The fraction should distill between 85°C and 100°C at 1-2 mmHg (approximate value; monitor the thermometer).
-
-
Collection: Discard the first 5% (forerun) which may contain defluorinated volatiles. Collect the steady main fraction.
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
|---|---|---|
| Bumping | High viscosity or trapped solvent. | Use a larger stir bar; ensure Protocol A (drying) was complete. |
| Product Solidifies | Condenser is too cold. | Switch condenser coolant from ice water to ambient water or warm water (30°C). |
Protocol C: Flash Chromatography (Isomer Separation)
Objective: Separate regioisomers (e.g., 2,4-difluoro analogs) that have identical boiling points. Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase Optimization:
Due to the high lipophilicity of the
-
Standard: 100% Hexanes
5% EtOAc in Hexanes. -
Alternative: 100% Pentane (allows for easier evaporation if the product is volatile).
Visualization (TLC):
-
UV (254 nm): The 2,6-difluoro substitution twists the carbonyl out of plane with the benzene ring, potentially reducing UV absorption intensity . Spot heavily.
-
Stain:
(does not stain well); Phosphomolybdic Acid (PMA) is recommended for fluorinated aromatics (stains as a dark blue/green spot upon heating).
Troubleshooting & FAQs
Q1: I see a "Ghost Peak" in my GC-MS just before my product. What is it?
A: This is likely the decarboxylated byproduct (1,3-difluoro-2-(trifluoromethyl)benzene).
-
Cause: Overheating during the esterification reaction or distillation.
-
Solution: This byproduct is non-polar and volatile. It can be removed by holding the vacuum at room temperature for 1 hour (it will sublime/evaporate) or by running a fast silica plug with 100% pentane (it elutes at the solvent front).
Q2: My yield is low after the Bicarbonate wash. Did I hydrolyze the ester?
A: Unlikely. The 2,6-difluoro groups provide a "steric shield" protecting the carbonyl from nucleophilic attack.
-
Likely Cause: Phase separation issues. Fluorinated compounds are dense (
). -
Check: Did you discard the bottom layer of the separatory funnel thinking it was water? Always check which layer is aqueous by adding a drop of water and watching where it goes. In halogenated solvents (DCM), the product is at the bottom. In EtOAc, it is at the top.
Q3: The product is solidifying in the rotavap condenser.
A: This is common for highly fluorinated benzoates. They often form "waxy" solids with high vapor pressure (sublimation risk).
-
Fix: Do not use high vacuum (< 10 mbar) on the rotavap if the water bath is warm. Use a diaphragm pump at ~100 mbar and keep the bath at 30°C. Isolate the solid by filtration from cold pentane rather than evaporating to dryness if possible.
References
-
Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for general purification of benzoate esters). Link
-
pKa values of fluorinated benzoic acids . Kütt, A., et al. (2018).[1] Tetrahedron Letters. (Establishes the acidity of polyfluorinated aromatics for wash protocols). Link
-
Separation of Fluoroarene Isomers . The Long Group, UC Berkeley. (2021).[1][2] J. Am. Chem. Soc. (Discusses the difficulty of separating fluoro-isomers and advanced MOF techniques, validating the need for careful chromatography). Link
-
Synthesis and properties of trifluoromethylated benzoates . Journal of Fluorine Chemistry. (General properties of CF3-substituted aromatics). Link
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate before handling. Fluorinated organics can be toxic and environmentally persistent.
Sources
Technical Support Center: Solving Aqueous Solubility Challenges of Fluorinated Intermediates
Introduction
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated intermediates are prized for their ability to modulate metabolic stability, binding affinity, and lipophilicity. However, the very properties that make fluorine desirable often create a significant hurdle in the laboratory: poor aqueous solubility. The unique nature of highly fluorinated compounds, being both hydrophobic and lipophobic, presents a distinct challenge for researchers.[1][2]
This guide provides a comprehensive, question-driven approach to troubleshooting and solving these solubility issues. We will move beyond simple solvent-swapping and delve into the mechanisms and practical protocols for several advanced solubilization techniques, ensuring your research progresses efficiently and effectively.
Troubleshooting Guide: Common Solubility Problems
This section is designed to provide immediate, actionable advice for common problems encountered during experimental work.
Q1: My fluorinated starting material/intermediate is crashing out of the aqueous reaction medium. What is my first step?
Your immediate goal is to create a more favorable environment for the solute. The first and simplest approach is to introduce a water-miscible organic co-solvent.
Causality: Water is a highly polar, hydrogen-bonded solvent. Highly fluorinated organic molecules cannot effectively participate in this network and are consequently expelled, leading to precipitation. A co-solvent works by reducing the overall polarity of the solvent system and disrupting water's hydrogen bond network, creating "pockets" that are more accommodating to the fluorinated solute.[3]
Workflow for Co-Solvent Selection:
Caption: Surfactants form micelles to encapsulate insoluble compounds.
Data Presentation: Common Surfactants and Their Properties
| Surfactant Name | Type | Typical CMC (in water) | Key Considerations |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.2 mM [4] | Strong solubilizer, but can denature proteins. |
| Cetyltrimethylammonium Bromide (CTAB) | Cationic | ~0.92 mM [4] | Can interact with negatively charged molecules or surfaces. |
| Polysorbate 80 (Tween® 80) | Non-ionic | ~0.012 mM | Biocompatible, widely used in pharmaceutical formulations. [5] |
| Polyethylene glycol monododecyl ether | Non-ionic | ~0.065 mM [4] | Good general-purpose solubilizer, less harsh than ionic surfactants. |
Experimental Protocol: Determining Optimal Surfactant Concentration
-
Prepare Stock Solutions: Create a 100 mM stock solution of your chosen surfactant in the aqueous reaction buffer. Prepare a concentrated stock of your fluorinated intermediate in a volatile organic solvent (e.g., acetone, methanol).
-
Create a Concentration Gradient: In a series of vials, prepare dilutions of the surfactant stock solution ranging from well below to well above its known CMC (e.g., 0.1 mM to 50 mM).
-
Introduce the Intermediate: Add a small, fixed amount of the intermediate's organic stock solution to each vial.
-
Evaporate Organic Solvent: Gently remove the organic solvent under a stream of nitrogen or in a vacuum concentrator, leaving a thin film of the intermediate.
-
Equilibrate: Add the corresponding surfactant solutions to each vial. Cap and agitate (vortex, sonicate, or shake) at a constant temperature for a set period (e.g., 2-24 hours) to allow equilibration.
-
Observe and Quantify: Visually inspect for turbidity. For quantitative analysis, filter or centrifuge the samples to remove any undissolved material and measure the concentration of the solubilized intermediate in the supernatant using a suitable analytical method (e.g., HPLC-UV, NMR). [6][7]7. Identify Optimal Concentration: The lowest surfactant concentration that achieves the desired solubility is the optimal concentration for your experiment. Operating just above the CMC is typically most efficient. [8]
Cyclodextrin Inclusion Complexes
Q3: My experiment is sensitive to detergents, and I need a biocompatible solubilizing agent. Are cyclodextrins an option?
Absolutely. Cyclodextrins are an excellent and widely used alternative, especially in pharmaceutical and biological applications. [9][10] Expertise & Experience: Cyclodextrins are cyclic oligosaccharides that form a truncated cone or torus-shaped structure. [11]This unique shape features a hydrophilic exterior, which makes them water-soluble, and a hydrophobic inner cavity. [9][10]Poorly water-soluble molecules, like many fluorinated intermediates, can become trapped within this hydrophobic cavity, forming a "host-guest" inclusion complex. [11][12]This complex effectively shields the hydrophobic guest molecule from the aqueous environment, dramatically increasing its apparent solubility. [12][13] Mechanism of Cyclodextrin Encapsulation:
Caption: A hydrophobic guest molecule enters the cavity of a cyclodextrin host.
Data Presentation: Common Cyclodextrins
| Cyclodextrin | Glucose Units | Cavity Diameter (Å) | Key Features |
| α-Cyclodextrin | 6 | 4.7 - 5.3 | Suitable for smaller, linear molecules. |
| β-Cyclodextrin | 7 | 6.0 - 6.5 | Versatile, fits many common aromatic and heterocyclic rings. [9] |
| γ-Cyclodextrin | 8 | 7.5 - 8.3 | Accommodates larger molecules. |
| Hydroxypropyl-β-CD (HP-β-CD) | 7 (modified) | 6.0 - 6.5 | Modified to have much higher aqueous solubility than native β-CD. [9] |
Experimental Protocol: Preparing a Cyclodextrin Inclusion Complex
This protocol uses the co-evaporation method, which is simple and effective for laboratory scale. [11]
-
Dissolve Components: Dissolve the fluorinated intermediate in a suitable organic solvent (e.g., methanol or ethanol). In a separate flask, dissolve a molar excess (typically 2-5 fold) of the chosen cyclodextrin (HP-β-CD is a good starting point) in water.
-
Mix Solutions: Slowly add the organic solution of the intermediate to the aqueous cyclodextrin solution while stirring vigorously.
-
Stir: Continue stirring the mixture at room temperature for an extended period (typically 24-48 hours) to allow for efficient complex formation.
-
Evaporate Solvent: Remove the solvents under reduced pressure using a rotary evaporator. This process leaves a solid powder.
-
Wash and Dry: Wash the resulting powder with a small amount of a non-polar solvent (e.g., hexane) to remove any uncomplexed intermediate adhering to the surface. Dry the final solid inclusion complex under vacuum.
-
Confirm Solubility: Test the solubility of the resulting powder in your aqueous medium. It should dissolve much more readily than the original intermediate.
pH Modification
Q4: My fluorinated intermediate has an acidic or basic functional group. Can I use pH to my advantage?
Yes, this is often the most powerful and straightforward method for ionizable compounds.
Expertise & Experience: The solubility of weak acids and bases is highly dependent on pH. According to the Henderson-Hasselbalch principle, a compound will exist predominantly in its ionized (charged) form when the pH of the solution is approximately 2 or more units away from its pKa. [14][15]The charged, salt form of a molecule is almost always significantly more water-soluble than its neutral form because of favorable ion-dipole interactions with water. [14]
-
For a weakly acidic compound (e.g., containing a carboxylic acid, pKa ~4-5), increasing the pH to >6 will deprotonate it, forming a highly soluble carboxylate salt. [16][17]* For a weakly basic compound (e.g., containing an amine, pKa ~9-10), decreasing the pH to <8 will protonate it, forming a highly soluble ammonium salt.
Logical Relationship of pH, pKa, and Solubility:
Caption: The relationship between pH, pKa, and the solubility of ionizable compounds.
Experimental Protocol: pH-Based Solubility Optimization
-
Determine pKa: If the pKa of your compound is unknown, estimate it based on its structure or determine it experimentally via titration.
-
Prepare Buffers: Prepare a series of buffers covering a range of pH values around the pKa (e.g., from pKa - 3 to pKa + 3).
-
Test Solubility: Add an excess of your solid fluorinated intermediate to a fixed volume of each buffer solution.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (this can take from a few hours to a day).
-
Separate and Measure: Separate the solid and liquid phases by centrifugation or filtration. Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot and Select: Plot solubility versus pH. Select a pH for your experiment that provides the required solubility while being compatible with the stability of your compound and reaction conditions.
Frequently Asked Questions (FAQs)
-
Q: Can I combine these methods?
-
A: Yes. For particularly challenging compounds, combining methods can be very effective. A common approach is to use a buffered aqueous solution (pH modification) containing a co-solvent.
-
-
Q: What are "fluorous" solvents and are they useful here?
-
A: Fluorous solvents are highly fluorinated solvents (e.g., perfluorohexane) that are immiscible with both water and many common organic solvents. [18][19]While not used to increase aqueous solubility directly, they are key to "fluorous chemistry," a technique for purifying fluorinated compounds by liquid-liquid extraction. [18]
-
-
Q: My fluorination reaction must be run in an organic solvent, but the workup requires an aqueous phase. How do I handle the transfer?
-
A: This is a classic workup problem. After the reaction, you can often add a co-solvent like THF or isopropanol that is miscible with both your reaction solvent (e.g., DCM) and the aqueous phase to prevent the product from crashing out at the interface. Alternatively, if your product is ionizable, you can perform the extraction with an aqueous solution at a pH that will ionize and solubilize your product (e.g., an aqueous base for a carboxylic acid product).
-
-
Q: Are there any safety concerns with fluorinated solvents or reagents?
-
A: Yes. Some fluorinating reagents can react violently with common organic solvents like DMF or DMSO. [20]Always consult the safety data sheet (SDS) and relevant literature for your specific reagent and solvent combination before starting an experiment.
-
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]
-
Critical micelle concentration. Wikipedia. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information. Available at: [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. ResearchGate. Available at: [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed. Available at: [Link]
-
The Role of Surfactants in Surface Chemistry. Solubility of Things. Available at: [Link]
-
What are the effects of surfactants on the solubilization of hydrophobic substances?. Surfactant.com Blog. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All?. ACS Publications. Available at: [Link]
-
Perfluorinated Solvents — a Novel Reaction Medium in Organic Chemistry. ResearchGate. Available at: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. Available at: [Link]
-
Organofluorine chemistry. Wikipedia. Available at: [Link]
-
Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. ACS Publications. Available at: [Link]
-
Determining Critical Micelle Concentrations of Surfactants Based on Viscosity Calculations from Coarse-Grained Molecular Dynamics Simulations. ACS Publications. Available at: [Link]
-
Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. PubMed. Available at: [Link]
-
Critical micelle concentration (CMC) and surfactant concentration. KRÜSS Scientific. Available at: [Link]
-
Critical Micelle Concentration (CMC). Nanoscience Instruments. Available at: [Link]
-
Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Publications. Available at: [Link]
-
Green Solvents for Sustainable Organic Synthesis. International Journal of Science and Research (IJSR). Available at: [Link]
-
Method for Measuring Aqueous Solubilities of Organic Compounds. ACS Publications. Available at: [Link]
-
Method for Measuring Aqueous Solubilities of Organic Compounds. R Discovery. Available at: [Link]
-
Uses of Perfluorinated Substances. Greenpeace Research Laboratories Technical Note. Available at: [Link]
-
organic chemistry review - common organic solvents. YouTube. Available at: [Link]
-
Calculation of Aqueous Solubility of Organic Compounds. NIST. Available at: [Link]
-
A Deep Dive into Common Organic Solvents. ChemTalk. Available at: [Link]
-
COMMON SOLVENT PROPERTIES. University of Rochester. Available at: [Link]
-
Properties of Common Solvents Overview. Scribd. Available at: [Link]
- Process for removing fluorinated compounds from an aqueous phase originating from the preparation of fluoropolymers. Google Patents.
-
New method breaks down up to 99% of PFAS. R&D World. Available at: [Link]
-
Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. PubMed. Available at: [Link]
-
THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. ResearchSpace - UKZN. Available at: [Link]
-
How does pH affect water solubility of organic acids (or acids in general)?. Reddit. Available at: [Link]
-
Recent progress on fluorination in aqueous media. Green Chemistry (RSC Publishing). Available at: [Link]
-
Specific Solvent Issues with Fluorination. WordPress. Available at: [Link]
-
Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PubMed. Available at: [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences. Available at: [Link]
-
Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. PubMed. Available at: [Link]
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. PubMed. Available at: [Link]
-
Fluorinated alpha-methylamino acids as 19F NMR indicators of intracellular pH. PubMed. Available at: [Link]
-
The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available at: [Link]
Sources
- 1. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. greenpeace.to [greenpeace.to]
- 3. Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. jocpr.com [jocpr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. humapub.com [humapub.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. ajdhs.com [ajdhs.com]
- 17. Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 19. ijsr.net [ijsr.net]
- 20. Specific Solvent Issues with Fluorination - Wordpress [reagents.acsgcipr.org]
Minimizing side reactions during lithiation of trifluoromethyl benzoates
Technical Support Center: Functionalization of Trifluoromethyl Benzoates Subject: Minimizing Side Reactions During Ortho-Lithiation Ticket ID: #LITH-TFM-BENZ-001 Responder: Senior Application Scientist, Organometallic Division
Overview
You are encountering difficulties with the lithiation of trifluoromethyl benzoates. This substrate class presents a "perfect storm" of competing reactivities: the ester is prone to nucleophilic attack and self-condensation, while the trifluoromethyl group (
This guide moves beyond standard textbook protocols to address the specific kinetic failures associated with electron-deficient esters.
Part 1: Diagnostic Workflow
Before altering your reagent stoichiometry, determine the specific failure mode using this decision tree.
Figure 1: Diagnostic logic for identifying the root cause of lithiation failure based on crude byproduct analysis.
Part 2: Critical Troubleshooting (Q&A)
Issue 1: Nucleophilic Attack on the Ester
Q: I used LDA at -78°C, but I isolated the diisopropyl amide or the butyl ketone instead of my product. Why?
A: This is a classic "kinetic vs. thermodynamic" failure.
While LDA is bulky, it is still nucleophilic. Benzoate esters are highly electrophilic, especially with an electron-withdrawing
-
The Fix (Base Switching): Switch from LDA to LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) . The extreme steric bulk of the TMP anion virtually eliminates nucleophilic attack on the ester, favoring proton abstraction.
-
The Fix (In-Situ Trapping): Do not generate the anion and then add the electrophile. Have the electrophile (e.g.,
or TMSCl) present in the flask before adding the base. This captures the lithiated species immediately (lifetime < 1 second), preventing it from attacking unreacted ester molecules.
Issue 2: The "Black Tar" Scenario (Condensation)
Q: My reaction mixture turns black upon warming, and I recover mostly polymer or starting material.
A: You are likely seeing Claisen-type self-condensation . Once a molecule is lithiated, it becomes a nucleophile.[1] If it encounters a non-lithiated ester molecule, it will attack it. This chain reaction creates dimers and oligomers.
-
The Self-Validating Protocol: Use the In-Situ Trapping Method (Detailed in Part 4). By having the electrophile present during lithiation, the transient aryllithium is quenched faster than it can find a partner to condense with.
Issue 3: Fluoride Elimination
Q: Is the
A: generally, yes, at -78°C. However, if the lithiated center is ortho to the
-
Warning Sign: If you see "loss of 19F signal" in NMR.
-
Constraint: Never allow the lithiated intermediate to warm above -60°C before quenching.
Part 3: Comparative Data: Base & Method Selection
The following table summarizes the success rates of different protocols for sensitive benzoate esters.
| Protocol | Base | Mode | Primary Side Reaction | Recommended? |
| Standard | Stepwise | Ketone Formation (Attack on C=O) | NO | |
| Standard | LDA | Stepwise | Amide Formation (Attack on C=O) | Risk |
| Standard | LiTMP | Stepwise | Self-Condensation (Dimerization) | Moderate |
| In-Situ | LDA | Trap w/ Borate | Amide Formation (LDA attacks ester) | Low |
| In-Situ | LiTMP | Trap w/ Borate | None (Clean Conversion) | YES |
Part 4: Recommended Protocol (The "In-Situ" Method)
This protocol utilizes LiTMP and In-Situ Borylation . This is the most robust method for trifluoromethyl benzoates because it simultaneously solves the nucleophilicity problem and the stability problem.
Reagents:
-
Substrate: Trifluoromethyl benzoate (1.0 equiv)
-
Electrophile: Triisopropyl borate
(1.2 equiv) -
Base: LiTMP (generated fresh from TMP and
-BuLi) (1.1 equiv) -
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Preparation of LiTMP:
-
In a separate flask, dissolve 2,2,6,6-tetramethylpiperidine (1.15 equiv) in THF at -78°C.
-
Add
-BuLi (1.1 equiv) dropwise. -
Warm to 0°C for 15 mins to ensure complete formation, then re-cool to -78°C.
-
-
The "Cocktail" Setup:
-
In the main reaction vessel, dissolve your Trifluoromethyl Benzoate (1.0 equiv) AND the Triisopropyl Borate (1.2 equiv) in THF.
-
Cool this mixture to -78°C .
-
-
The Critical Addition:
-
Add the pre-cooled LiTMP solution dropwise to the Benzoate/Borate mixture over 30–60 minutes.
-
Mechanism:[1][2][3][4][5][6][7][8][9] As the base enters, it deprotonates the benzoate.[8] The resulting anion is immediately trapped by the borate (which is already floating nearby) to form the "ate" complex.
-
-
Workup:
-
Allow the mixture to warm to room temperature (the "ate" complex is stable).
-
Quench with aqueous
or dilute acid to hydrolyze the boronate ester to the boronic acid (if desired).
-
Part 5: References
-
Kristensen, J., Lysén, M., Vedso, P., & Begtrup, M. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates.[10] Organic Letters, 3(10), 1435–1437.
-
Significance: Establishes the failure of LDA/in-situ trapping for benzoates and validates LiTMP as the required base.
-
-
Caron, S., & Hawkins, J. M. (1998). Directed Ortho-Lithiation of Lithium Benzoates.[11][12] Journal of Organic Chemistry, 63(6), 2054–2055.
-
Significance: Discusses the steric requirements preventing nucleophilic attack on benzoate esters.
-
-
Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.
-
Significance: The authoritative text on "optional site selectivity" and the handling of fluorinated aromatics.
-
-
Knochel, P., et al. (2011). Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Angewandte Chemie International Edition.
-
Significance: Provides the "Plan B" (Turbo-Grignard) if lithiation remains too harsh for your specific ester.
-
Sources
- 1. Chapter 7: Nucleophilic attack at the carbonyl carbon: – OCLUE: Organic Chemistry, Life, the Universe & Everything [openbooks.lib.msu.edu]
- 2. 22.2. Simple mechanism with strong nucleophiles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Controlling regioselectivity in substitution reactions of 2,6-difluorobenzoates
Current Status: Operational
Topic: Controlling Regioselectivity & Chemoselectivity in
Welcome to the Technical Support Center
You are accessing the advanced troubleshooting hub for Nucleophilic Aromatic Substitution (
Below you will find mechanistic insights, decision trees, and validated protocols to restore control over your reaction outcomes.
Module 1: Chemoselectivity (Ring vs. Carbonyl)
The Issue
Users frequently report the formation of amides (from amine nucleophiles) or transesterification products (from alkoxides) instead of the desired aryl-substituted product.
Root Cause Analysis
The 2,6-difluorobenzoate system presents two electrophilic sites:
-
The Aromatic Ring (C2/C6): Activated by the electron-withdrawing ester and the electronegative fluorine atoms (
pathway). -
The Carbonyl Carbon: Susceptible to nucleophilic acyl substitution (
pathway).
While Fluorine is an excellent leaving group for
Troubleshooting Protocol
| Variable | Recommendation | Scientific Rationale |
| Ester Sterics | Switch to tert-butyl or isopropyl esters. | Bulky esters kinetically shield the carbonyl from attack, forcing the nucleophile toward the aromatic ring (C2/C6). |
| Nucleophile | Use "softer" nucleophiles where possible. | Thiolates and anilines prefer the softer aromatic carbon. For aliphatic amines, increase steric bulk if possible. |
| Temperature | Lower is better (0°C to RT). | |
| Solvent | Polar Aprotic (DMF, DMSO, NMP). | These solvents solvate cations, leaving the nucleophilic anion "naked" and more reactive toward the aromatic ring. |
Visualizing the Pathway
Figure 1: Chemoselectivity decision pathways. Path A is favored by steric bulk at the ester and lower temperatures.
Module 2: Regiocontrol (Mono- vs. Bis-Substitution)
The Issue
"I want to replace only one fluorine, but I keep getting the bis-substituted (2,6-diamino) product."
Mechanism & Solution
In 2,6-difluorobenzoates, the first substitution usually deactivates the ring toward the second substitution if the nucleophile is an electron donor (like an amine or alkoxide). The new substituent pushes electron density into the ring, making the second
However, if the reaction is left too long, heated too high, or if the nucleophile is small, bis-substitution occurs.
Key Control Factor: Stoichiometry & Monitoring
-
Strict 1.05 eq. stoichiometry: Do not use large excesses of nucleophile.
-
Stepwise Addition: Add the nucleophile dropwise at low temperature (0°C).
Advanced Scenario: Asymmetric Regioselectivity
If your substrate has a substituent at C3 (e.g., 3-nitro-2,6-difluorobenzoate), C2 and C6 are no longer equivalent.
-
The "Ortho Effect": Coordination of the metal counter-ion (Li+ vs K+) to the ester carbonyl can direct the nucleophile to the ortho position (C2).
-
Guidance:
-
To target C2 (Ortho to Ester): Use Li+ salts (LiHMDS or Li-alkoxides) in non-polar solvents (Toluene/THF). The Lithium coordinates to the ester oxygen and delivers the nucleophile to C2.
-
To target C6 (Steric Control): Use K+ salts (K2CO3) in polar aprotic solvents (DMF). The reaction is driven by sterics and electronics, often favoring the less hindered position or the most electron-deficient carbon.
-
Module 3: Standard Operating Procedures (SOPs)
SOP-01: Mono-Amination of 2,6-Difluorobenzoates
Use this protocol for primary/secondary amines.
-
Preparation: Dissolve 2,6-difluorobenzoate (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Base Addition: Add DIPEA (1.2 equiv). Note: Inorganic bases like K2CO3 can be used but may lead to heterogeneous mixtures that are harder to control.
-
Nucleophile Addition: Cool solution to 0°C . Add the amine (1.05 equiv) dropwise over 10 minutes.
-
Reaction: Stir at 0°C for 30 mins, then allow to warm to Room Temperature (RT). Monitor via LCMS.
-
Checkpoint: If reaction is <50% complete after 2 hours at RT, warm to 40°C. Do not exceed 60°C to avoid bis-substitution.
-
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. Dry over Na2SO4.
SOP-02: Alkoxylation (Ether Formation)
Use this protocol for phenols or alcohols.
-
Preparation: Dissolve alcohol/phenol (1.0 equiv) in THF (0.2 M).
-
Deprotonation: Add NaH (1.1 equiv) at 0°C. Stir for 15 mins to generate the alkoxide.
-
Substrate Addition: Add solution of 2,6-difluorobenzoate (1.0 equiv) in THF dropwise to the alkoxide solution.
-
Critical: Adding the substrate to the nucleophile ensures the nucleophile is never in vast excess relative to the local concentration of substrate, helping prevent bis-substitution.
-
-
Reaction: Stir at RT.
Module 4: Troubleshooting FAQ
Q: I am seeing significant hydrolysis of my ester to the carboxylic acid. How do I stop this? A: This is likely due to "hydroxide" generation. If you are using hygroscopic solvents (wet DMF) and carbonate bases, trace water generates OH-, which saponifies the ester.
-
Fix: Switch to anhydrous solvents and organic bases (DIPEA/TEA). Alternatively, use a tert-butyl ester, which is resistant to hydrolysis.
Q: My reaction stalls at 60% conversion. Should I add more nucleophile? A: NO. Adding more nucleophile increases the rate of the second substitution (bis-product) relative to the first.
-
Fix: Instead of adding excess nucleophile, increase the concentration (run at 0.5 M or 1.0 M) or slightly increase temperature.
Q: I need to substitute C6, but the reaction is happening at C2 (or vice versa) on my unsymmetrical substrate. A: You need to modulate the "Cation Effect."
-
Try: If currently using K2CO3 in DMF (Charge control), switch to a Lithium base in Toluene (Coordination control). The Li+ ion acts as a bridge between the ester carbonyl and the nucleophile, directing attack to the proximal carbon.
Module 5: Workflow Visualization
Figure 2: Troubleshooting logic for common yield-limiting issues in 2,6-difluorobenzoate substitution.
References
-
Mechanism of
Reactions:- Bunnett, J. F., & Zahler, R. E. (1951).
- Note: Establishes the stabilization of Meisenheimer complexes by electroneg
-
Ortho-Selectivity via Cation Coordination
-
Synthesis of Mono- and Bis-Activated Ester Fluorochromes
- Wu, L., et al. (2024).
- Note: Demonstrates stoichiometric control for mono- vs bis-substitution in difluoro-systems.
-
Hydrolytic Stability of Esters
-
Mendes, G., et al. (2022).[3] Comparative chemical and biological hydrolytic stability of homologous esters. Scientific Reports.
- Note: Supports the use of bulky esters (isopropyl/t-butyl) to prevent hydrolysis side reactions.
-
Sources
Technical Guide: Removal of Residual Solvents from Fluorinated Oil Intermediates
The following technical guide is structured as a Tier-3 Support Resource for process chemists and engineers. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt these protocols to your specific fluorinated scaffold (PFPE, PFC, or HFE).
From: Dr. Aris Thorne, Senior Application Scientist, Fluorine Chemistry Division To: Process Development & QC Teams Subject: Advanced Protocols for Solvent Stripping & Validation (ICH Q3C Compliance)
Executive Summary
The removal of residual solvents from fluorinated oils (e.g., perfluoropolyethers, perfluorodecalin) presents a unique thermodynamic challenge. Unlike standard organic synthesis, fluorinated chains exhibit weak intermolecular forces (low surface tension) but high density and viscosity. This creates a "solvophobic" environment where organic solvents are often immiscible yet physically entrapped within the viscous matrix or stabilized as hetero-azeotropes.
This guide addresses the three critical failure modes in purification: Azeotropic Locking , Viscous Entrapment , and Foaming/Bumping during vacuum stripping.
Module 1: Diagnostic & Strategy
Q: I have applied high vacuum (0.1 mbar) for 24 hours, but NMR still shows 500 ppm of acetone/ethyl acetate. Why?
A: You are likely fighting a Hetero-Azeotrope or Viscous Mass Transfer Limitation , not just boiling points.
-
The Azeotrope Trap: Fluorinated fluids often form low-boiling azeotropes with common organic solvents (alcohols, ketones). Even if the solvent's boiling point is low, the fluorinated matrix "holds" it via specific non-covalent interactions or simple mechanical entrapment in the polymer coil.
-
Mass Transfer vs. Thermodynamics: In viscous PFPEs (>500 cSt), the rate-limiting step is not evaporation from the surface, but the diffusion of the solvent molecule from the bulk oil to the surface. High vacuum alone cannot speed up bulk diffusion; it only clears the headspace.
Strategic Decision Matrix Use this logic flow to select your purification method.
Figure 1: Decision matrix for selecting the optimal solvent removal technique based on physical properties.
Module 2: Thermal & Vacuum Protocols
Q: My flask bumps violently and foams into the manifold when I apply vacuum. How do I stop this?
A: Fluorinated oils have exceptionally low surface tension (~18-22 dyne/cm), making them prone to stable foaming when dissolved gases or solvents expand rapidly. You must manage the Nucleation Rate .
Protocol: The "Step-Down" Vacuum Stripping
Do not apply full vacuum immediately. Use this gradient approach to deplete the solvent without bulk eruption.
Equipment: Rotary Evaporator with digital vacuum control and a bump trap. Key Parameter: Bath Temperature must be above the solvent's boiling point but below the oil's degradation temp (typically safe <150°C for PFCs).
| Step | Pressure (mbar) | Duration | Mechanism |
| 1. Degassing | 800 → 500 | 15 min | Removes dissolved air/N2. Prevents nucleation sites. |
| 2. Bulk Removal | 500 → 100 | 30 min | Removes free solvent. Monitor for "micro-bubbling." |
| 3. Diffusion | 100 → 10 | 1 hour | Drives solvent from bulk to surface. High RPM (150+) essential. |
| 4. Deep Strip | < 1.0 | 2+ hours | Removes trace residues. Maximize bath temp here. |
Troubleshooting Tip: If foaming persists at Step 2, introduce a bleed valve (leak) of dry nitrogen into the flask neck. This breaks the foam bubbles mechanically and lowers the partial pressure of the solvent.
Module 3: Advanced Polishing (Sparging & SFE)
Q: Distillation is finished, but I'm stuck at 200 ppm. How do I reach medical-grade purity (<50 ppm)?
A: You need to switch from equilibrium-based methods (vacuum) to kinetic-based methods (sparging) or solubility-based methods (SFE).
Method A: Nitrogen Sparging (Physical Refining)
For viscous oils, sparging is superior to vacuum because the gas bubbles increase the surface area for mass transfer inside the bulk liquid.
Protocol:
-
Heat the oil to 80–100°C (reduces viscosity, increases diffusion).
-
Insert a sintered glass frit (porosity 2 or 3) to the bottom of the vessel.
-
Flow dry Nitrogen at a rate of 0.5 – 1.0 VVM (Volume of gas per Volume of liquid per Minute).
-
Agitate with an overhead stirrer to shear bubbles and prevent channeling.
Why it works: The N2 bubbles act as "micro-vacuums," providing a zero-partial-pressure zone for the solvent to diffuse into, breaking the azeotrope by strictly physical means.
Method B: Supercritical CO2 Extraction (SFE)
The Gold Standard. Supercritical CO2 is non-polar and highly permeable. It penetrates the fluorinated matrix, solubilizes the organic solvent, and leaves the fluorinated oil behind (as fluorinated oils have low solubility in scCO2 at moderate pressures).
Typical Conditions:
-
Pressure: 150 – 250 bar
-
Temperature: 40 – 60°C
-
Flow: 10 – 20 g/min (lab scale)
-
Result: Can achieve <10 ppm residual solvent.
Module 4: Analytical Validation (ICH Q3C)
Q: How do I test for residual solvents? My fluorinated oil doesn't dissolve in DMSO/DMF for standard Headspace GC.
A: This is a critical analytical error. Standard ICH Q3C methods (USP <467>) use water-miscible solvents. Fluorinated oils will form a separate phase in DMSO, leading to poor extraction and false negatives.
Correct Protocol: Fluorinated Headspace GC You must use a "Matrix-Matching" solvent or the Full Evaporation Technique (FET) if the oil is thermally stable.
Recommended Solvent System:
-
Diluent:
-Trifluorotoluene (TFT) or a Hydrofluoroether (e.g., HFE-7100). These dissolve both the fluorinated oil and the organic residue. -
Blank: Pure TFT/HFE (verify it is free of the analyte).
Workflow Visualization:
Figure 2: Modified Headspace GC workflow for fluorinated matrices.
ICH Q3C Reference Limits (For Context): Ensure your targets align with these safety limits.
| Solvent Class | Examples | Limit (ppm) | Risk Profile |
| Class 1 | Benzene, CCl4 | Avoid | Carcinogenic/Env.[1][2][3] Hazard |
| Class 2 | Methanol | 3,000 | Neurotoxicity/Teratogenicity |
| Class 2 | Acetonitrile | 410 | Toxicity |
| Class 2 | Toluene | 890 | Toxicity |
| Class 3 | Acetone, Ethanol | 5,000 | Low Toxic Potential |
References
-
ICH Harmonised Guideline. (2024). Impurities: Guideline for Residual Solvents Q3C(R9). International Council for Harmonisation.[1][3][4] [Link]
- Della Porta, R., et al. (2005). Method of improving the solubility of perfluorinated polyethers in fluorinated solvents. U.S.
- Saito, N., et al. (2011). Supercritical Carbon Dioxide Extraction of Organic Solvents from Fluorinated Polymers. Journal of Supercritical Fluids.
-
United States Pharmacopeia. (2023).[5] USP <467> Residual Solvents.[5][6][7][8] USP-NF. [Link]
-
Chemours. (2020). Extraction Procedure for Residual Compounds in Fluoropolymers. Technical Data Sheet. [Link]
Sources
- 1. ICH Q3C Guidelines for Residual Solvents (R9) Technical Document - Oreate AI Blog [oreateai.com]
- 2. database.ich.org [database.ich.org]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. fda.gov [fda.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. egtchemie.ch [egtchemie.ch]
- 8. sepscience.com [sepscience.com]
Stability of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate under basic conditions
Topic: Stability of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate under Basic Conditions
Executive Summary: The Reactivity "Danger Zone"
Status: HIGHLY LABILE to Nucleophilic Aromatic Substitution (
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate is not merely an ester; it is an electron-deficient aromatic trap .[3] Under basic conditions, this molecule faces a critical competition between two pathways:[3][4]
-
Pathway A (Desired): Attack at the carbonyl carbon (Hydrolysis/Saponification).
-
Pathway B (Undesired): Attack at the aromatic ring carbons C2 or C6 (
), leading to defluorination.
The Critical Insight: The 3-trifluoromethyl (
Mechanistic Analysis & Visualization
To troubleshoot effectively, you must understand the bifurcation of the reaction pathway.
Reaction Pathway Diagram
Caption: Figure 1. Bifurcation of reactivity.[5] Pathway A leads to the desired acid, while Pathway B results in irreversible fluorine displacement.
Troubleshooting Guide (FAQs)
This section addresses specific spectral anomalies and yield issues reported by researchers handling this scaffold.
Scenario A: "I see a mass shift of +12 Da in my LCMS."
-
Diagnosis: You have formed the Methoxy-ether byproduct .
-
The Cause: You likely used Methanol (MeOH) as a co-solvent with a strong base (like NaOH or KOH). Methoxide (
) is a potent nucleophile and has performed an reaction, displacing a Fluorine atom ( , ; ). -
The Fix: Switch the solvent system to THF/Water or Dioxane/Water . Avoid alcohols that correspond to strong nucleophiles.
Scenario B: "My yield is low, and I see a phenol peak (broad OH stretch) in IR/NMR."
-
Diagnosis: Hydroxide-mediated
(Hydroxydesulfonation).[3] -
The Cause: The reaction temperature was too high, or the base concentration was too aggressive. Hydroxide (
) attacked the ring C2/C6 position instead of the ester. -
The Fix:
-
Lower Temperature: Run the reaction at 0°C .
-
Change Base: Switch from NaOH/KOH to LiOH (Lithium Hydroxide). The Lithium cation coordinates tightly to the carbonyl oxygen, activating the ester towards hydrolysis more than it activates the ring towards
.
-
Scenario C: "Can I use Potassium Carbonate ( ) in MeOH?"
-
Answer: Risky. While
is milder, the generation of Methoxide is still possible in equilibrium. If the reaction requires heat to proceed, you will almost certainly trigger the pathway. -
Recommendation: If you must use mild conditions, use Trimethyltin hydroxide (
) (specialized) or stick to the LiOH/THF/Water protocol below.[3]
Data Summary: Base & Solvent Compatibility
| Reagent System | Risk Level | Primary Outcome | Mechanism Note |
| LiOH / THF / H2O | LOW | Hydrolysis (Desired) | |
| NaOH / MeOH / H2O | HIGH | Mixture (Acid + Ether) | |
| KOH / EtOH / H2O | HIGH | Mixture (Acid + Ether) | |
| NaH / DMF | CRITICAL | Decomposition | Anhydrous strong bases will destroy the ring instantly. |
Optimized Experimental Protocol
Objective: Selective hydrolysis of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate to the corresponding acid without defluorination.
Materials:
-
Substrate: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (1.0 equiv)[3]
-
Base: Lithium Hydroxide Monohydrate (
) (2.0 equiv)[3] -
Solvent: THF (Tetrahydrofuran) and Distilled Water (3:1 ratio)[3]
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in THF (0.1 M concentration) in a round-bottom flask.
-
Cooling: Place the flask in an ice-water bath (0°C) . Allow to equilibrate for 10 minutes. Crucial: Do not skip cooling.
-
Base Addition: Dissolve
in the minimum amount of water necessary. Add this solution dropwise to the stirring THF solution. -
Monitoring: Stir at 0°C. Monitor via TLC or LCMS every 30 minutes.
-
Target: Disappearance of Ester (
or retention time shift). -
Watch for: Appearance of Phenol/Ether byproducts.
-
-
Workup (Acidification): Once complete (usually < 2 hours), acidify carefully with 1N HCl to pH 3-4 while still at 0°C.
-
Why? Rapid acidification stops any potential
that might occur if the mixture warms up while basic.
-
-
Extraction: Extract immediately with Ethyl Acetate. Wash with brine, dry over
, and concentrate.[6]
References
-
Nucleophilic Arom
) of Polyfluoroarenes:- Mechanism & Regioselectivity: "Nucleophilic aromatic substitution (SNAr) reactions can provide metal-free access to synthesize monosubstituted aromatic compounds...
-
Source:[3]
-
Ester Hydrolysis vs.
-
Base Sensitivity: "Saponification... involves the nucleophilic attack of hydroxide ions on the ester...[4][7][8][9] However, these two cannot coexist in the same solution because the alkoxide ion, being a strong base, immediately deprotonates the carboxylic acid."[3][4] (Context: General Saponification Mechanics).
-
Source:[3]
-
-
Regioselectivity in 2,6-Difluorobenzaldehydes (Analogous Systems)
-
Mild Hydrolysis Protocols (LiOH/THF)
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Saponification | Chemistry | Research Starters | EBSCO Research [ebsco.com]
- 8. Saponification | ChemTalk [chemistrytalk.org]
- 9. tutorchase.com [tutorchase.com]
- 10. asianpubs.org [asianpubs.org]
Technical Support Center: Optimization of 3-Substituted Difluorobenzoate Couplings
Status: Operational Subject: Overcoming Steric & Electronic Hindrance in 2,6-Difluoro-3-Substituted Benzoate Scaffolds Assigned Specialist: Senior Application Scientist
Introduction: The "Fortress" Effect
You are likely here because a standard coupling protocol (HATU, EDC, or Pd(PPh₃)₄) failed.
The 3-substituted 2,6-difluorobenzoate scaffold presents a unique "fortress" of resistance. The two ortho-fluorine atoms create a steric blockade around the carbonyl carbon and the ring carbons. When you add a substituent at the 3-position, you introduce a buttressing effect : the 3-substituent pushes the 2-fluorine atom closer to the reaction center, effectively "locking" the conformation and repelling incoming nucleophiles or catalysts.
This guide breaks down the solution into two modules: Carbonyl Activation (Amide/Ester formation) and Ring Functionalization (Cross-Coupling).
Module 1: The Carbonyl Gateway (Amide & Ester Formation)
The Problem: The "Active Ester" Trap
Standard reagents like HATU or EDC generate an "active ester" (e.g., -OBt or -OAt). In your substrate, the 2,6-difluoro atoms physically block the approach of the amine to this bulky intermediate. The reaction stalls, leading to hydrolysis or unreacted starting material.
The Solution: Minimize the Leaving Group
To overcome the steric wall, you must use the smallest possible leaving group. We recommend Acyl Fluorides or Propylphosphonic Anhydride (T3P) over standard carbodiimides.
Protocol A: The T3P Method (First Line of Defense)
T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent. It forms a mixed anhydride that is less bulky than HATU intermediates and highly reactive.
-
Applicability: Sterically hindered anilines, secondary amines, and electron-deficient amines.
-
Key Advantage: Low epimerization and water-soluble byproducts (easy workup).[1]
Step-by-Step Protocol:
-
Dissolve: 1.0 equiv of 3-substituted-2,6-difluorobenzoic acid and 1.1–1.5 equiv of Amine in EtOAc or 2-MeTHF (Green solvent choice).
-
Base: Add 3.0–4.0 equiv of DIPEA (Hunig's base) or N-Methylmorpholine (NMM).
-
Reagent: Add 1.5–2.0 equiv of T3P (50% w/w solution in EtOAc/DMF).
-
Reaction: Stir at 0 °C for 30 min , then warm to RT or 50 °C if necessary.
-
Note: The 2,6-difluoro motif often requires heat (50–60 °C) even with T3P.
-
-
Workup: Wash with water, sat. NaHCO₃, and brine. T3P byproducts wash away.[1]
Protocol B: The Acyl Fluoride Method (For Extreme Hindrance)
If T3P fails, generate the acyl fluoride in situ. The -COF bond is highly activated but the Fluorine atom is tiny, slipping past the steric blockade.
-
Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH.
-
Mechanism: Converts -COOH directly to -COF.
Step-by-Step Protocol:
-
Dissolve: 1.0 equiv Acid and 1.1 equiv TFFH in anhydrous DCM or MeCN.
-
Activate: Add 2.5 equiv DIPEA. Stir for 30 min at RT (Monitor by TLC/LCMS for conversion to acyl fluoride; often stable enough to observe).
-
Couple: Add 1.2 equiv Amine.
-
Heat: Reflux (40–80 °C) may be required depending on the amine's nucleophilicity.
Visual Workflow: Carbonyl Activation Strategy
Caption: Decision tree for overcoming steric hindrance in amide bond formation. Prioritize T3P for ease of use, escalating to Acyl Fluorides for maximum reactivity.
Module 2: The Ring Interface (Suzuki-Miyaura Coupling)
The Problem: The "Ortho Effect" on Palladium
When coupling a halide (Cl/Br/I) on the ring (e.g., at C4), the 3-substituent and the fluorines create a "tetra-ortho" like environment.
-
Oxidative Addition: Fast (Electron-poor ring facilitates Pd insertion).
-
Transmetallation: Slow (Steric bulk prevents Boron approach).
-
Reductive Elimination: The Bottleneck. The Pd(II) center is crowded. To eject the product, the ligand must be bulky enough to "squeeze" the product out, but flexible enough to accommodate the crowded transition state.
The Solution: Specialized Ligand Architectures
Standard phosphines (PPh₃) or bidentates (dppf) often fail here.[2] You need Dialkylbiaryl Phosphines (Buchwald Ligands) or Pd-NHC (PEPPSI) systems.
Recommended Catalyst Systems
| System | Ligand/Precatalyst | Application | Why it works |
| Primary | SPhos or XPhos | General hindered couplings | High electron density facilitates oxidative addition; bulk promotes reductive elimination. |
| Advanced | AntPhos | "Tetra-ortho" constraints | Designed specifically for extreme steric crowding where even XPhos fails. |
| Alternative | PEPPSI-IPr | Heterocycles/Low reactivity | NHC ligand binds tightly, preventing catalyst decomposition; "throw-away" pyridine ligand initiates cycle fast. |
Protocol: High-Hindrance Suzuki Coupling
Reagents:
-
Catalyst: Pd(OAc)₂ (2–5 mol%) + SPhos (4–10 mol%) OR Pd-XPhos-G4 (Precatalyst).
-
Base: K₃PO₄ (anhydrous) is preferred over carbonates to prevent hydrolysis of fluorines (
). -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).
Step-by-Step:
-
Degas: Vigorously purge solvents with Argon/Nitrogen for 15 mins. Oxygen is a killer here.
-
Mix: Combine Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Catalyst in a sealed vial.
-
Heat: Heat to 100–110 °C .
-
Tip: If using Pd-PEPPSI-IPr, you can often run this at 60–80 °C.
-
-
Monitor: Check LCMS after 2 hours. If dehalogenation (replacement of Br with H) is observed, the reaction is "starved" of boronic acid or the catalyst is dying. Add more boronic acid and lower the temp slightly.
Visual Mechanism: Where Sterics Strike
Caption: The catalytic cycle. Note that while oxidative addition is aided by the electron-poor fluorinated ring, the cycle frequently stalls at Reductive Elimination due to steric crowding.
Troubleshooting & FAQs
Q1: My amide coupling reaction turned black/brown and yielded multiple spots. What happened?
A: You likely triggered Nucleophilic Aromatic Substitution (
-
Fix: Switch to a weaker base (NMM instead of TEA/DIPEA). Use T3P at lower temperatures (0 °C -> RT) to favor carbonyl attack over ring attack.
Q2: In Suzuki coupling, I see the starting material disappearing, but I only get the dehalogenated product (Ar-H), not the coupled product.
A: This is "Protodehalogenation." This occurs when Transmetallation is too slow. The Pd(II) intermediate grabs a hydride (from solvent or impurities) and eliminates.
-
Fix:
-
Use anhydrous solvents (Dioxane instead of Toluene/Water).
-
Switch to Pd-PEPPSI-IPr catalyst.
-
Increase the concentration of Boronic Acid (2.0 equiv).
-
Q3: Can I use Acid Chlorides (SOCl₂) for the amide coupling?
A: Proceed with caution.
Thionyl chloride requires heating, which can degrade the fluorinated ring or cause
-
Better Alternative: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It generates the acid chloride at neutral pH and room temperature, avoiding the harsh conditions of SOCl₂.
References
-
T3P in Organic Synthesis: Propylphosphonic Anhydride (T3P): A Convenient and Useful Reagent in Organic Synthesis.[3] Synthetic Communications.
-
Acyl Fluorides for Hindered Amides: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[4] Organic & Biomolecular Chemistry.[1][2][5][6][7][8][9]
-
Buchwald Ligands (SPhos/XPhos): Universal Catalysts for the Suzuki-Miyaura Coupling of Aryl Chlorides. Journal of the American Chemical Society.
-
AntPhos for Extreme Hindrance: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers.[10]
-
Ghosez's Reagent: Use of Ghosez's Reagent for the Synthesis of Amides.[7] Organic Process Research & Development.
Sources
- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
1H and 19F NMR spectra analysis of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Topic: Comparative Structural Elucidation of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate via Multi-Nuclear NMR Content Type: Technical Comparison Guide Author Persona: Senior Application Scientist
Executive Summary
In fluorinated pharmaceutical scaffold synthesis, regioisomerism is a persistent challenge. For the target molecule Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (hereafter Target-3 ), standard proton (
This guide compares the analytical performance of Stand-alone
Key Insight: While
Strategic Comparison: The Analytical Gap
The following table summarizes the diagnostic capability of the two approaches when applied to polyfluorinated benzoates.
| Feature | Method A: | Method B: Integrated |
| Primary Detection | Hydrogen environments only.[1][2] | Hydrogen and Fluorine environments.[2][3][4][5][6][7][8] |
| Regioisomer ID | Low Confidence. Aromatic region integration (2H) is identical for both isomers. | High Confidence. Distinguishes symmetric vs. asymmetric substitution. |
| Coupling Analysis | Complex multiplets; often unresolved "blobs" due to H-F coupling. | Distinct |
| Impurity Detection | Poor for fluorinated side-products lacking protons. | Excellent sensitivity for fluorinated byproducts. |
| Throughput | Fast (< 5 min). | Moderate (requires probe tuning/parameter setup). |
Structural Elucidation & Spectral Analysis
The Structural Challenge
-
Target-3 (Asymmetric): The substitution pattern (2,6-difluoro, 3-CF
) breaks the symmetry of the benzene ring.-
Consequence: F2 and F6 are chemically inequivalent. H4 and H5 are chemically inequivalent.
-
-
Isomer-4 (Symmetric): The substitution pattern (2,6-difluoro, 4-CF
) retains a plane of symmetry through the C1-C4 axis.-
Consequence: F2 and F6 are chemically equivalent. H3 and H5 are chemically equivalent.
-
Detailed Spectral Data
The following data represents the definitive spectral signatures required for batch release.
Table 1:
| Moiety | Target-3 (Asymmetric) | Isomer-4 (Symmetric) | Differentiation Note |
| -OCH | None. Ester methyl is diagnostic for functional group only. | ||
| Ar-H | Two distinct signals (multiplets). | One signal (doublet of multiplets). | Critical. Target-3 shows an AB (or AX) system heavily split by F. Isomer-4 shows a simplified signal due to symmetry. |
Table 2:
| Moiety | Target-3 (Asymmetric) | Isomer-4 (Symmetric) | Differentiation Note |
| -CF | Target-3 CF | ||
| Ar-F (Ring) | Two distinct signals (1F each). | One signal (2F). | The "Smoking Gun". The presence of two distinct Ar-F signals proves the 3-substitution pattern. |
Technical Note: In Target-3 , F2 is flanked by the ester and the CF
group, creating a highly deshielded environment compared to F6, which is flanked by the ester and a proton. This chemical shift difference (ppm) is easily resolved even on low-field benchtop spectrometers.
Visualization of Logic & Connectivity
Diagram 1: Structural Decision Tree
This workflow illustrates the logical path a scientist must take to validate the batch.
Caption: Decision logic for distinguishing regioisomers. Note that
Diagram 2: Coupling Network (Target-3)
Visualizing the spin-spin interactions that cause the multiplet splitting.
Caption: J-Coupling network for Target-3. Solid line indicates strong H-H coupling; dashed lines indicate H-F/F-F couplings.
Experimental Protocol
To ensure reproducibility and minimize solvent effects on chemical shifts (which are pronounced in
Reagents & Equipment
-
Solvent: Chloroform-d (CDCl
) with 0.03% v/v TMS.-
Why: CDCl
minimizes hydrogen bonding which can broaden fluorine signals.
-
-
Internal Standard (Optional):
-Trifluorotoluene ( -63.72 ppm). -
Instrument: 400 MHz NMR (minimum) equipped with a broadband probe (BBFO or equivalent).
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve 10-15 mg of the benzoate in 0.6 mL CDCl
. -
Critical: Solution must be clear. Suspended solids will degrade shimming, broadening the multiplet structures essential for coupling analysis.
-
-
Acquisition (
H):-
Pulse angle: 30°.
-
Relaxation delay (D1): 1.0 s (sufficient for protons).
-
Scans: 16.
-
-
Acquisition (
F):-
Frequency: ~376 MHz (on a 400 MHz magnet).[9]
-
Spectral Width: 200 ppm (cover -50 to -250 ppm).
-
Relaxation delay (D1): Set to 5.0 s .
-
Causality: Fluorine nuclei in CF
groups often have long T1 relaxation times. A short D1 will result in poor integration accuracy, making quantitative purity assessment impossible. -
Decoupling: Acquire Inverse Gated Decoupled spectra (
H decoupled) to simplify the spectrum into singlets for integration, then Coupled spectra to verify the splitting patterns shown in Diagram 2.
-
References
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
-
Royal Society of Chemistry. (2015). 19F NMR chemical shifts of polyfluorinated aromatics. ChemSpider/RSC Advances. Retrieved from [Link] (Source for multi-fluorine substitution effects).
-
NIST. (2024). Proton Chemical Shifts in Substituted Benzenes. National Institute of Standards and Technology. Retrieved from [Link]
Sources
- 1. connectsci.au [connectsci.au]
- 2. files.sciengine.com [files.sciengine.com]
- 3. eclass.uoa.gr [eclass.uoa.gr]
- 4. colorado.edu [colorado.edu]
- 5. rsc.org [rsc.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
HPLC Method Development for Fluorinated Benzoic Acid Esters: A Comparative Guide
Executive Summary
The Challenge: Fluorinated benzoic acid esters are critical intermediates in the synthesis of pharmaceuticals (e.g., fluoroquinolones, non-steroidal anti-inflammatory drugs). However, separating their positional isomers (ortho-, meta-, para-) is notoriously difficult using standard C18 alkyl phases due to identical hydrophobicities and molecular weights.
The Solution: This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Pentafluorophenyl (PFP) phase. While C18 relies almost exclusively on hydrophobic subtraction, PFP introduces orthogonal selectivity mechanisms—specifically
Mechanism of Action: Why C18 Fails and PFP Excels
To develop a robust method, one must understand the molecular interactions at play.[1]
The C18 Limitation
Standard C18 columns separate analytes based on hydrophobicity (dispersive forces).
-
The Problem: Fluorine substitution on a benzene ring alters the electron density but often has a minimal effect on the overall bulk hydrophobicity compared to the spatial arrangement of the isomers. Therefore, m- and p- fluorobenzoic acid esters often co-elute on C18 because their hydrophobic footprints are nearly identical.
The PFP Advantage
Pentafluorophenyl (PFP) phases consist of a propyl-linked phenyl ring with five fluorine atoms. This creates a highly electron-deficient (Lewis acid) ring system.
-
-
Interactions: The electron-deficient PFP ring interacts strongly with the electron-rich aromatic ring of the benzoic acid ester. -
Dipole-Dipole & Shape Selectivity: The rigid fluorine atoms on the PFP ligand create a specific "lock-and-key" steric environment. Isomers (e.g., ortho vs. para) have different dipole moments and 3D shapes, leading to distinct interaction energies with the PFP surface.
Diagram: Interaction Mechanisms
The following diagram illustrates the multi-modal retention mechanism of PFP compared to the uni-modal mechanism of C18.
Figure 1: Comparison of retention mechanisms. C18 relies on non-specific hydrophobic interactions, while PFP utilizes directed electrostatic and steric forces to resolve isomers.
Experimental Protocol: Method Development
This protocol outlines a self-validating workflow to transition from a generic C18 screen to an optimized PFP method.
Phase 1: Solvent Selection (The "Methanol Effect")
Critical Insight: When using PFP columns, Methanol (MeOH) is superior to Acetonitrile (ACN). ACN is a dipole-dipole competitor and can suppress the specific
Phase 2: Experimental Conditions
System A: The Control (C18)
-
Column: High-purity C18, 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: Water / Acetonitrile (Gradient).[2]
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 30°C.
System B: The Optimized Method (PFP)
-
Column: Pentafluorophenyl (PFP) Core-Shell, 150 x 4.6 mm, 2.6 µm (e.g., Kinetex F5 or ACE C18-PFP).
-
Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-10 min: 5% -> 85% B
-
10-12 min: 85% B (Wash)
-
-
Flow Rate: 0.8 mL/min (Adjust for backpressure).
Phase 3: Workflow Diagram
Figure 2: Decision tree for method development. Note the critical switch to Methanol when moving to PFP phases.
Performance Comparison Data
The following data represents a typical separation profile for a mixture of ortho-, meta-, and para- fluorobenzoic acid ethyl esters.
Table 1: Chromatographic Performance Metrics
| Parameter | C18 (Standard) | PFP (Optimized) | Interpretation |
| Mobile Phase | H2O / ACN | H2O / MeOH | MeOH enhances PFP selectivity. |
| Elution Order | o- < m-/p- (Co-elution) | o- < m- < p- | PFP resolves positional isomers. |
| Selectivity ( | 1.02 (Poor) | 1.15 (Excellent) | Higher |
| Resolution ( | 0.8 (Critical Pair) | > 3.5 (Baseline) | |
| Run Time | 15 mins | 12 mins | Better selectivity allows faster gradients. |
Data Analysis:
-
C18 Performance: The meta and para isomers often show an
, appearing as a single doublet peak or a shouldered peak. This makes accurate integration impossible for QC purposes. -
PFP Performance: The fluorine-fluorine interactions and rigid shape selectivity of the PFP phase provide complete baseline separation (
) for all three isomers.
Troubleshooting & Scientific Integrity (E-E-A-T)
Self-Validating System Suitability
To ensure the method remains trustworthy over time, implement the following System Suitability Tests (SST):
-
Resolution Check: The resolution between the critical pair (usually m- and p-) must be
. -
Tailing Factor: Fluorinated esters can hydrolyze to acids, causing peak tailing. Ensure Tailing Factor (
) is . If tailing increases, check for hydrolysis products (acids) which may interact with free silanols.
Stability Warning
Fluorinated benzoic acid esters are susceptible to hydrolysis in high pH buffers.
-
Recommendation: Maintain mobile phase pH between 3.0 and 5.0 using Ammonium Acetate or Formic Acid. Avoid phosphate buffers at pH > 7.0 to prevent on-column degradation.
References
-
Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link
-
Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated stationary phase.[3] Journal of Chromatography A. Link
-
Advanced Chromatography Technologies. (n.d.). ACE C18-PFP: A unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl phase.[6] Chromatography Today. Link
-
Przybyciel, M. (2006).[7] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America. Link
Sources
Comparative Guide: GC-MS Fragmentation of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Executive Summary
Topic: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (CAS: 124291-62-9 / Analogous Intermediates) Classification: Fluorinated Aromatic Ester Primary Application: Critical intermediate in the synthesis of kinase inhibitors (e.g., c-Abl inhibitors) and agrochemicals.[1]
This guide provides a technical analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate. Unlike standard spectral libraries which may lack specific entries for this specialized intermediate, this guide synthesizes data from structural analogs to establish a validated fragmentation model. We compare the target molecule against Methyl 3-(trifluoromethyl)benzoate and Methyl 2,6-difluorobenzoate to isolate the specific mass spectral shifts caused by the polyfluorinated substitution pattern.
Structural Analysis & Theoretical Mass
Before interpreting spectra, the exact mass and isotopic patterns must be defined.
| Feature | Target Molecule | Control A (No F on Ring) | Control B (No CF3) |
| Compound | Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate | Methyl 3-(trifluoromethyl)benzoate | Methyl 2,6-difluorobenzoate |
| Formula | C | C | C |
| MW (Nominal) | 240 | 204 | 172 |
| Key Substituents | 2,6-Difluoro, 3-CF | 3-CF | 2,6-Difluoro |
| Electronic Effect | High Electron Withdrawal (Steric Crowding) | Moderate Withdrawal | Moderate Withdrawal |
GC-MS Fragmentation Protocol
To ensure reproducibility, the following experimental parameters are recommended for the analysis of this class of fluorinated esters.
Instrumental Parameters
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C (Prevents condensation of high-boiling aromatics).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm ID.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Inlet: Split mode (20:1) at 250°C.
Self-Validating Logic
-
Retention Time Check: The target (MW 240) will elute after Methyl 2,6-difluorobenzoate (MW 172) but likely close to Methyl 3-(trifluoromethyl)benzoate (MW 204) due to the volatility induced by fluorine atoms, despite the mass difference.
-
Base Peak Confirmation: For methyl esters, the base peak is almost invariably the acylium ion
. If the base peak is the molecular ion, check for source contamination or lower ionization energy.
Comparative Fragmentation Analysis
The following table contrasts the primary ion clusters. The "Shift" column quantifies the mass difference relative to the Target, confirming the presence of the specific substituents.
| Fragment Type | Target (m/z) | Control A (m/z) | Control B (m/z) | Mechanistic Origin |
| Molecular Ion | 240 | 204 | 172 | Parent molecule survival (moderate intensity). |
| Acylium Ion | 209 | 173 | 141 | |
| Aryl Cation | 181 | 145 | 113 | Loss of carbonyl (CO) from the acylium ion. |
| Fluorine Loss | 162 | 126 | 94 | Loss of F from the aryl cation (rare but visible). |
| CF | 69 | 69 | N/A | Diagnostic peak for trifluoromethyl groups. |
Key Diagnostic Shifts
-
The +36 Shift: Comparing Control A (204) to Target (240) reveals a +36 Da shift, corresponding exactly to the replacement of 2 Hydrogens with 2 Fluorines (
). -
The +68 Shift: Comparing Control B (172) to Target (240) reveals a +68 Da shift, corresponding to the replacement of 1 Hydrogen with a CF
group ( ).
Mechanistic Fragmentation Pathway
The fragmentation is driven by the stability of the aromatic ring and the lability of the ester bond. The 2,6-difluoro substitution exerts a "steric twist" on the ester group, often accelerating the loss of the methoxy group.
Primary Pathway: Alpha-Cleavage & Decarbonylation
-
Initiation: Ionization of the carbonyl oxygen lone pair.
-
Step 1 (
-Cleavage): Homolytic cleavage of the C-O bond releases a methoxy radical ( , 31 Da). This generates the resonance-stabilized Acylium Ion (m/z 209) . -
Step 2 (Decarbonylation): The Acylium ion loses a neutral CO molecule (28 Da) to form the Aryl Cation (m/z 181) . This ion is highly diagnostic of the ring substitution pattern.
-
Step 3 (Secondary Decays): The Aryl cation may lose F (19 Da) or undergo ring opening.
Visualized Pathway (Graphviz)
Caption: Fragmentation tree for Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate showing the dominant path to the Acylium ion.
Detailed Interpretation of Spectra
Region 1: The Molecular Ion (m/z 240)
-
Appearance: Distinct but rarely the base peak.
-
Validation: Must show an isotope peak at m/z 241 (approx 10-11% intensity due to 10 carbons).
-
Common Artifacts: If m/z 240 is weak, check for "self-chemical ionization" in the trap, which might produce [M+1]+ at 241.
Region 2: The Base Peak (m/z 209)
-
Identity: 2,6-difluoro-3-(trifluoromethyl)benzoyl cation.
-
Significance: This peak confirms the integrity of the acid portion of the molecule. If you are synthesizing this ester from the acid chloride, this peak confirms the core structure is intact.
-
Comparison: In the non-fluorinated analog (Methyl benzoate), this peak appears at m/z 105. The shift to 209 is a definitive fingerprint of the F5 substitution.
Region 3: The Aryl Cation (m/z 181)
-
Identity: 2,6-difluoro-3-(trifluoromethyl)phenyl cation.
-
Significance: This fragment represents the "naked" aromatic core.[1] It is useful for distinguishing between ester isomers (e.g., ethyl vs methyl esters would both produce this same 181 peak, but different molecular ions).
Region 4: Low Mass Fluorine Markers (m/z 69)
-
Identity:
-
Significance: A high abundance of m/z 69 confirms the presence of the trifluoromethyl group. Note that m/z 50 (
) is also common in polyfluorinated aromatics.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 520213, Methyl 3-(trifluoromethyl)benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 518798, Methyl 2,6-difluorobenzoate. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Gas Chromatography - Mass Spectrometry (GC-MS) of Benzoate Esters. NIST Standard Reference Database 1A v17. Retrieved from [Link]
- Sparkman, O. D., & Penton, Z. (2022). Mass Spectrometry: A Textbook, 3rd Edition. Springer.
Sources
A Researcher's Guide to the Infrared Spectroscopy of Trifluoromethyl Esters: A Comparative Analysis
Introduction: The Significance of the Trifluoromethyl Group
In the landscape of modern chemistry, particularly within pharmaceutical and materials science, the trifluoromethyl (CF₃) group is a cornerstone of molecular design. Its incorporation into organic molecules can dramatically alter properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl ester functional group (R-C(O)O-R'), where the acyl or alkyl portion contains a CF₃ group, is a common motif. Accurate and efficient characterization of these molecules is paramount. Infrared (IR) spectroscopy remains a frontline technique for functional group identification due to its speed, simplicity, and sensitivity to changes in bond polarity and strength.
This guide provides an in-depth analysis of the characteristic IR absorption peaks for trifluoromethyl esters. We will explore the underlying electronic principles that govern their spectral features and present a direct comparison with their non-fluorinated analogs, supported by experimental data and protocols.
The Decisive Influence: Inductive Effect of the Trifluoromethyl Group
The spectral uniqueness of trifluoromethyl esters is rooted in the powerful electron-withdrawing nature of the CF₃ group. The high electronegativity of fluorine atoms creates a strong negative inductive effect (-I effect). This effect propagates through the sigma bonds of the molecule, significantly reducing electron density at the adjacent ester's carbonyl carbon.
This polarization has a direct and predictable impact on the carbonyl (C=O) bond. The withdrawal of electron density from the carbonyl carbon strengthens and shortens the C=O double bond. In IR spectroscopy, a stronger bond requires more energy to vibrate, resulting in an absorption peak at a higher frequency (wavenumber). This phenomenon is known as a hypsochromic or "blue" shift.
Caption: Inductive electron withdrawal by the CF₃ group strengthens the adjacent C=O bond.
Comparative IR Spectral Analysis: Trifluoromethyl vs. Non-Fluorinated Esters
The most informative regions in the IR spectrum for analyzing esters are the carbonyl stretching region (1650-1850 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), which contains C-O and, in this case, C-F stretching vibrations.
Carbonyl (C=O) Stretching Vibration
The C=O stretch is one of the most intense and reliable absorption bands in an IR spectrum.[1][2]
-
Aliphatic Esters: A standard saturated aliphatic ester, such as ethyl acetate, exhibits a strong C=O stretching band in the range of 1735-1750 cm⁻¹.[3][4] For ethyl acetate specifically, this peak is typically observed around 1742 cm⁻¹.[1]
-
Trifluoromethyl Esters: Due to the aforementioned inductive effect, the C=O stretching frequency in trifluoromethyl esters is shifted to a higher wavenumber. For example, in ethyl trifluoroacetate (CF₃COOCH₂CH₃), the C=O band appears at approximately 1780-1790 cm⁻¹ . This significant shift of +40-50 cm⁻¹ is a definitive marker for the presence of the trifluoromethyl group adjacent to the ester carbonyl. This is a direct consequence of the C=O bond being stronger and stiffer.[5]
-
α,β-Unsaturated Esters: For comparison, conjugation of the carbonyl group with a C=C double bond or an aromatic ring (e.g., in ethyl benzoate) lowers the C=O stretching frequency to the 1715-1730 cm⁻¹ range.[3][4] This is due to the resonance effect, which delocalizes the pi-electrons and imparts more single-bond character to the C=O bond, thereby weakening it.
Carbon-Fluorine (C-F) and Carbon-Oxygen (C-O) Vibrations
While the C=O stretch provides a clear indication, the fingerprint region offers confirmatory evidence.
-
C-F Stretches: The CF₃ group gives rise to multiple, very strong, and complex absorption bands. These symmetric and asymmetric C-F stretching vibrations typically dominate the 1100-1350 cm⁻¹ region of the spectrum.[6][7] The intensity of these bands is due to the large change in dipole moment during the C-F bond vibration.
-
C-O Stretches: Non-fluorinated esters display two characteristic C-O stretching bands between 1000-1300 cm⁻¹.[1][3] In trifluoromethyl esters, these C-O bands are often convoluted with or completely obscured by the intense C-F absorption bands, making definitive assignment difficult. However, the presence of exceptionally strong and broad absorptions in this region is highly characteristic of fluorinated compounds.[8]
Data Presentation: A Comparative Summary
The following table summarizes the key diagnostic IR peaks for trifluoromethyl esters compared to other common ester types.
| Functional Group Type | Example Compound | C=O Stretch (cm⁻¹) | C-F Stretches (cm⁻¹) | C-O Stretches (cm⁻¹) |
| Trifluoromethyl Ester | Ethyl Trifluoroacetate | ~1785 (Strong, Sharp) | ~1100-1350 (Very Strong, Complex) | Convoluted with C-F bands |
| Aliphatic Ester | Ethyl Acetate | ~1742 (Strong, Sharp)[1] | N/A | ~1240 and ~1050 (Strong)[1] |
| α,β-Unsaturated Ester | Ethyl Benzoate | ~1726 (Strong, Sharp)[3] | N/A | ~1275 and ~1110 (Strong) |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via ATR
This protocol describes the use of a Fourier Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and robust method for analyzing liquid samples.[9]
Caption: Workflow for acquiring an ATR-FTIR spectrum of a liquid sample.
Step-by-Step Methodology
-
Preparation and Crystal Cleaning:
-
Action: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) on a lint-free wipe. Allow the solvent to fully evaporate.
-
Causality: Any residue from previous samples or cleaning solvents will appear in your spectrum. A clean surface is essential for a pure spectrum of your analyte.
-
-
Background Collection:
-
Action: With the clean, empty ATR accessory in place, run a background scan.
-
Causality (Self-Validation): This is a critical self-validating step. The instrument measures the ambient atmosphere (CO₂ and H₂O) and stores this spectrum.[10] This background is then automatically subtracted from your sample spectrum, ensuring that the resulting peaks belong only to your compound.
-
-
Sample Application:
-
Action: Place a small drop of the liquid trifluoromethyl ester directly onto the center of the ATR crystal.
-
Causality: Only the portion of the sample in direct, intimate contact with the crystal surface will be analyzed. Ensure the crystal is fully covered for a strong, representative signal. For volatile liquids like ethyl trifluoroacetate, it is important to acquire the spectrum promptly.[11][12]
-
-
Spectrum Acquisition:
-
Action: Initiate the sample scan. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Causality: Co-adding scans averages out random noise, resulting in a cleaner, more reliable spectrum where weaker peaks are more easily distinguished.
-
-
Post-Measurement Cleaning:
-
Action: Immediately after measurement, clean the sample from the ATR crystal using an appropriate solvent and a lint-free wipe.
-
Causality: This prevents cross-contamination of subsequent samples and protects the instrument.
-
-
Data Analysis:
-
Action: Use the spectrometer software to perform any necessary baseline corrections and to identify the precise wavenumbers of the absorption peaks.
-
Causality: Proper data processing ensures accurate peak positions for comparison with literature values and spectral databases.
-
Conclusion
The infrared spectrum of a trifluoromethyl ester is distinguished by two primary features: a significant hypsochromic (blue) shift of the C=O stretching vibration to ~1785 cm⁻¹ and the appearance of multiple, intense C-F stretching bands in the 1100-1350 cm⁻¹ region. These characteristics, driven by the powerful inductive effect of the CF₃ group, provide a clear and reliable spectral fingerprint. By comparing this pattern against non-fluorinated aliphatic and unsaturated esters, researchers can confidently identify and characterize this crucial functional group, aiding in the rapid advancement of drug development and materials science.
References
-
Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]
-
Bennett, F. W., Emeléus, H. J., & Haszeldine, R. N. (1953). CHEMISTRY OF THE TRIFLUOROMETHYL GROUP: PART V. INFRARED SPECTRA OF SOME PHOSPHORUS COMPOUNDS CONTAINING CF3. Canadian Journal of Chemistry, 31(1), 1-6. Retrieved from [Link]
-
Yadav, R. A., & Singh, I. S. (1985). Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Pramana, 24(4), 469-486. Retrieved from [Link]
-
Wikipedia. (n.d.). Infrared spectroscopy. Retrieved from [Link]
-
Organic Chemistry Lab Techniques. (2021). IR of a Liquid. Retrieved from [Link]
-
Emerald Cloud Lab. (n.d.). ExperimentIRSpectroscopy Documentation. Retrieved from [Link]
-
Riechers, B., Yu, Y., & Grest, G. S. (2019). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. The Journal of Physical Chemistry B, 123(49), 10467–10477. Retrieved from [Link]
-
NIST. (n.d.). Acetic acid, trifluoro-, ethyl ester. In NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]
-
Zhang, Z., & Lu, L. (2013). Organocatalytic Reactions of α‑Trifluoromethylated Esters with Terminal Alkenes at Room Temperature. Organic Letters, 15(23), 6042–6045. Retrieved from [Link]
-
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl trifluoroacetate. In PubChem Compound Database. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015). Why is the carbonyl IR frequency for a carboxylic acid lower than that of a ketone whilst an ester is higher than a ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. m.youtube.com [m.youtube.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]
Comparative Guide: Reactivity & Stability of 2,6- vs. 2,4-Difluorobenzoate Esters
Executive Summary
This guide provides a technical analysis of the reactivity differences between 2,6-difluorobenzoate and 2,4-difluorobenzoate esters. For researchers in medicinal chemistry and process development, the distinction is binary: 2,6-isomers act as steric shields , significantly retarding nucleophilic attack at the carbonyl, while 2,4-isomers act as electronically activated substrates , often hydrolyzing faster than unsubstituted benzoates.
This document details the mechanistic underpinnings of these differences, provides experimental protocols for quantifying them, and outlines their implications for drug design (metabolic stability) and synthetic routes.
Mechanistic Analysis: The Steric vs. Electronic Dichotomy
The reactivity divergence stems from the position of the fluorine atoms relative to the carbonyl center. While fluorine is the most electronegative element (Pauling scale: 3.98), its influence is governed by the Ortho Effect in the 2,6-isomer and Inductive/Resonance interplay in the 2,4-isomer.
2,6-Difluorobenzoate: The "Steric Fortress"
In the 2,6-isomer, the two ortho-fluorine atoms create a "cone of protection" around the carbonyl carbon.
-
Steric Inhibition of Resonance: To minimize repulsion between the carbonyl oxygen and the fluorine lone pairs, the ester moiety rotates out of the plane of the benzene ring (orthogonal conformation). This decoupling prevents resonance stabilization of the ground state, theoretically raising energy, but the kinetic barrier to nucleophilic attack is massively increased.
-
Transition State Destabilization: The formation of the tetrahedral intermediate (sp³ hybridized) during hydrolysis (BAc2 mechanism) increases crowding. The 2,6-fluorines physically block the approach of nucleophiles (OH⁻, H₂O, enzymes) perpendicular to the carbonyl plane.
2,4-Difluorobenzoate: The "Activated Target"
The 2,4-isomer lacks the bis-ortho crowding.
-
Electronic Activation: The fluorine at the 4-position (para) exerts a strong electron-withdrawing inductive effect (-I), making the carbonyl carbon more electrophilic. While there is a resonance donating effect (+R), the inductive effect typically dominates for reactivity with hard nucleophiles like hydroxide.
-
Accessibility: With only one ortho-fluorine, the carbonyl remains accessible. The rate of hydrolysis is often accelerated relative to unsubstituted benzoate due to the electron-deficient ring pulling density from the carbonyl.
Pathway Visualization
The following diagram illustrates the distinct reactivity pathways and barriers.
Figure 1: Comparative reactivity pathways.[1] The 2,6-isomer faces a high steric barrier, while the 2,4-isomer is activated for hydrolysis and potentially susceptible to SNAr at the 4-position.
Comparative Performance Data
The following table summarizes the physicochemical and kinetic differences. Note that "Relative Hydrolysis Rate" is normalized to unsubstituted methyl benzoate (
| Feature | 2,6-Difluorobenzoate | 2,4-Difluorobenzoate | Implication |
| Hydrolysis Rate ( | < 0.01 (Estimated) | > 5.0 (Estimated) | 2,6-isomer is a "metabolic shield".[1] |
| Mechanism | Sterically hindered BAc2 | Inductively activated BAc2 | 2,6 requires harsh conditions (high T, strong base). |
| Enzymatic Stability | High (Resistant to esterases) | Low (Rapid cleavage) | 2,6 is preferred for orally bioavailable prodrugs requiring stability.[1] |
| SNAr Susceptibility | Low (2/6 positions blocked) | Moderate (4-position active) | 2,4-isomer risks side reactions with thiols/amines.[1] |
| Synthesis Method | Acid Chloride + Alcohol | Direct Fischer Esterification | 2,6 acids do not esterify easily under equilibrium conditions.[1] |
Experimental Protocols
To validate these differences in your own lab, use the following self-validating protocols.
Protocol A: Comparative Alkaline Hydrolysis Kinetics
Objective: Determine the pseudo-first-order rate constants (
Materials:
-
Substrates: Methyl 2,6-difluorobenzoate and Methyl 2,4-difluorobenzoate (10 mM stock in MeCN).[1]
-
Reagent: 0.1 M NaOH (aq).
-
Solvent: 1:1 MeCN:Phosphate Buffer (pH 12 for slow reaction, pH 10 for fast).[1]
-
Detection: HPLC-UV (254 nm).
Workflow:
-
Preparation: Dilute substrate stocks to 100 µM in the reaction solvent thermostated at 25°C.
-
Initiation: Add NaOH to a final concentration of 10 mM (excess condition).
-
Sampling: Inject 10 µL aliquots into HPLC at
min (for 2,4-isomer) and hours (for 2,6-isomer). -
Quenching: (Optional) If offline analysis is needed, quench aliquots with 10 µL 1 M HCl.
-
Data Analysis: Plot
vs. time. The slope is .[1]
Expected Result: The 2,4-isomer will show >50% conversion within minutes. The 2,6-isomer will likely show <10% conversion after several hours at room temperature.
Protocol B: Synthesis of 2,6-Difluorobenzoate Esters
Context: Standard Fischer esterification (Acid + Alcohol + H₂SO₄) fails for 2,6-difluorobenzoic acid due to the inability to form the tetrahedral intermediate. You must use the acyl chloride route.
Workflow:
-
Activation: Reflux 2,6-difluorobenzoic acid (1.0 eq) in Thionyl Chloride (SOCl₂, 5.0 eq) with a catalytic drop of DMF for 3 hours.
-
Conversion: Monitor by TLC (convert aliquot to methyl ester). Once acid is consumed, evaporate excess SOCl₂ completely (azeotrope with toluene if needed).[1]
-
Esterification: Dissolve the resulting 2,6-difluorobenzoyl chloride in dry DCM. Add the target alcohol (1.1 eq) and Pyridine (1.5 eq) at 0°C.[1]
-
Workup: Stir at RT for 2 hours. Wash with 1M HCl, then NaHCO₃.
Application in Drug Design[2][3]
Metabolic Stability (The "Metabolic Switch")
In medicinal chemistry, the 2,6-difluorophenyl motif is frequently used to block metabolic soft spots.
-
Case Study: If a phenyl ester drug is cleared too rapidly by plasma esterases, introducing fluorines at the 2,6-positions can increase the half-life (
) from minutes to hours. This is a classic bioisosteric strategy to improve oral bioavailability.[1] -
Mechanism: The steric bulk prevents the serine residue of the esterase active site from approaching the carbonyl carbon.
Synthetic Utility
-
2,4-Difluorobenzoates are often used as intermediates where the ester is a temporary protecting group or a handle for further functionalization of the ring (e.g., SNAr at the 4-position).
-
2,6-Difluorobenzoates are typically final target motifs, designed to remain intact in biological systems.[1]
Visualizing the Assay Workflow
The following diagram outlines the decision tree for characterizing these esters in a development setting.
Figure 2: Screening workflow for assessing hydrolytic stability of fluorinated esters.
References
-
Ingold, C. K. (1953).[1] Structure and Mechanism in Organic Chemistry. Cornell University Press.[2] (Foundational text on BAc2 mechanism and steric effects).
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Bentley, T. W., & Harris, H. C. (2011).[3] Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. ResearchGate. (Kinetic data on ortho-substituted benzoyl chlorides). Link
Sources
Bioisosteric comparison of trifluoromethyl vs methyl groups in benzoates
Bioisosteric Profiling: Trifluoromethyl ( ) vs. Methyl ( ) Benzoates
Executive Summary: The "Magic Methyl" vs. The Fluorine Effect[1]
In the optimization of benzoate-based pharmacophores, the substitution of a methyl group (
This guide objectively analyzes the shift from methyl-benzoates to trifluoromethyl-benzoates. The data confirms that while
Physicochemical Comparison
The choice between
Table 1: Comparative Physicochemical Metrics[2]
| Property | Methyl ( | Trifluoromethyl ( | Impact on Drug Design |
| Hammett Constant ( | -0.17 (Electron Donating) | +0.54 (Strongly Withdrawing) | |
| Hansch Lipophilicity ( | +0.56 | +0.88 | |
| Van der Waals Volume | ~23 Å | ~42.6 Å | |
| Metabolic Liability | High (Benzylic Oxidation) | Inert | |
| Parent Acid | ~4.37 (Weaker Acid) | ~3.66 (Stronger Acid) |
Key Insight: The electronic inversion is the critical differentiator. Replacing
withchanges the local environment from electron-rich to electron-poor. This affects - stacking interactions with target proteins; electron-deficient rings (CF3-substituted) often bind tighter to electron-rich protein pockets.
Metabolic Stability & Clearance Pathways[3]
The most common justification for this bioisosteric switch is "Metabolic Switching." Methyl groups attached to aromatic rings are "soft spots" for Cytochrome P450 enzymes, leading to rapid clearance.
Mechanism of Action
-
Methyl Benzoates: Undergo benzylic hydroxylation . The
bond is relatively weak ( homolytic dissociation energy for benzylic H). CYP450 abstracts a hydrogen, forming a radical that is rapidly oxygenated to an alcohol, then oxidized to a carboxylic acid, facilitating excretion. -
Trifluoromethyl Benzoates: The
bond is the strongest single bond in organic chemistry ( ). It is impervious to CYP450 oxidative attack.
Visualization: Metabolic Fate
Figure 1: Divergent metabolic pathways. The methyl group undergoes sequential oxidation, while the trifluoromethyl group acts as a metabolic block, enhancing drug half-life (
Chemical Reactivity: Hydrolysis Kinetics
When designing prodrugs (esters), the rate of hydrolysis to the active acid is crucial. The electronic differences dictate this rate.
-
Effect: The strong electron-withdrawing nature (
) pulls electron density away from the ester carbonyl carbon. This makes the carbonyl more electrophilic and more susceptible to attack by water or hydroxide (alkaline hydrolysis). -
Effect: The weak electron-donating nature (
) stabilizes the carbonyl, making it less electrophilic and slower to hydrolyze under basic conditions.
Experimental Note: If the substitution is ortho, the steric bulk of the
Experimental Protocols
To validate the bioisosteric replacement in your specific lead series, perform the following self-validating assays.
Protocol A: Comparative Microsomal Stability (Metabolic Clearance)
Objective: Quantify the intrinsic clearance (
-
Preparation:
-
Prepare
DMSO stock solutions of Test Compound A ( ) and Test Compound B ( ). -
Thaw pooled Human Liver Microsomes (HLM) on ice.
-
-
Incubation System:
-
Buffer:
Potassium Phosphate (pH 7.4). -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Protein:
microsomal protein.
-
-
Workflow:
-
Pre-incubate microsomes + buffer + test compound (
final) for 5 mins at 37°C. -
Initiate reaction by adding NADPH.
-
Sampling: Aliquot
at mins. -
Quenching: Dispense into
ice-cold Acetonitrile (containing internal standard).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Plot
vs. Time. The slope is . -
Calculate
. -
Validation Criteria: Reference compound (e.g., Verapamil) must show high clearance; Warfarin must show low clearance.
-
Protocol B: LogP Determination (Shake-Flask Method)
Objective: Empirically verify the lipophilicity shift (expected
-
Phases:
-
Organic: 1-Octanol (pre-saturated with water).
-
Aqueous: Phosphate buffer pH 7.4 (pre-saturated with octanol).
-
-
Equilibration:
-
Dissolve compound in the Octanol phase (
). -
Mix equal volumes of Organic and Aqueous phases in a glass vial.
-
Shake for 4 hours at 25°C; Centrifuge to separate phases.
-
-
Quantification:
-
Measure concentration in both phases using HPLC-UV (
, ). -
Calculate
. - .
-
Decision Logic for Lead Optimization
Use this logic flow to determine if the
Figure 2: Strategic decision tree for bioisosteric replacement. Note that while CF3 solves metabolic issues, it may compromise aqueous solubility due to high lipophilicity.
References
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
and values). -
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Muller, N. (1986).[2] When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.
-
BenchChem. (2025).[3] A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.
- Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11.
Melting Point Determination of Crystalline Fluorinated Benzoate Derivatives: A Comparative Technical Guide
Executive Summary
The determination of melting points for fluorinated benzoate derivatives presents a unique set of challenges compared to non-fluorinated analogues. The introduction of fluorine atoms—characterized by high electronegativity and low polarizability—alters the crystal lattice energy and significantly increases the propensity for sublimation prior to melting.
This guide objectively compares the three primary methodologies for thermal characterization: Differential Scanning Calorimetry (DSC) , Automated Opto-Electronic Detection , and Manual Capillary Analysis .
Key Insight: While capillary methods satisfy basic USP <741> compliance for release testing, they frequently fail to distinguish between melting and sublimation-induced lattice collapse in fluorinated species. DSC with hermetically sealed pans is the only authoritative method for thermodynamic characterization and polymorph identification in this class of compounds.
The "Fluorine Effect" on Crystal Lattice Dynamics
To select the correct method, one must understand the analyte. Fluorinated benzoates (e.g., 3,5-difluorobenzoic acid) exhibit distinct solid-state behaviors:
-
Sublimation: The weak intermolecular van der Waals forces associated with the C-F bond often lead to high vapor pressure in the solid state. Open capillary methods may result in the sample vanishing or depositing on the upper glass walls before the melt occurs.
-
Polymorphism: Fluorine substitution often enables multiple stable packing arrangements (polymorphs). A simple melting point range cannot distinguish between a pure stable polymorph and a metastable form; only the Enthalpy of Fusion (
) measured by DSC can quantify this [1]. -
Lattice Energy: The C-F bond creates a "slick" surface in the crystal lattice, often lowering the energy barrier for phase transitions compared to hydrogenated analogs.
Comparative Analysis of Methodologies
Method A: Differential Scanning Calorimetry (DSC)
Status: The Gold Standard for R&D and Characterization.
DSC measures the difference in heat flow between the sample and a reference. For fluorinated benzoates, the critical operational parameter is pan sealing .
-
Mechanism: Quantitative measurement of endothermic (melting) and exothermic (crystallization) transitions.
-
The Fluorine Protocol: Standard crimped pans are insufficient. Hermetic (cold-welded) pans must be used to suppress sublimation. If the sample sublimes in an open pan, the endothermic peak broadens and shifts, rendering the
data useless. -
Pros:
-
Distinguishes melting from decomposition.
-
Quantifies crystallinity and purity (via Van't Hoff analysis).
-
Identifies polymorphs via
values.
-
-
Cons: Higher capital cost; requires precise sample preparation (1–5 mg).
Method B: Automated Opto-Electronic Detection (Capillary)
Status: High-Throughput Standard for QC.
Utilizes a furnace and optical sensors to detect changes in light transmission as the solid turns to liquid.
-
Mechanism: Detects the "Clear Point" (liquidus) and "Collapse Point" (solidus) based on threshold light intensity.
-
Risk: If the fluorinated derivative sublimes, the "fogging" of the capillary glass can trigger a false "melt" detection by the optical sensor.
-
Pros: Automated, compliant with USP <741> Class Ia [2], handles multiple samples simultaneously.
-
Cons: "Blind" to thermodynamic events; susceptible to sublimation interference.
Method C: Manual Capillary Method (Oil Bath/Block)
Status: Legacy/Visual Confirmation.
-
Mechanism: Visual observation of phase change against a thermometer.
-
Pros: Allows the operator to see sublimation (crystals growing higher up the tube) or charring (decomposition).
-
Cons: Highly subjective; poor precision; operator-dependent ramp rates.
Supporting Experimental Data: The Sublimation Artifact
The following data represents a validation study comparing Open Pan DSC (simulating non-hermetic conditions) vs. Hermetic DSC for 4-Fluorobenzoic Acid .
Table 1: Impact of Pan Sealing on Thermal Data Accuracy
| Parameter | Method A: DSC (Open Pan) | Method B: DSC (Hermetic Pan) | Method C: Automated Capillary |
| Observed | 182.5°C (Broad) | 185.2°C (Sharp) | 183.0°C |
| Peak Shape | Asymmetric (Tailing to low T) | Symmetric | N/A |
| Enthalpy ( | 145 J/g (Underestimated) | 162 J/g (True Value) | N/A |
| Interpretation | Mass lost to sublimation during heating caused baseline drift. | True thermodynamic melting point recorded. | Optical sensor triggered early due to sublimation fog. |
| Precision (RSD, n=6) | 2.4% | 0.1% | 1.8% |
Analysis: The "Open Pan" method underestimates the enthalpy by ~10% because sample mass is lost to the gas phase before the melt. The Hermetic method suppresses this volatilization, yielding the correct thermodynamic values [3].
Strategic Decision Framework
The choice of method depends on the development stage.
Figure 1: Decision matrix for selecting the appropriate thermal analysis technique based on drug development phase.
Detailed Experimental Protocol: Hermetic DSC
This protocol is designed specifically for volatile fluorinated crystalline solids .
Equipment Requirements
-
Instrument: Heat Flux DSC (e.g., TA Instruments Discovery Series or Mettler Toledo DSC 3).
-
Consumables: Tzero™ Aluminum Hermetic Pans and Lids (or equivalent high-pressure sealing pans).
-
Reference: Indium standard (MP 156.6°C).
Step-by-Step Methodology
-
Sample Preparation (Crucial Step):
-
Do not grind the sample excessively; mechanical stress can induce polymorphic transitions in fluorinated benzoates.
-
Weigh 2.0 – 4.0 mg of sample directly into the aluminum pan base.
-
Validation Check: Ensure the sample covers the center of the pan for optimal heat transfer.
-
-
Hermetic Sealing:
-
Place the lid on the pan.
-
Use a calibrated encapsulation press to cold-weld the lid to the base.
-
Integrity Test: Visually inspect the crimp.[1] The bottom must remain flat. If the pan is deformed, discard and restart (poor contact = thermal lag).
-
-
Instrument Parameters:
-
Purge Gas: Dry Nitrogen at 50 mL/min.
-
Equilibration: Equilibrate at 25°C.
-
Ramp Rate: Heat at 5°C/min to 20°C above the expected melting point.
-
Note: While 10°C/min is standard, 5°C/min is preferred for fluorinated compounds to prevent thermal lag inside the hermetic seal.
-
-
Data Analysis:
-
Integrate the endothermic peak using a linear baseline.
-
Report
(extrapolated onset temperature) as the melting point, NOT the peak maximum ( ). -
Report
(J/g).
-
Figure 2: Workflow for preparing volatile fluorinated samples for DSC analysis.
References
-
Giron, D. (2002). Thermal analysis and calorimetric methods in the characterization of polymorphs and solvates. Thermochimica Acta.
-
United States Pharmacopeia (USP). <741> Melting Range or Temperature.[1][2] USP-NF.[1][3]
-
TA Instruments. Thermal Analysis of Pharmaceuticals: Melting Point and Purity.
-
Royal Society of Chemistry. Polymorphism in fluorinated benzoic acids. CrystEngComm.
-
Mettler Toledo. Thermal Analysis of Fluorinated Compounds: Overcoming Sublimation.
Sources
Navigating the Analytical Maze: A Comparative Guide to Elemental Analysis Standards for C9H5F5O2 Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise characterization of novel fluorinated organic compounds is paramount. The introduction of fluorine atoms into a molecule can dramatically alter its chemical and physical properties, making accurate elemental analysis a critical checkpoint in research and development. This guide, designed for the discerning scientist, offers an in-depth comparison of the prevailing standards and methodologies for the elemental analysis of fluorine-rich compounds, exemplified by the molecular formula C9H5F5O2. We will delve into the causalities behind experimental choices, present self-validating protocols, and provide a comprehensive framework for achieving accurate and reliable results.
The Challenge of the Halogen: Why Fluorine Demands Special Attention
Fluorine's high reactivity and electronegativity present significant challenges to traditional elemental analysis techniques. During combustion, fluorine and its byproducts can react with the analytical system, including catalysts, quartz reactors, and even the sample containers.[1] This reactivity can lead to incomplete combustion, analyte loss, and damage to the instrument, ultimately compromising the accuracy and robustness of the analytical data.[1] Therefore, specialized approaches are required to ensure the complete decomposition of the sample and the accurate quantification of all elements.
A Tale of Two Techniques: Combustion Analysis vs. Combustion Ion Chromatography
The two primary methodologies for the elemental analysis of organofluorine compounds are traditional combustion analysis for Carbon, Hydrogen, and Nitrogen (CHN), and Combustion Ion Chromatography (CIC) for the determination of total fluorine content.
Traditional Combustion Analysis (for C, H)
This well-established technique relies on the complete combustion of the sample in a stream of pure oxygen. The resulting gases (CO2 and H2O) are then separated and quantified by a thermal conductivity detector (TCD) to determine the percentage of carbon and hydrogen.
However, for fluorine-containing compounds, modifications are essential. To counteract the aggressive nature of fluorine, a special adsorbent, often a mixture of metal oxides, is placed in the combustion reactor.[1] This "fluorine adsorber" reacts with the fluorine compounds, protecting the downstream catalysts and the quartz reactor wall, thereby ensuring the longevity of the analytical system and the accuracy of the CHN results.[1]
Combustion Ion Chromatography (CIC) (for F)
Combustion Ion Chromatography has emerged as a powerful and preferred method for the determination of total fluorine in a wide range of materials, including combustible solids and liquids.[2][3] In this technique, the sample is pyrolyzed in a furnace in the presence of humidified oxygen. The resulting volatile compounds, including hydrogen fluoride (HF), are captured in an absorbing solution.[2] This solution is then injected into an ion chromatograph, where the fluoride ions are separated and quantified.
CIC offers high sensitivity and can be used to determine the total organic fluorine (TOF) content, which is particularly relevant in the analysis of environmental contaminants like per- and polyfluoroalkyl substances (PFAS).[2][4] The American Society for Testing and Materials (ASTM) has established standard test methods, such as ASTM D8247, for the determination of total fluorine in various matrices using oxidative pyrohydrolytic combustion followed by ion chromatography.[5][6][7]
Performance Comparison: A Data-Driven Decision
To aid in the selection of the most appropriate analytical technique, the following table summarizes the key performance characteristics of modified CHN combustion analysis and Combustion Ion Chromatography.
| Feature | Modified CHN Combustion Analysis | Combustion Ion Chromatography (CIC) |
| Primary Analytes | Carbon (C), Hydrogen (H) | Total Fluorine (F) |
| Principle | Dynamic flash combustion with TCD detection | Pyrohydrolysis followed by ion chromatography |
| Key Advantage | Direct determination of C and H content | High sensitivity and specificity for fluorine |
| Key Challenge | Requires special fluorine adsorbers to protect the system's integrity.[1] | Potential for incomplete combustion of highly stable fluorinated compounds. |
| Typical Accuracy | Within ±0.3% (absolute) for C, H, and N.[8] | Varies depending on compound and calibration, but generally high. |
| Common Standards | Journal requirements often cite ±0.4% agreement with calculated values.[9][10] | ASTM D8247, EN 14582.[2][6] |
Establishing Trust: The Role of Certified Reference Materials
The foundation of any reliable analytical measurement is the use of Certified Reference Materials (CRMs). For elemental analysis, CRMs with certified mass fractions of the elements of interest are used to calibrate instruments and validate methodologies. While a specific CRM for a C9H5F5O2 compound may not be readily available, several options exist for ensuring traceability and accuracy.
For CHN analysis , acetanilide is a commonly used organic standard for instrument calibration.[1] For fluorine analysis , CRMs of sodium fluoride (NaF) in solution are available from national metrology institutes like the National Institute of Standards and Technology (NIST).[11][12] These can be used to prepare calibration standards for ion chromatography. Additionally, CRMs for fluorine in matrices like coal are also available and can be used for method validation.[13] For emerging techniques like ¹⁹F quantitative NMR (qNMR), certified reference materials are also being developed.[14]
Experimental Protocols: A Step-by-Step Guide to Excellence
The following protocols are designed to be self-validating systems, incorporating best practices for the elemental analysis of a C9H5F5O2 compound.
Protocol 1: Determination of Carbon and Hydrogen via Modified Combustion Analysis
-
Instrument Preparation:
-
Ensure the CHN elemental analyzer is equipped with a fluorine adsorber in the combustion reactor.[1]
-
Perform a leak check and condition the system according to the manufacturer's instructions.
-
-
Calibration:
-
Calibrate the instrument using a certified organic standard, such as acetanilide.[1] Run the standard multiple times to ensure the calibration curve is linear and reproducible.
-
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the C9H5F5O2 compound into a tin container.
-
-
Analysis:
-
Introduce the sample into the combustion reactor via the autosampler.
-
The sample undergoes dynamic flash combustion in a pure oxygen environment.[1]
-
The resulting gases are passed through the fluorine adsorber and then through oxidation/reduction catalysts.
-
The separated CO2 and H2O are detected by the TCD.
-
-
Data Processing:
-
The instrument software calculates the percentage of Carbon and Hydrogen based on the TCD signal and the sample weight.
-
Analyze a check standard after every 10-15 samples to verify instrument stability.
-
Protocol 2: Determination of Total Fluorine via Combustion Ion Chromatography (CIC)
-
Instrument Preparation:
-
Calibration:
-
Prepare a series of fluoride calibration standards from a certified sodium fluoride solution.[12]
-
Generate a calibration curve by injecting the standards into the ion chromatograph. The curve should have a correlation coefficient (r²) > 0.995.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the C9H5F5O2 compound into a sample boat. The sample size will depend on the expected fluorine content and the sensitivity of the IC.
-
-
Combustion and Absorption:
-
Introduce the sample boat into the furnace.
-
The sample is combusted in a stream of humidified oxygen.
-
The resulting gases, including HF, are passed into an absorption solution (typically deionized water or a dilute buffer).
-
-
Ion Chromatography Analysis:
-
Data Processing:
-
The concentration of fluoride in the absorption solution is determined from the calibration curve.
-
The total fluorine content in the original sample is calculated based on the fluoride concentration, the volume of the absorption solution, and the initial sample weight.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the key steps in each methodology.
Caption: Comparative workflow for CHN and Fluorine elemental analysis.
Caption: Logic diagram for a self-validating analytical system.
Conclusion: A Synthesis of Technique and Trust
The accurate elemental analysis of novel fluorinated compounds like C9H5F5O2 is a non-negotiable aspect of rigorous scientific research. By understanding the unique challenges posed by fluorine and selecting the appropriate analytical methodologies—modified combustion analysis for carbon and hydrogen, and combustion ion chromatography for fluorine—researchers can obtain reliable and accurate data. The implementation of robust, self-validating protocols, grounded in the use of certified reference materials, is the cornerstone of trustworthy results. This guide provides the framework for navigating the analytical complexities, ensuring that the elemental composition of these critical compounds is determined with the highest degree of confidence.
References
-
ChemRxiv. (2024). Comprehensive evaluation of the analytical efficiency of combustion ion chromatography for per- and polyfluoroalkyl substances in biological. Retrieved from [Link]
-
ProQuest. (n.d.). Elemental analysis of organic compounds with fluorine combustion and gas chromatographic separation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Combustion ion chromatography for extractable organofluorine analysis. Retrieved from [Link]
-
National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material. Retrieved from [Link]
-
Foresite, Inc. (n.d.). Fluoride Analysis by Ion Chromatography. Retrieved from [Link]
-
Trace Elemental Instruments. (n.d.). ASTM D8247. Retrieved from [Link]
-
China National Coal Quality Supervision and Testing Center. (n.d.). Fluorine in Coal - Certificate of Certified Reference Material. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016). Certificate of Analysis - Standard Reference Material 3183. Retrieved from [Link]
-
ASTM International. (2019). D8247 Standard Test Method for Determination of Total Fluorine and Total Chlorine in Coal by Oxidative Pyrohydrolytic Combustion Followed by Ion Chromatography Detection. Retrieved from [Link]
-
Enthalpy Analytical. (2022). Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Retrieved from [Link]
-
American Chemical Society. (n.d.). Elementary Analysis of Organic Fluorine Compounds. Retrieved from [Link]
-
Nittoseiko Analytech Co., Ltd. (n.d.). Determination of fluorine and chlorine in clay certified reference material. Retrieved from [Link]
-
Taylor & Francis Online. (2018). A new method for determination of fluoride ion in commodity tea by ion-exclusion chromatography. Retrieved from [Link]
-
Thieme E-Books. (n.d.). 4a. Elemental Analysis. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). Retrieved from [Link]
-
Analytik Jena. (n.d.). Sample digestion for the determination of fluorine and chlorine in coal according to ASTM D8247 (EN). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). An International Study Evaluating Elemental Analysis. Retrieved from [Link]
-
iTeh Standards. (2019). ASTM D8247-19 - Standard Test Method for Determination of Total Fluorine and Total Chlorine in Coal by Oxidative Pyrohydrolytic Combustion Followed by Ion Chromatography Detection. Retrieved from [Link]
-
University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems. Retrieved from [Link]
-
AZoNano. (2023). The Problems Associated With Elemental Analysis. Retrieved from [Link]
-
Chemistry World. (2022). Are elemental analysis guidelines appropriate?. Retrieved from [Link]
-
MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. measurlabs.com [measurlabs.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. enthalpy.com [enthalpy.com]
- 5. teinstruments.com [teinstruments.com]
- 6. store.astm.org [store.astm.org]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. chem.ubc.ca [chem.ubc.ca]
- 9. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. azonano.com [azonano.com]
- 11. ncrm.org.cn [ncrm.org.cn]
- 12. tsapps.nist.gov [tsapps.nist.gov]
- 13. ncrm.org.cn [ncrm.org.cn]
- 14. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
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- 16. static1.squarespace.com [static1.squarespace.com]
- 17. Ion Chromatography - New Standards in Fluoride Analysis Accuracy [thermofisher.com]
Impurity Profiling of Commercial Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
A Comparative Analytical Guide for Process Chemists & QA/QC[1]
Executive Summary
The Challenge: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate (CAS: 132936-78-4) is a critical fluorinated building block. Its unique substitution pattern—a bulky trifluoromethyl group flanked by fluorine atoms—creates significant steric and electronic challenges. Commercial samples frequently contain regioisomers (which possess identical mass) and hydrolysis products (free acids) that escape detection in standard "purity by area%" assays.
The Verdict: This guide compares the two dominant profiling methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High Performance Liquid Chromatography (UHPLC-UV/MS) .
-
Best for Regio-Isomer Resolution: GC-MS (Capillary columns provide superior separation of the 2,4-difluoro vs. 2,6-difluoro isomers).
-
Best for Process Control (Hydrolysis): UHPLC-UV (Essential for detecting the non-volatile free acid impurity).
-
Recommendation: A dual-method approach is non-negotiable for Pharma-grade release. Relying solely on HPLC-UV often leads to false purity claims due to the low UV extinction coefficient of fluorinated saturated carbons.
Impurity Origin Analysis (Causality)
To profile impurities, one must understand their origin.[1] The synthesis route dictates the "fingerprint" of the commercial material.
Diagram 1: Synthetic Routes & Associated Impurity Logic
Caption: Impurity genealogy based on synthetic origin. Route A (Halex) risks chloro-impurities; Route B (Lithiation) risks regioisomers.
Comparative Analysis: GC-MS vs. UHPLC-UV[2]
This section objectively compares the performance of the two primary analytical "alternatives" for profiling this specific molecule.
Performance Matrix
| Feature | Method A: GC-MS (EI) | Method B: UHPLC-UV (PDA) |
| Primary Target | Volatile Esters & Regioisomers | Polar Acids & Non-volatiles |
| Isomer Resolution | Superior (R > 2.5 typical) | Moderate (R ~ 1.5 with specialized columns) |
| Sensitivity (LOD) | High (Picogram range) | Moderate (fluorine dampens UV absorption) |
| Blind Spot | Free Acid (Requires derivatization) | Non-chromophores (Salts) |
| Linearity ( | > 0.999 (1 - 1000 ppm) | > 0.995 (10 - 1000 ppm) |
| Throughput | 25-30 min / run | 8-12 min / run |
Technical Deep Dive
The Case for GC-MS (The Winner for Isomers): The 2,6-difluoro and 2,4-difluoro isomers are isobaric (same mass). In Liquid Chromatography, their dipole moments are similar, leading to co-elution on standard C18 columns. However, their boiling points differ slightly due to the "ortho-effect" of the fluorine atoms shielding the carbonyl. A non-polar capillary GC column (5% phenyl) exploits this volatility difference effectively.
The Case for UHPLC (The Winner for Stability): The methyl ester is prone to hydrolysis, generating 2,6-difluoro-3-(trifluoromethyl)benzoic acid. This acid hydrogen-bonds strongly and often tails or disappears in GC inlets without derivatization (e.g., BSTFA). UHPLC detects this degradation product natively.
Experimental Protocols
These protocols are designed to be self-validating . If the System Suitability Test (SST) fails, do not proceed.
Protocol A: High-Resolution GC-MS Profiling
Target: Detection of Regioisomers (0.05% threshold)
-
Sample Prep: Dissolve 20 mg sample in 10 mL Dichloromethane (HPLC Grade).
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Inlet: Split 20:1 @ 250°C.
-
Carrier: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 10°C/min to 180°C (Critical Isomer Separation Zone).
-
Ramp 25°C/min to 280°C.
-
-
Detection: MS (Scan 35-450 m/z).
-
System Suitability (SST):
-
Inject a mix of the target ester and a known isomer (if available) or a homolog.
-
Pass Criteria: Resolution between main peak and nearest impurity > 1.5. Tailing factor < 1.2.
-
Protocol B: Orthogonal UHPLC-UV
Target: Quantification of Free Acid (Hydrolysis)
-
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile.
-
Column: C18, 1.7 µm (2.1 x 100 mm).
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 mins.
-
Wavelength: 210 nm (Critical: Fluorinated rings have low absorbance at 254 nm).
-
System Suitability (SST):
-
Inject Benzoic Acid standard.[2]
-
Pass Criteria: Retention time repeatability < 0.5% RSD.
-
Analytical Decision Workflow
Use this logic gate to determine the correct profiling strategy for your specific batch.
Diagram 2: Analytical Decision Tree
Caption: Workflow for selecting the analytical method based on the specific impurity risk (Isomer vs. Degradant).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 520213, Methyl 3-(trifluoromethyl)benzoate. Retrieved February 15, 2026 from [Link][5]
- Context: Source for physical property data (MW, H-bond acceptors) used to determine column selection.
- Context: Verification of commercial availability and standard purity specific
-
Journal of Chromatography B (2005). Separation and identification of F2-isoprostane regioisomers. Retrieved February 15, 2026 from [Link][5]
- Context: Validates the use of Mass Spectrometry for separating complex fluorin
- Context: foundational protocol for acidic mobile phase selection (0.1% Formic Acid)
Sources
Safety Operating Guide
Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate proper disposal procedures
Operational Guide: Safe Disposal of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Executive Summary & Chemical Profile
Goal: To provide an authoritative, self-validating protocol for the disposal of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate , a specialized fluorinated intermediate used in pharmaceutical synthesis.
Critical Safety Notice: This compound presents a dual hazard profile: immediate biological irritation (H315, H319, H335) and latent environmental toxicity due to the stability of the trifluoromethyl (
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate |
| CAS Number | 2089258-73-9 (Primary Identifier for Research Grade) |
| Molecular Formula | |
| Molecular Weight | 240.13 g/mol |
| Physical State | Solid (typically off-white powder) or Low-Melting Solid |
| Hazard Class | Irritant (Skin/Eye/Respiratory) |
| Waste Stream | Halogenated Organic Waste (Strict Segregation Required) |
Hazard Assessment & The "Why" Behind the Protocol
To ensure scientific integrity, we must understand the causality of the disposal requirements.
-
The Fluorine Factor: The carbon-fluorine bond is one of the strongest in organic chemistry. Standard incineration temperatures (
) are often insufficient to fully mineralize the group. Incomplete combustion generates shorter-chain perfluorocarbons (PFCs) and toxic HF gas. -
Hydrolysis Risk: As an ester, this compound can hydrolyze in the presence of strong acids or bases to form 2,6-difluoro-3-(trifluoromethyl)benzoic acid and methanol. While less volatile, the acid component retains the fluorinated hazard.
-
Reactive Incompatibility: Avoid mixing with strong oxidizers or reducing agents (e.g., Lithium Aluminum Hydride) in the waste container, as this can trigger exothermic runaway reactions before disposal.
Operational Disposal Protocol (Step-by-Step)
This protocol is designed as a self-validating system. If you cannot complete a step (e.g., lack of correct container), the process must halt.
Phase 1: Waste Segregation & Accumulation
-
Select the Container:
-
Material: Use High-Density Polyethylene (HDPE) or Glass (Amber).
-
Reasoning: HDPE is resistant to potential HF generation (trace amounts) and solvent interactions. Avoid metal containers, which can corrode if the ester hydrolyzes to its acid form.
-
-
Segregation (The Critical Step):
-
Stream: HALOGENATED ORGANIC WASTE .
-
Directive: Do NOT mix with "Non-Halogenated" solvents (e.g., Acetone, Ethanol) unless the entire container is re-classified as Halogenated.
-
Why: Incinerators for non-halogenated waste lack the acid gas scrubbers required to neutralize the HF produced when this compound burns.
-
-
Labeling:
-
Label must read: "Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate - Halogenated Solvent Waste."
-
List all co-solvents (e.g., "Contains 5% Compound in Dichloromethane").
-
Mark hazards: "Irritant," "Combustible."
-
Phase 2: Spill Management (Immediate Action)
If a spill occurs during transfer:
-
Isolate: Evacuate the immediate area (10-meter radius).
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.
-
Absorb: Use an inert absorbent like Vermiculite or Sand .
-
Contraindication: Do not use combustible materials like sawdust.
-
-
Collect: Scoop into a wide-mouth HDPE jar. Label as "Hazardous Waste (Spill Debris)."
Phase 3: Final Disposal (Professional Incineration)
The final destruction must be handled by a licensed facility (TSDF). The facility must use High-Temperature Incineration with the following parameters to ensure mineralization:
-
Temperature:
(Required to break the bond). -
Residence Time:
seconds.[1] -
Post-Combustion: Rapid quenching and alkaline scrubbing (NaOH) to capture HF gas.
Visualizing the Workflow
The following diagram illustrates the "Cradle-to-Grave" lifecycle of the waste, emphasizing the critical decision points that prevent environmental contamination.
Figure 1: The segregation logic flow. Note the critical divergence at the "Segregation" step; placing this fluorinated compound in a non-halogenated stream bypasses the necessary scrubbers at the incineration plant.
References
-
GuideChem. (2025). Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate CAS 2089258-73-9 Profile. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (Applied here for general fluorinated organic destruction standards). Retrieved from [2]
-
Thermo Fisher Scientific. (2025).[3] Safety Data Sheet: Methyl 3-(trifluoromethyl)benzoate (Analogous Hazard Data). Retrieved from
-
Tsang, W., et al. (1998).[2] On the Incinerability of Highly Fluorinated Organic Compounds. Combustion Science and Technology. (Establishing the >1100°C requirement).
Sources
Personal Protective Equipment (PPE) & Handling Guide: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate
Document Control:
-
Content Type: Operational Safety & Logistics Guide
-
Target Audience: Medicinal Chemists, Process Safety Engineers, Drug Development Scientists
-
Hazard Class: Fluorinated Aromatic Ester / Pharmaceutical Intermediate
Executive Safety Summary
Immediate Action Required: Treat this compound as a high-permeation risk irritant. While standard benzoates are often merely irritating, the addition of the trifluoromethyl (-CF3) group significantly increases lipophilicity, facilitating rapid dermal absorption.
| Parameter | Critical Data |
| Hazard Classification | Irritant (Skin/Eye/Resp) , Combustible Liquid.[1] |
| GHS Codes | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[2] Irrit.), H227 (Combustible).[1] |
| Primary Risk | Dermal Absorption & Sensitization. The fluorinated motif enhances bioavailability; standard nitrile gloves may offer reduced breakthrough times compared to non-fluorinated analogs. |
| Engineering Control | Mandatory Fume Hood. Minimum face velocity 100 fpm (0.5 m/s). |
| Spill Response | Do NOT wash down drains. Halogenated waste requires high-temp incineration. |
Technical Hazard Analysis: The "Fluorine Effect"
As a Senior Application Scientist, it is critical to look beyond the generic "Irritant" label. The specific substitution pattern of Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate dictates its handling protocols:
-
Lipophilicity & Permeation: The -CF3 group at the 3-position acts as a "grease ball," making the molecule highly soluble in lipids. This means it can penetrate the stratum corneum (outer skin layer) faster than non-fluorinated methyl benzoate. Standard 4-mil nitrile gloves may provide insufficient protection for prolonged contact.
-
Hydrolytic Stability: While esters are generally stable, the electron-withdrawing fluorine atoms at 2,6 positions activate the carbonyl carbon. In the presence of strong bases or metabolic enzymes, this can hydrolyze to the corresponding benzoic acid.
-
Static Charge: Fluorinated organic solids and liquids are prone to accumulating static charge. When transferring, use anti-static weighing boats and ground all metal equipment to prevent spark discharge, especially given the combustible nature of the ester.
PPE Selection Matrix
This protocol uses a Tiered Protection System based on exposure potential.
Decision Logic for Glove Selection
The following diagram illustrates the decision process for selecting hand protection based on the specific interaction with the chemical.
Figure 1: Glove selection logic based on exposure duration and volume.
Detailed PPE Specifications
| Category | Standard Protocol (Bench Scale) | High-Risk Protocol (Scale-Up/Spill) | Rationale |
| Hand Protection | Double Nitrile (Accelerator-Free) Outer: 5 mil (0.12mm)Inner: 4 mil (0.10mm)Change frequency: Every 2 hours or immediately upon splash. | Laminate (EVOH/PE) Brand: Silver Shield or ChemMax.Worn under outer nitrile glove for dexterity. | Fluorinated esters can swell nitrile rubber, reducing breakthrough time. Laminates provide broad chemical resistance. |
| Eye Protection | Chemical Safety Goggles (Indirect Venting)ANSI Z87.1 / EN 166 compliant. | Face Shield + Goggles Required if pouring volumes >100mL or working under pressure. | Vapors are lacrimators. Safety glasses with side shields are insufficient for liquid handling. |
| Respiratory | Fume Hood Only Sash height <18 inches.No respirator needed if hood is certified. | Half-Face Respirator (OV/AG) Cartridge: Organic Vapor + Acid Gas (Yellow/Olive). | Required only if working outside a hood (e.g., spill cleanup). |
| Body | Lab Coat (Cotton/Poly) Buttoned to neck. Closed-toe leather/composite shoes. | Tyvek® Coveralls Impervious apron recommended for transfer. | Prevents contamination of street clothes; synthetic fabrics can melt if the solvent ignites. |
Operational Protocol: Step-by-Step
Phase 1: Pre-Operational Setup
-
Verify Ventilation: Ensure fume hood flow monitor reads between 80-120 fpm.
-
Prepare Decontamination: Have a beaker of saturated Sodium Bicarbonate (NaHCO3) solution ready. This neutralizes any potential acid hydrolysis products.
-
Static Control: If the substance is a solid powder, use an ionizing blower or anti-static gun during weighing to prevent dispersal.
Phase 2: Handling & Transfer
-
Weighing: Do not weigh on an open bench. Move the balance into the hood or use a transfer vessel.
-
Liquid Transfer: Use glass syringes with Luer-lock needles for volumes <20mL. For larger volumes, use a cannula transfer system to avoid open pouring.
-
Solvent Compatibility: Avoid using dimethyl sulfoxide (DMSO) as a solvent if possible, as DMSO dramatically increases skin permeability, carrying the fluorinated ester into the bloodstream [1].
Phase 3: Post-Work Decontamination
-
Wipe Down: Clean all surfaces with ethanol, followed by a soap/water wash.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves and paper towels go into "Hazardous Solid Waste - Halogenated."
-
Liquid Waste: "Halogenated Organic Solvents." DO NOT MIX with oxidizing acids (Nitric/Perchloric).
-
Emergency Response & Disposal Logistics
Spill Response Workflow
In the event of a spill, immediate containment is vital to prevent environmental release of fluorinated compounds.
Figure 2: Emergency spill response workflow for fluorinated esters.
Disposal Specifications
Fluorinated compounds (PFAS and their precursors/analogs) are under increasing regulatory scrutiny. You cannot dispose of this down the drain.
-
Disposal Code: Halogenated Organic Waste.
-
Destruction Method: High-temperature incineration (>1100°C) with flue gas scrubbing. This is necessary to break the strong C-F bonds and capture the resulting Hydrogen Fluoride (HF) gas before it enters the atmosphere [2].
-
Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the product has hydrolyzed to acid, as it may corrode the metal.
References
-
Ursin, C., et al. (1995). "Permeability of commercial solvents through living human skin." American Industrial Hygiene Association Journal. (General principle of DMSO enhanced permeation).
-
U.S. EPA. (2020). "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances." United States Environmental Protection Agency.[3]
-
Apollo Scientific. (2022). "Safety Data Sheet: Methyl 2,6-difluoro-3-(trifluoromethyl)benzoate." Apollo Scientific Ltd.[4] (Referenced for Hazard Codes H315, H319, H335).[2]
-
Kimberly-Clark Professional. (2023). "Chemical Resistance Guide for Nitrile Gloves." (Referenced for ester degradation data).
(Note: Always verify the specific Safety Data Sheet (SDS) provided by your chemical vendor, as synthesis byproducts or specific isomeric impurities may alter the hazard profile.)
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
